molecular formula C31H26N2O6 B1231352 MRS1334

MRS1334

Katalognummer: B1231352
Molekulargewicht: 522.5 g/mol
InChI-Schlüssel: QFLOJAMZLQXHFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylic acid O3-ethyl ester O5-[(4-nitrophenyl)methyl] ester is a cinnamate ester.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C31H26N2O6

Molekulargewicht

522.5 g/mol

IUPAC-Name

3-O-ethyl 5-O-[(4-nitrophenyl)methyl] 2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C31H26N2O6/c1-3-38-30(34)27-21(2)32-29(24-12-8-5-9-13-24)28(26(27)19-16-22-10-6-4-7-11-22)31(35)39-20-23-14-17-25(18-15-23)33(36)37/h4-15,17-18,26,32H,3,20H2,1-2H3

InChI-Schlüssel

QFLOJAMZLQXHFS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C#CC2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C

Kanonische SMILES

CCOC(=O)C1=C(NC(=C(C1C#CC2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of MRS1334

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS1334 is a potent and highly selective antagonist of the human A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes, including inflammation, cancer, and cardiac function. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling consequences, and the experimental methodologies used for its characterization. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visually represented to facilitate understanding.

Core Mechanism of Action: Selective A3 Adenosine Receptor Antagonism

The primary mechanism of action of this compound is its high-affinity binding to the human A3 adenosine receptor, where it acts as a competitive antagonist. By occupying the receptor's binding site, this compound effectively blocks the binding of the endogenous agonist, adenosine, as well as other A3AR agonists. This antagonism prevents the conformational changes in the receptor that are necessary for the activation of downstream signaling cascades.

This compound exhibits remarkable selectivity for the human A3AR over other adenosine receptor subtypes (A1, A2A, and A2B), making it a valuable tool for elucidating the specific roles of the A3AR in cellular and physiological processes.[1]

Quantitative Data Presentation

The potency and selectivity of this compound have been quantified in various studies. The following table summarizes key quantitative data for this compound.

ParameterSpecies/ReceptorValueReference(s)
Ki (Binding Affinity) Human A3 Adenosine Receptor2.69 nM[1]
Rat A1 Adenosine Receptor> 100 µM[1]
Rat A2A Adenosine Receptor> 100 µM[1]

Downstream Signaling Pathways

The A3 adenosine receptor is primarily coupled to the Gαi subunit of heterotrimeric G proteins. Upon agonist binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the G protein can also activate other signaling pathways. This compound, by blocking A3AR activation, prevents these downstream signaling events. The key pathways affected by this compound's antagonism are detailed below.

Inhibition of the Adenylyl Cyclase/cAMP Pathway

Agonist activation of the A3AR leads to the Gαi-mediated inhibition of adenylyl cyclase, resulting in reduced production of the second messenger cAMP. This decrease in cAMP levels subsequently reduces the activity of protein kinase A (PKA). By antagonizing the A3AR, this compound prevents the agonist-induced decrease in intracellular cAMP, thereby maintaining PKA activity at its basal level.

This compound This compound A3AR A3 Adenosine Receptor This compound->A3AR Antagonism G_protein Gαi/βγ A3AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation

Figure 1: this compound antagonism of the A3AR-cAMP signaling pathway.
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The A3AR has been shown to modulate the activity of the MAPK signaling cascade, including the extracellular signal-regulated kinase (ERK) pathway. Agonist stimulation of the A3AR can lead to the phosphorylation and activation of ERK1/2. As a competitive antagonist, this compound is expected to block agonist-induced ERK1/2 phosphorylation, thereby inhibiting downstream cellular responses such as proliferation and differentiation.

This compound This compound A3AR A3 Adenosine Receptor This compound->A3AR G_protein G Protein A3AR->G_protein Activation MEK MEK G_protein->MEK Activation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factors->Cellular_Response

Figure 2: Postulated inhibitory effect of this compound on the A3AR-MAPK/ERK pathway.
Regulation of the Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

Activation of the A3AR can also lead to the stimulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Agonist binding to the A3AR can trigger the phosphorylation and activation of Akt. By blocking the A3AR, this compound is predicted to inhibit agonist-induced Akt phosphorylation, thereby promoting apoptosis in certain cellular contexts.

This compound This compound A3AR A3 Adenosine Receptor This compound->A3AR G_protein G Protein A3AR->G_protein Activation PI3K PI3K G_protein->PI3K Activation Akt Akt PI3K->Akt Phosphorylation Downstream_Effectors Downstream Effectors Akt->Downstream_Effectors Activation Cell_Survival Cell Survival Downstream_Effectors->Cell_Survival

Figure 3: Predicted inhibitory effect of this compound on the A3AR-PI3K/Akt pathway.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of this compound for the A3AR.

  • Cell Culture and Membrane Preparation:

    • Culture cells stably expressing the human A3 adenosine receptor (e.g., HEK-293 or CHO cells) in appropriate media.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

  • Binding Assay Protocol:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled A3AR antagonist (e.g., [¹²⁵I]I-AB-MECA), and varying concentrations of this compound.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

start Start prepare_membranes Prepare Cell Membranes Expressing A3AR start->prepare_membranes incubate Incubate Membranes with Radioligand and this compound prepare_membranes->incubate filter Separate Bound and Free Radioligand by Filtration incubate->filter wash Wash Filters filter->wash count Measure Radioactivity wash->count analyze Analyze Data (IC50, Ki) count->analyze end End analyze->end

Figure 4: Workflow for a radioligand competition binding assay.
cAMP Functional Assay

This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.

  • Cell Culture and Treatment:

    • Seed cells expressing the human A3AR into a 96-well plate and culture overnight.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a fixed concentration of an A3AR agonist (e.g., IB-MECA) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a commercially available kit (e.g., ELISA, HTRF, or LANCE).

  • Data Analysis:

    • Plot the cAMP concentration against the concentration of this compound.

    • Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.

start Start seed_cells Seed A3AR-Expressing Cells start->seed_cells pre_incubate Pre-incubate with This compound seed_cells->pre_incubate stimulate Stimulate with A3AR Agonist + PDE Inhibitor pre_incubate->stimulate lyse_cells Lyse Cells stimulate->lyse_cells measure_cAMP Measure Intracellular cAMP lyse_cells->measure_cAMP analyze Analyze Data (IC50) measure_cAMP->analyze end End analyze->end

Figure 5: Workflow for a cAMP functional antagonism assay.
Western Blotting for MAPK and Akt Phosphorylation

This technique is used to assess the effect of this compound on agonist-induced phosphorylation of key signaling proteins.

  • Cell Culture and Treatment:

    • Culture A3AR-expressing cells to near confluence.

    • Serum-starve the cells to reduce basal signaling.

    • Pre-treat the cells with this compound for a specified time.

    • Stimulate the cells with an A3AR agonist for various time points.

  • Protein Extraction and Quantification:

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK1/2 or Akt.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with antibodies for total ERK1/2 or Akt to confirm equal protein loading.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

    • Compare the levels of phosphorylation in the presence and absence of this compound to determine its inhibitory effect.

Conclusion

This compound is a highly potent and selective antagonist of the human A3 adenosine receptor. Its mechanism of action is centered on the competitive blockade of this receptor, leading to the inhibition of downstream signaling pathways, including the adenylyl cyclase/cAMP, MAPK/ERK, and PI3K/Akt pathways. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other A3AR modulators. A thorough understanding of its mechanism of action is crucial for its application as a research tool and for the potential development of A3AR-targeted therapeutics.

References

MRS1334: A Technical Guide to its Adenosine A3 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1334 is a potent and highly selective antagonist of the human adenosine (B11128) A3 receptor (A3R), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathophysiological processes.[1] The A3R is involved in inflammation, immune responses, and cardioprotection, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its binding affinities, functional antagonism, and the experimental protocols used for its characterization.

Data Presentation

Table 1: Binding Affinity of this compound at Human and Rat Adenosine Receptors

The following table summarizes the equilibrium dissociation constants (Ki) of this compound at various adenosine receptor subtypes. The data highlights the compound's remarkable selectivity for the human A3 receptor.

Receptor SubtypeSpeciesKi (nM)Reference
A3 Human 2.69 [1][2]
A1Rat>100,000
A2ARat>100,000
A1HumanData not available
A2AHumanData not available
A2BHumanData not available
Table 2: Functional Antagonism of this compound

At present, specific IC50 values for this compound from functional assays such as cAMP inhibition are not detailed in the available literature. However, its characterization as a competitive antagonist is supported by its ability to block the effects of A3R agonists. Further studies, including Schild analysis, would be beneficial to quantify its functional potency and confirm its mode of antagonism.

Signaling Pathways

The adenosine A3 receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (camp) levels.

A3R_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A3R Adenosine A3 Receptor Gi Gi/o Protein A3R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion to ATP ATP AC->ATP Converts Agonist Adenosine (Agonist) Agonist->A3R Binds to Gi->AC Inhibits Response Cellular Response cAMP->Response Leads to ATP->cAMP

A3 Adenosine Receptor Signaling Pathway.

Experimental Protocols

The characterization of this compound's selectivity relies on two primary experimental techniques: radioligand binding assays and functional cAMP assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Radioligand_Binding_Workflow A Prepare cell membranes expressing the target receptor B Incubate membranes with a fixed concentration of radioligand (e.g., [125I]AB-MECA) and varying concentrations of this compound A->B C Separate bound from free radioligand via filtration B->C D Quantify radioactivity of bound ligand using a scintillation counter C->D E Plot percentage of specific binding against the log concentration of this compound D->E F Determine the IC50 value from the competition curve E->F G Calculate the Ki value using the Cheng-Prusoff equation F->G

Workflow for Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation:

    • Culture cells (e.g., HEK-293 or CHO) stably expressing the human adenosine receptor subtype of interest.

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [125I]I-AB-MECA for A3R) and a range of concentrations of the unlabeled test compound (this compound).

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled agonist or antagonist.

    • Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression analysis.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay

This assay is used to determine the functional potency of an antagonist by measuring its ability to inhibit the agonist-induced decrease in intracellular cAMP levels for Gi-coupled receptors.

cAMP_Assay_Workflow A Seed cells expressing the A3 adenosine receptor in a multi-well plate B Pre-incubate cells with varying concentrations of this compound A->B C Stimulate cells with a fixed concentration of an A3R agonist (e.g., IB-MECA) in the presence of forskolin B->C D Incubate to allow for changes in intracellular cAMP levels C->D E Lyse the cells and measure cAMP concentration using a competitive immunoassay (e.g., HTRF, ELISA) D->E F Plot the inhibition of the agonist response against the log concentration of this compound E->F G Determine the IC50 value F->G

Workflow for Functional cAMP Antagonist Assay.

Detailed Methodology:

  • Cell Culture:

    • Seed cells stably expressing the human A3 adenosine receptor into a multi-well plate and allow them to adhere and grow.

  • Assay Procedure:

    • Pre-incubate the cells with various concentrations of this compound for a defined period.

    • Add a fixed concentration of an A3R agonist (e.g., IB-MECA) to the wells. To measure the inhibition of adenylyl cyclase, the enzyme is typically stimulated with forskolin.

    • Incubate the plate for a specific time to allow for changes in intracellular cAMP levels.

  • cAMP Measurement:

    • Lyse the cells to release the intracellular contents.

    • Measure the concentration of cAMP in the cell lysates using a commercially available detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA). These assays are typically competitive immunoassays where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

  • Data Analysis:

    • Plot the percentage of inhibition of the agonist-induced response against the logarithm of the concentration of this compound.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% inhibition of the maximal agonist effect, by fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a highly potent and selective antagonist for the human adenosine A3 receptor. Its selectivity is demonstrated by its significantly lower affinity for other adenosine receptor subtypes. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other A3R-selective compounds. Further studies to determine its binding affinities at all human adenosine receptor subtypes and to quantify its functional potency through Schild analysis will provide a more complete understanding of its pharmacological profile, aiding in its development as a research tool and potential therapeutic agent.

References

MRS1334: A Comprehensive Technical Guide to its Interaction with the Human A3 Adenosine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and mechanism of action of MRS1334, a potent and selective antagonist for the human A3 adenosine (B11128) receptor (A3AR). The document details the quantitative binding data, experimental protocols for Ki value determination, and the signaling pathways modulated by this compound.

Core Data Presentation: Binding Affinity of this compound

This compound exhibits high affinity for the human A3 adenosine receptor, with a consistently reported Ki value of 2.69 nM . Its selectivity for the human A3AR is significant, particularly when compared to other adenosine receptor subtypes in different species. The following table summarizes the binding affinity of this compound.

Target ReceptorSpeciesKi Value (nM)
A3 Adenosine Receptor (A3AR)Human2.69
A1 Adenosine Receptor (A1AR)Rat>100
A2A Adenosine Receptor (A2AAR)Rat>100

Experimental Protocols: Determination of Ki Value

The Ki value of this compound for the human A3AR is typically determined through competitive radioligand binding assays. This method measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind to the receptor.

Cell Culture and Membrane Preparation
  • Cell Line: Human Embryonic Kidney (HEK-293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human A3 adenosine receptor are commonly used.

  • Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM for HEK-293) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Membrane Preparation:

    • Cultured cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).

    • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.

    • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes containing the A3AR.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.

Competitive Radioligand Binding Assay
  • Radioligand: The agonist [125I]N6-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide ([125I]I-AB-MECA) is a commonly used radioligand for the A3AR.

  • Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, and 1 mM EDTA.

  • Procedure:

    • The assay is performed in a 96-well plate format.

    • Cell membranes (containing a specific amount of protein, e.g., 20-50 µg) are incubated with a fixed concentration of the radioligand [125I]I-AB-MECA.

    • Increasing concentrations of the unlabeled competitor, this compound, are added to the wells.

    • To determine non-specific binding, a high concentration of a known A3AR agonist or antagonist (e.g., IB-MECA) is added to a set of wells.

    • The plate is incubated at room temperature for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.

    • The radioactivity retained on the filters is quantified using a gamma counter.

Data Analysis
  • The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound.

  • The data are then plotted as the percentage of specific binding versus the log concentration of this compound, generating a sigmoidal competition curve.

  • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathways and Mechanism of Action

The human A3 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi family of G proteins. As an antagonist, this compound blocks the downstream signaling pathways that are activated by A3AR agonists.

Human A3AR Signaling Pathway

Upon activation by an agonist, the human A3AR initiates a cascade of intracellular events:

  • Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][2]

  • Activation of Phospholipase C: In some cellular contexts, the A3AR can also couple to Gq proteins, which activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium levels and activation of protein kinase C (PKC).

  • MAPK/ERK Pathway Activation: The A3AR can also stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, often through the activation of phosphoinositide 3-kinase (PI3K).

This compound, by binding to the A3AR, prevents the conformational changes induced by agonists, thereby inhibiting these signaling cascades.

Mandatory Visualizations

experimental_workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis cell_culture Culture HEK-293/CHO cells expressing human A3AR harvesting Harvest and wash cells cell_culture->harvesting homogenization Homogenize cells in lysis buffer harvesting->homogenization centrifugation1 Low-speed centrifugation (remove debris) homogenization->centrifugation1 centrifugation2 High-speed centrifugation (pellet membranes) centrifugation1->centrifugation2 resuspension Resuspend membrane pellet in assay buffer centrifugation2->resuspension incubation Incubate membranes with: - [125I]I-AB-MECA (Radioligand) - this compound (Competitor) - Non-specific ligand resuspension->incubation filtration Rapid filtration through glass fiber filters incubation->filtration washing Wash filters to remove unbound radioligand filtration->washing counting Quantify radioactivity with a gamma counter washing->counting calc_specific_binding Calculate specific binding counting->calc_specific_binding plot_curve Plot competition curve (% specific binding vs. [this compound]) calc_specific_binding->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50 calc_ki Calculate Ki value using Cheng-Prusoff equation calc_ic50->calc_ki

Caption: Experimental workflow for determining the Ki value of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm agonist Agonist a3ar Human A3AR agonist->a3ar Activates This compound This compound (Antagonist) This compound->a3ar Blocks gi Gi Protein a3ar->gi Activates ac Adenylyl Cyclase gi->ac Inhibits atp ATP camp cAMP atp->camp Conversion downstream Downstream Cellular Effects camp->downstream Mediates

Caption: Antagonistic action of this compound on the A3AR signaling pathway.

References

An In-depth Technical Guide to the Biological Activity of MRS1334

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

MRS1334 is a potent and highly selective antagonist of the human adenosine (B11128) A3 receptor (A3AR).[1][2][3] With a Ki value of 2.69 nM for the human A3AR, it demonstrates significant selectivity over other adenosine receptor subtypes, such as the rat A1 and A2A receptors, where the Ki is greater than 100 μM.[1][3] This high affinity and selectivity make this compound a valuable pharmacological tool for investigating the physiological and pathological roles of the A3AR. Chemically, this compound is identified as 1,4-Dihydro-2-methyl-6-phenyl-4-(phenylethynyl)-3,5-pyridinedicarboxylic acid 3-ethyl-5-[(3-nitrophenyl)methyl] ester.[3]

Quantitative Data Presentation

Table 1: Binding Affinity of this compound for Adenosine Receptors

Receptor SubtypeSpeciesAssay TypeLigandKi (nM)Reference
A3HumanRadioligand Binding[125I]AB-MECA2.69[1][2][3]
A1RatRadioligand Binding->100,000[1][3]
A2ARatRadioligand Binding->100,000[1][3]

Signaling Pathways of the Adenosine A3 Receptor

The adenosine A3 receptor is a G protein-coupled receptor (GPCR) that can couple to multiple G protein families, including Gi/o, Gs, and Gq. This promiscuous coupling allows the A3AR to modulate a variety of downstream signaling cascades, leading to diverse cellular responses. The antagonism of this receptor by this compound would be expected to block these downstream effects.

Gi/o-Coupled Signaling Pathway

The canonical signaling pathway for the A3AR involves coupling to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Gi_Coupled_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A3AR Adenosine A3 Receptor Gi Gi/o Protein A3AR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Inhibition of proliferation) PKA->CellularResponse Leads to This compound This compound This compound->A3AR Blocks Agonist Agonist (e.g., Adenosine) Agonist->A3AR Activates

A3AR Gi/o-Coupled Signaling Pathway
Gq-Coupled Signaling Pathway

The A3AR can also couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.

Gq_Coupled_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A3AR Adenosine A3 Receptor Gq Gq Protein A3AR->Gq Activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., Inflammation) PKC->CellularResponse Leads to This compound This compound This compound->A3AR Blocks Agonist Agonist (e.g., Adenosine) Agonist->A3AR Activates

A3AR Gq-Coupled Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments used to characterize the biological activity of A3AR antagonists like this compound are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Radioligand_Binding_Workflow prep Prepare cell membranes expressing A3AR incubate Incubate membranes with radioligand (e.g., [125I]AB-MECA) and varying concentrations of this compound prep->incubate separate Separate bound from free radioligand via filtration incubate->separate measure Measure radioactivity of bound radioligand separate->measure analyze Analyze data to determine IC50 and calculate Ki measure->analyze

Radioligand Binding Assay Workflow

Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human adenosine A3 receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Pellet the membranes by high-speed centrifugation and resuspend in a suitable assay buffer.

  • Binding Assay:

    • In a multi-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]AB-MECA), and a range of concentrations of the unlabeled competitor ligand (this compound).

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a known A3AR agonist or antagonist.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

cAMP_Assay_Workflow seed Seed cells expressing A3AR in a multi-well plate preincubate Pre-incubate cells with varying concentrations of this compound seed->preincubate stimulate Stimulate cells with an A3AR agonist (e.g., NECA) in the presence of forskolin to elevate basal cAMP preincubate->stimulate lyse Lyse the cells to release intracellular cAMP stimulate->lyse measure Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lyse->measure analyze Analyze data to determine the antagonist's IC50 measure->analyze

cAMP Functional Assay Workflow

Protocol:

  • Cell Culture:

    • Culture cells expressing the human adenosine A3 receptor in a suitable multi-well plate and grow to a confluent monolayer.

  • Assay Procedure:

    • Pre-incubate the cells with various concentrations of this compound for a defined period.

    • Add a fixed concentration of an A3AR agonist (e.g., NECA or IB-MECA) along with a stimulator of adenylyl cyclase, such as forskolin, to all wells except the negative control.

    • Incubate for a specific time to allow for changes in intracellular cAMP levels.

  • cAMP Measurement:

    • Terminate the reaction and lyse the cells to release the accumulated cAMP.

    • Quantify the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen). These kits typically involve a competitive binding reaction between the cellular cAMP and a labeled cAMP derivative for a limited number of anti-cAMP antibody binding sites.

  • Data Analysis:

    • Generate a concentration-response curve by plotting the measured cAMP levels against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

Calcium_Assay_Workflow seed Seed cells expressing A3AR in a black-walled, clear-bottom plate load Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) seed->load preincubate Pre-incubate cells with varying concentrations of this compound load->preincubate stimulate Stimulate cells with an A3AR agonist and measure fluorescence changes in real-time preincubate->stimulate analyze Analyze the fluorescence data to determine the antagonist's IC50 stimulate->analyze

Calcium Mobilization Assay Workflow

Protocol:

  • Cell Preparation:

    • Seed cells expressing the human adenosine A3 receptor in a black-walled, clear-bottom multi-well plate suitable for fluorescence measurements.

    • On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period to allow for de-esterification and intracellular trapping.

  • Assay Procedure:

    • Wash the cells to remove excess extracellular dye.

    • Add various concentrations of this compound to the wells and incubate for a short period.

    • Place the plate in a fluorescence plate reader capable of kinetic reads and automated liquid handling.

    • Inject a fixed concentration of an A3AR agonist that is known to elicit a calcium response.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity before and after the addition of the agonist in real-time. An increase in fluorescence indicates a rise in intracellular calcium.

    • Generate concentration-response curves by plotting the peak fluorescence response (or the area under the curve) as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced calcium mobilization.

Biological Activity in Specific Contexts

Effect on HDL Metabolism

A comprehensive search of the scientific literature did not yield any studies specifically investigating the effect of this compound on high-density lipoprotein (HDL) metabolism. While adenosine signaling, in general, has been implicated in various aspects of lipid metabolism and cardiovascular function, direct evidence linking the A3AR or its antagonists like this compound to HDL biology is currently lacking.

Effect on Platelet Aggregation

Similarly, no direct experimental evidence was found in the reviewed literature to suggest that this compound has an effect on platelet aggregation. Platelet aggregation is a complex process involving multiple receptors, including P2Y receptors which are activated by ADP. While adenosine receptors are present on platelets and can modulate their function, the specific role of the A3AR in this process and the effect of its antagonism by this compound have not been reported.

Conclusion

This compound is a well-characterized, potent, and highly selective antagonist for the human adenosine A3 receptor. Its high affinity makes it an invaluable tool for in vitro studies aimed at elucidating the role of the A3AR in various physiological and pathological processes. The provided experimental protocols offer a foundation for researchers to further investigate the functional consequences of A3AR antagonism. However, there is a notable lack of publicly available data on the functional antagonist potency (IC50/EC50 values) of this compound in cell-based assays. Furthermore, its effects on complex biological systems such as HDL metabolism and platelet aggregation remain unexplored. Future research in these areas would be crucial to fully understand the therapeutic potential and broader biological implications of this selective A3AR antagonist.

References

The Role of MRS1334 in A3 Adenosine Receptor Signal Transduction Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: MRS1334 is a potent and highly selective antagonist for the human A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac function. As a competitive antagonist, this compound provides a crucial tool for researchers to investigate the intricate signaling cascades initiated by A3AR activation. This guide delineates the mechanism of action of this compound, details its effects on key signal transduction pathways, presents its pharmacological data, and provides standardized experimental protocols for its use in research.

Introduction to this compound

This compound is a synthetic, non-xanthine derivative belonging to the 1,4-dihydropyridine (B1200194) class of compounds.[1] Its chemical structure is 1,4-Dihydro-2-methyl-6-phenyl-4-(phenylethynyl)-3,5-pyridinedicarboxylic acid 3-ethyl-5-[(3-nitrophenyl)methyl] ester. It is distinguished by its high binding affinity and remarkable selectivity for the human A3 adenosine receptor over other adenosine receptor subtypes (A1, A2A, and A2B).[2][3] This selectivity makes it an invaluable pharmacological tool for isolating and studying A3AR-specific functions. However, it is critical to note that this compound exhibits significant species-dependent differences in affinity, showing potent antagonism at the human A3AR but weak or incomplete activity at rodent (mouse and rat) A3ARs.

Pharmacological Profile

The efficacy of a receptor antagonist is quantified by its binding affinity, typically represented by the inhibition constant (Ki). The Ki value indicates the concentration of the antagonist required to occupy 50% of the receptors in the absence of the native ligand. A lower Ki value signifies a higher binding affinity.

Data Presentation: Binding Affinity of this compound

The quantitative data below summarizes the binding affinity of this compound for various adenosine receptor subtypes, highlighting its selectivity for the human A3 receptor.

Receptor SubtypeSpeciesBinding Affinity (Ki)Reference
A3 Human 2.69 nM
A1Rat>100 µM
A2ARat>100 µM
A3Rat3.85 µM (incomplete inhibition)
A3MouseIncomplete inhibition

Mechanism of Action and Signal Transduction Pathways

A3 Adenosine Receptor (A3AR) Signaling

The A3AR is predominantly coupled to the Gi/o family of heterotrimeric G proteins. Activation of A3AR by an agonist, such as the endogenous ligand adenosine or a synthetic agonist like 2-Cl-IB-MECA, triggers a cascade of intracellular events:

  • Inhibition of Adenylyl Cyclase: The primary signaling pathway for Gi-coupled receptors involves the inhibition of the enzyme adenylyl cyclase (AC). This action reduces the conversion of ATP to cyclic AMP (cAMP), leading to a decrease in intracellular cAMP levels. cAMP is a critical second messenger that activates Protein Kinase A (PKA) and other effectors.

  • Stimulation of Phospholipase C: A3AR activation can also lead to the stimulation of Phospholipase C (PLC), often via the Gβγ subunits of the dissociated G protein. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

These pathways can subsequently influence downstream effectors, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which regulates cell proliferation, differentiation, and apoptosis.

A3AR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol A3AR A3AR Gi Gαi/βγ A3AR->Gi AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Gi->AC Gi->PLC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Downstream Downstream Effectors (e.g., MAPK Pathway) PKA->Downstream ER Endoplasmic Reticulum IP3->ER Triggers release DAG->Downstream Ca ↑ [Ca²⁺]i Ca->Downstream ER->Ca Agonist Adenosine (Agonist) Agonist->A3AR Activates MRS1334_Antagonism Agonist Adenosine / Agonist A3AR A3 Adenosine Receptor Agonist->A3AR Binds & Activates This compound This compound This compound->A3AR Binds & Blocks Signaling G-Protein Activation & Downstream Signaling A3AR->Signaling Initiates Binding_Assay_Workflow A Prepare Cell Membranes (with A3AR) B Incubate Membranes with: 1. Constant [Radioligand] 2. Increasing [this compound] A->B C Allow Binding to Reach Equilibrium B->C D Rapid Filtration to Separate Bound vs. Free Ligand C->D E Wash Filters D->E F Quantify Radioactivity on Filters E->F G Plot Data & Calculate IC50 and Ki Values F->G cAMP_Assay_Workflow A Plate A3AR-expressing Cells B Pre-incubate cells with increasing [this compound] A->B C Add Stimulation Mix: - PDE Inhibitor - Forskolin (AC Activator) - A3AR Agonist B->C D Incubate to allow cAMP modulation C->D E Lyse Cells to Release Intracellular cAMP D->E F Quantify cAMP Levels (e.g., HTRF, ELISA) E->F G Analyze Dose-Response Effect of this compound F->G

References

The Discovery and Development of MRS1334: A Selective Adenosine A3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MRS1334 is a potent and highly selective antagonist of the human adenosine (B11128) A3 receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound. It details its chemical properties, binding affinity, and in vitro functional activity. The document also outlines the experimental protocols utilized in its evaluation and explores the signaling pathways through which it exerts its effects. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development who are interested in the therapeutic potential of targeting the A3 adenosine receptor.

Introduction

The adenosine A3 receptor (A3AR) is a member of the P1 family of purinergic G protein-coupled receptors (GPCRs).[1] Upon activation by its endogenous ligand, adenosine, the A3AR couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (camp) levels.[2] This signaling cascade modulates a wide range of cellular responses, making the A3AR an attractive target for therapeutic intervention in various disease states.

The development of selective antagonists for the A3AR has been a key objective in drug discovery to probe the receptor's physiological roles and explore its therapeutic potential. This compound emerged from a focused effort to develop potent and selective A3AR antagonists from the 1,4-dihydropyridine (B1200194) (DHP) chemical class, which were initially recognized as L-type calcium channel blockers.[3] Through systematic chemical modifications, researchers successfully enhanced the affinity and selectivity for the A3AR while eliminating the calcium channel activity, leading to the discovery of this compound.[3]

Chemical Properties and Synthesis

This compound is chemically identified as 1,4-Dihydro-2-methyl-6-phenyl-4-(phenylethynyl)-3,5-pyridinedicarboxylic acid 3-ethyl-5-[(3-nitrophenyl)methyl] ester.[4][5]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 3-ethyl 5-[(3-nitrophenyl)methyl] 2-methyl-6-phenyl-4-(phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylate
Molecular Formula C31H26N2O6
Molecular Weight 522.56 g/mol [6]
CAS Number 192053-05-7[6]
Purity ≥98% (HPLC)[6]
Solubility Soluble to 100 mM in DMSO[7]

In Vitro Pharmacology

The pharmacological profile of this compound has been primarily characterized through in vitro radioligand binding and functional assays.

Binding Affinity

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. For this compound, these assays were conducted using cell membranes from HEK-293 or CHO cells stably expressing the recombinant human or rat adenosine receptors.[4][7] The standard radioligand used for the A3AR is the agonist [125I]I-AB-MECA.[4][7]

Table 2: Binding Affinity (Ki) of this compound at Adenosine Receptor Subtypes

Receptor SubtypeSpeciesKi (nM)
A3 Human2.69[4][7]
A1 Rat>100,000 (>100 µM)[4][7]
A2A Rat>100,000 (>100 µM)[4][7]
A3 Rat3,850 (3.85 µM)[3][8]

The data clearly demonstrates the high affinity and selectivity of this compound for the human A3 adenosine receptor over the rat A1 and A2A subtypes. It is important to note that while potent at the human A3 receptor, this compound exhibits significantly lower affinity for the rat A3 receptor.[3][8] Furthermore, studies have reported incomplete inhibition of [125I]I-AB-MECA binding to mouse and rat A3ARs at higher concentrations of this compound, which may be attributed to its hydrophobicity or aggregation in solution.[8]

Functional Antagonism

Functional assays are essential to confirm that the binding of a ligand to its receptor translates into a biological response. As an antagonist, this compound is expected to block the effects of A3AR agonists. The primary functional assay used to characterize this compound is the adenylyl cyclase inhibition assay, which measures the downstream effect of A3AR activation.

In this assay, activation of the Gi-coupled A3AR by an agonist (e.g., Cl-IB-MECA) leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This compound has been shown to block this agonist-induced decrease in cAMP, confirming its role as a functional antagonist.[9] While specific IC50 values for this compound in functional assays are not consistently reported in the literature, its antagonist activity is well-established.

Mechanism of Action and Signaling Pathway

The A3 adenosine receptor is a class A G protein-coupled receptor. The binding of an agonist to the A3AR induces a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gi/o family.[2] This activation results in the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP concentration leads to reduced activity of protein kinase A (PKA) and subsequent downstream signaling events. This compound, as a competitive antagonist, binds to the A3AR and prevents the binding of agonists, thereby blocking the initiation of this signaling cascade.

A3AR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A3AR A3 Adenosine Receptor Adenosine->A3AR Binds & Activates This compound This compound This compound->A3AR Binds & Blocks Gi_protein Gi/o Protein A3AR->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Radioligand_Binding_Workflow Start Start Cell_Culture Culture cells expressing A3AR (HEK-293 or CHO) Start->Cell_Culture Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes with [125I]I-AB-MECA and this compound Membrane_Prep->Incubation Filtration Separate bound/free ligand via vacuum filtration Incubation->Filtration Counting Measure radioactivity on filters Filtration->Counting Data_Analysis Calculate IC50 and Ki values Counting->Data_Analysis End End Data_Analysis->End Functional_Assay_Workflow Start Start Cell_Culture Culture cells expressing A3AR Start->Cell_Culture Pre_incubation Pre-incubate cells with this compound Cell_Culture->Pre_incubation Stimulation Stimulate with A3AR agonist Pre_incubation->Stimulation Cell_Lysis Lyse cells to release cAMP Stimulation->Cell_Lysis cAMP_Measurement Measure intracellular cAMP levels Cell_Lysis->cAMP_Measurement Data_Analysis Determine IC50 value cAMP_Measurement->Data_Analysis End End Data_Analysis->End

References

MRS1334 as a Pharmacological Probe: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1334 is a potent and highly selective antagonist of the human A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor (GPCR) belonging to the P1 family of purinergic receptors. Its high affinity and selectivity make it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the A3AR. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its use in key in vitro and in vivo assays, and a summary of relevant quantitative data. The information presented here is intended to assist researchers, scientists, and drug development professionals in effectively utilizing this compound as a pharmacological probe.

Core Properties of this compound

This compound, with the chemical name 1,4-Dihydro-2-methyl-6-phenyl-4-(phenylethynyl)-3,5-pyridinedicarboxylic acid 3-ethyl-5-[(3-nitrophenyl)methyl] ester, is a non-xanthine derivative that acts as a competitive antagonist at the human A3AR.

PropertyValueReference
Chemical Formula C₃₁H₂₆N₂O₆[1]
Molecular Weight 522.56 g/mol [1]
Solubility Soluble to 100 mM in DMSO[1]
Purity ≥98% (HPLC)[2]
Storage Desiccate at -20°C[2]
CAS Number 192053-05-7[2]

Pharmacological Profile

This compound exhibits high affinity for the human A3AR with a Ki value of 2.69 nM.[2][3] It displays significant selectivity over other adenosine receptor subtypes, with Ki values greater than 100 µM for rat A1 and A2A receptors, making it a highly specific tool for studying the A3AR.[2][3]

Receptor SubtypeBinding Affinity (Ki)SpeciesReference
A3 2.69 nMHuman[2][3]
A1 > 100 µMRat[2][3]
A2A > 100 µMRat[2][3]
A3 3.85 µMRat[4]

It is important to note the species-dependent variation in the affinity of this compound. While highly potent at the human A3AR, it shows significantly weaker affinity for the rat A3AR.[4] Studies have also shown incomplete inhibition of radioligand binding to mouse and rat A3ARs at higher concentrations, which may be attributed to its high hydrophobicity.[4]

Signaling Pathways Modulated by this compound

The A3 adenosine receptor primarily couples to the Gi family of G proteins. Activation of the A3AR by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a competitive antagonist, blocks this agonist-induced signaling cascade.

A3AR_Signaling cluster_membrane Cell Membrane A3AR A3 Adenosine Receptor G_protein Gi Protein A3AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Agonist Agonist Agonist->A3AR Activates This compound This compound This compound->A3AR Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: A3AR Signaling Pathway and this compound Inhibition. (Max Width: 760px)

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to characterize the A3 adenosine receptor.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of this compound for the A3 adenosine receptor.

Workflow:

Radioligand_Binding_Workflow prep Prepare Cell Membranes (Expressing A3AR) incubation Incubate Membranes with: - Radioligand (e.g., [¹²⁵I]I-AB-MECA) - Varying concentrations of this compound - Buffer for total binding - Excess unlabeled agonist for non-specific binding prep->incubation separation Separate Bound and Free Radioligand (e.g., Filtration through GF/B filters) incubation->separation counting Quantify Radioactivity (Scintillation Counting) separation->counting analysis Data Analysis: - Calculate specific binding - Generate competition curve - Determine IC₅₀ and Ki counting->analysis

Caption: Radioligand Binding Assay Workflow. (Max Width: 760px)

Detailed Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human A3 adenosine receptor.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4) and determine protein concentration using a BCA assay.

  • Binding Assay:

    • In a 96-well plate, add the following to each well in a final volume of 200 µL:

      • 50 µL of cell membrane suspension (20-40 µg of protein).

      • 50 µL of various concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle (for total binding).

      • 50 µL of a non-selective adenosine agonist (e.g., 100 µM NECA) for determining non-specific binding.

      • 50 µL of a suitable radioligand for the A3AR, such as [¹²⁵I]I-AB-MECA (final concentration ~0.1 nM).

    • Incubate the plate at 25°C for 90 minutes with gentle agitation.

  • Filtration and Counting:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.

Workflow:

cAMP_Assay_Workflow cell_prep Culture Cells Expressing A3AR (e.g., CHO-K1 cells) pre_incubation Pre-incubate cells with varying concentrations of this compound cell_prep->pre_incubation stimulation Stimulate cells with an A3AR agonist (e.g., NECA) in the presence of Forskolin (B1673556) pre_incubation->stimulation lysis Lyse cells to release intracellular cAMP stimulation->lysis detection Quantify cAMP levels (e.g., HTRF, ELISA, or AlphaScreen) lysis->detection analysis Data Analysis: - Generate dose-response curves - Determine IC₅₀ of this compound - Perform Schild analysis to determine pA₂ detection->analysis

Caption: cAMP Functional Assay Workflow. (Max Width: 760px)

Detailed Methodology:

  • Cell Culture and Plating:

    • Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human A3 adenosine receptor.

    • Plate the cells in a 96-well plate at a density of 20,000 cells/well and incubate overnight.

  • Assay Procedure:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells for 30 minutes at 37°C with various concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M) in stimulation buffer containing a phosphodiesterase inhibitor like 0.5 mM IBMX.

    • Stimulate the cells by adding a fixed concentration of an A3AR agonist (e.g., the EC₈₀ concentration of NECA) and a fixed concentration of forskolin (e.g., 1 µM) to all wells except the basal control.

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, according to the manufacturer's instructions.

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP levels against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value for this compound.

    • For Schild analysis, perform the assay with a range of agonist concentrations in the presence of different fixed concentrations of this compound. Plot log(dose ratio - 1) against log[this compound] to determine the pA₂ value, which represents the negative logarithm of the antagonist's dissociation constant. A slope of 1 in the Schild plot is indicative of competitive antagonism.[5][6][7]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by the A3AR and the inhibitory effect of this compound.

Workflow:

GTPgS_Assay_Workflow membrane_prep Prepare Cell Membranes (Expressing A3AR) pre_incubation Pre-incubate membranes with varying concentrations of this compound and GDP membrane_prep->pre_incubation stimulation Stimulate with an A3AR agonist in the presence of [³⁵S]GTPγS pre_incubation->stimulation incubation Incubate to allow [³⁵S]GTPγS binding stimulation->incubation separation Separate Bound and Free [³⁵S]GTPγS (Filtration) incubation->separation counting Quantify Radioactivity (Scintillation Counting) separation->counting analysis Data Analysis: - Calculate specific binding - Determine IC₅₀ of this compound counting->analysis

Caption: GTPγS Binding Assay Workflow. (Max Width: 760px)

Detailed Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from cells expressing the A3AR as described in the radioligand binding assay protocol.

  • Assay Procedure:

    • In a 96-well plate, add the following to each well in a final volume of 100 µL of assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4):

      • 20 µL of cell membranes (10-20 µg of protein).

      • 20 µL of various concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

      • 20 µL of GDP (final concentration 10 µM).

    • Pre-incubate for 15 minutes at 30°C.

    • Add 20 µL of an A3AR agonist (e.g., NECA, final concentration 1 µM) to stimulated wells. Add buffer to basal wells.

    • Add 20 µL of [³⁵S]GTPγS (final concentration 0.1 nM).

    • Incubate for 60 minutes at 30°C.

  • Filtration and Counting:

    • Terminate the reaction by rapid filtration through glass fiber filters (Whatman GF/B).

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the net agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding from the agonist-stimulated binding.

    • Plot the percentage of inhibition of agonist-stimulated binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value for this compound.

In Vivo Applications

This compound has been utilized in various in vivo models to investigate the role of the A3AR in different physiological and pathological processes.

Cardiovascular Studies

To assess the effect of this compound on cardiovascular parameters, it can be administered to animal models, and changes in heart rate, blood pressure, and electrocardiogram (ECG) can be monitored.[6][8][9]

Example Experimental Design:

  • Animal Model: Anesthetized rats or mice.

  • Instrumentation: Catheters implanted for drug administration and blood pressure measurement. ECG electrodes for monitoring cardiac electrical activity.

  • Procedure:

    • Administer a baseline infusion of saline.

    • Administer an A3AR agonist (e.g., Cl-IB-MECA) to induce a cardiovascular response (e.g., bradycardia).

    • Administer this compound prior to or following the agonist to assess its ability to block or reverse the agonist's effects.

    • Continuously record heart rate, blood pressure, and ECG throughout the experiment.

  • Data Analysis: Compare cardiovascular parameters before and after drug administration to determine the antagonistic effect of this compound.

Neutrophil Function Assays

The A3AR is expressed on neutrophils and is involved in modulating their function. This compound can be used to study the role of the A3AR in neutrophil chemotaxis and phagocytosis.

Neutrophil Chemotaxis Assay (Boyden Chamber): [10]

  • Neutrophil Isolation: Isolate neutrophils from fresh human or animal blood.

  • Assay Setup:

    • Place a chemoattractant (e.g., fMLP or an A3AR agonist) in the lower chamber of a Boyden chamber.

    • Place the isolated neutrophils in the upper chamber, separated by a microporous membrane.

    • Add this compound to the upper chamber with the neutrophils to assess its effect on migration.

  • Incubation: Incubate the chamber at 37°C to allow neutrophil migration.

  • Quantification: Count the number of neutrophils that have migrated to the lower chamber.

  • Data Analysis: Compare the number of migrated cells in the presence and absence of this compound to determine its inhibitory effect on chemotaxis.

Conclusion

This compound is a powerful and selective pharmacological probe for the human A3 adenosine receptor. Its high affinity and specificity make it an essential tool for in vitro and in vivo studies aimed at understanding the function of this receptor in health and disease. This technical guide provides a foundation for researchers to effectively design and execute experiments using this compound, thereby facilitating further discoveries in the field of purinergic signaling and drug development. It is crucial to consider the species-specific differences in affinity when designing and interpreting experiments. The detailed protocols and workflows presented herein should serve as a valuable resource for the scientific community.

References

Understanding the Function of A3 Adenosine Receptors with MRS1334: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The A3 adenosine (B11128) receptor (A3AR) is a G protein-coupled receptor (GPCR) that has garnered significant attention as a therapeutic target for a range of pathologies, including inflammatory diseases, cancer, and ischemic conditions.[1][2] Understanding the intricate signaling mechanisms and physiological functions of A3AR is paramount for the development of novel therapeutics. MRS1334, a potent and highly selective antagonist for the human A3AR, serves as an invaluable pharmacological tool for elucidating the receptor's role in various biological processes.[1][3][4] This technical guide provides a comprehensive overview of the A3AR, its signaling pathways, and detailed experimental protocols for utilizing this compound to probe its function.

A3 Adenosine Receptor (A3AR) Overview

The A3AR is one of four subtypes of adenosine receptors (A1, A2A, A2B, and A3) and is encoded by the ADORA3 gene. It is expressed in various tissues and cell types, with notably high levels in inflammatory cells. A3AR activation by its endogenous ligand, adenosine, initiates a cascade of intracellular signaling events primarily through its coupling to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Beyond cAMP modulation, A3AR activation can also stimulate the phospholipase C (PLC) pathway and mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase 1/2 (ERK1/2). The multifaceted nature of A3AR signaling contributes to its diverse and sometimes paradoxical physiological effects, which can be either pro-inflammatory or anti-inflammatory depending on the cellular context and duration of activation.

This compound: A Selective A3AR Antagonist

This compound is a non-xanthine derivative characterized as a potent and selective competitive antagonist of the human A3AR. Its high affinity for the human A3AR, with reported Ki values in the low nanomolar range, and significant selectivity over other adenosine receptor subtypes make it an ideal tool for dissecting A3AR-specific functions.

Data Presentation: Pharmacological Properties of this compound

The following tables summarize the quantitative data for this compound, providing a clear comparison of its binding affinity and functional potency.

Compound Receptor Subtype Species K_i_ (nM) Assay Type Reference
This compoundA3Human2.69Radioligand Binding
This compoundA1Rat>100,000Radioligand Binding
This compoundA2ARat>100,000Radioligand Binding
Compound Functional Assay Cell Line Parameter Value Reference
This compoundcAMP AccumulationCHO-hA3ARpA28.1

A3AR Signaling Pathways

Activation of the A3AR initiates a complex network of intracellular signaling cascades. The canonical pathway involves the inhibition of adenylyl cyclase through Gi protein coupling. However, the receptor can also signal through other G proteins and G protein-independent pathways.

A3AR_Signaling A3AR A3 Adenosine Receptor G_protein Gi/o Protein A3AR->G_protein Activation Adenosine Adenosine Adenosine->A3AR Agonist This compound This compound This compound->A3AR Antagonist AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation PI3K PI3K G_protein->PI3K Activation cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Inflammation, Cell Survival) PKA->Cellular_Response IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC PKC DAG->PKC Activation MAPK_cascade MAPK Cascade (e.g., MEK) PKC->MAPK_cascade Activation PKC->Cellular_Response ERK ERK1/2 MAPK_cascade->ERK Activation ERK->Cellular_Response Akt Akt PI3K->Akt Activation Akt->Cellular_Response

Caption: A3 Adenosine Receptor Signaling Pathways.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate the function of A3AR using this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the A3AR.

Radioligand_Binding_Workflow prep Prepare Membranes from CHO or HEK-293 cells expressing hA3AR incubation Incubate Membranes with: - [125I]AB-MECA (Radioligand) - Varying concentrations of this compound - Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2) prep->incubation separation Separate Bound and Free Radioligand (Rapid Vacuum Filtration) incubation->separation quantification Quantify Radioactivity of Bound Radioligand (Gamma Counter) separation->quantification analysis Data Analysis: - Determine IC50 of this compound - Calculate Ki using Cheng-Prusoff equation quantification->analysis

Caption: Radioligand Binding Assay Workflow.

Detailed Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the human A3AR.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Cell membrane preparation (typically 20-50 µg of protein).

      • A fixed concentration of the radioligand, such as [¹²⁵I]N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide ([¹²⁵I]AB-MECA) (e.g., 0.15 nM).

      • Varying concentrations of this compound or vehicle.

      • For non-specific binding control wells, add a high concentration of a non-radiolabeled A3AR agonist (e.g., 1 µM IB-MECA).

    • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

    • Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of this compound.

    • Plot the specific binding as a function of the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.

cAMP_Assay_Workflow cell_culture Culture CHO-hA3AR cells in a 96-well plate pre_incubation Pre-incubate cells with varying concentrations of this compound cell_culture->pre_incubation stimulation Stimulate cells with: - Forskolin (B1673556) (to increase basal cAMP) - A3AR agonist (e.g., NECA or IB-MECA) pre_incubation->stimulation lysis_detection Lyse cells and measure intracellular cAMP levels (e.g., HTRF, ELISA) stimulation->lysis_detection analysis Data Analysis: - Determine the IC50 of this compound - Perform Schild analysis to determine pA2 lysis_detection->analysis

Caption: cAMP Functional Assay Workflow.

Detailed Methodology:

  • Cell Culture:

    • Seed CHO cells stably expressing the human A3AR into a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).

    • Add a solution containing a fixed concentration of an adenylyl cyclase activator, forskolin (e.g., 10 µM), and a fixed concentration of an A3AR agonist, such as 5'-N-Ethylcarboxamidoadenosine (NECA) or IB-MECA (typically at its EC80 concentration).

    • Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

    • To determine the nature of the antagonism (competitive vs. non-competitive) and the antagonist's affinity (pA2), perform a Schild analysis. This involves generating agonist dose-response curves in the presence of several fixed concentrations of this compound. The dose-ratios are then plotted against the logarithm of the antagonist concentration. A linear plot with a slope of 1 is indicative of competitive antagonism, and the x-intercept provides the pA2 value.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the A3AR and the ability of this compound to block this activation.

GTPgS_Binding_Workflow prep Prepare Membranes from CHO or HEK-293 cells expressing hA3AR incubation Incubate Membranes with: - [35S]GTPγS (non-hydrolyzable GTP analog) - A3AR agonist (e.g., IB-MECA) - Varying concentrations of this compound - GDP prep->incubation separation Separate Bound and Free [35S]GTPγS (Rapid Vacuum Filtration) incubation->separation quantification Quantify Radioactivity of Bound [35S]GTPγS (Scintillation Counting) separation->quantification analysis Data Analysis: - Determine the IC50 of this compound quantification->analysis

Caption: GTPγS Binding Assay Workflow.

Detailed Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from CHO or HEK-293 cells expressing the human A3AR as described in the radioligand binding assay protocol.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Cell membrane preparation.

      • A fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

      • GDP (to reduce basal binding).

      • Varying concentrations of this compound or vehicle.

      • A fixed concentration of an A3AR agonist (e.g., IB-MECA) to stimulate G protein activation.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Separation and Quantification:

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the amount of bound [³⁵S]GTPγS on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound as a function of the logarithm of the this compound concentration to determine its IC50 for inhibiting agonist-stimulated G protein activation.

Conclusion

This compound is a powerful and selective tool for the pharmacological investigation of the A3 adenosine receptor. The detailed protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at understanding the multifaceted role of A3AR in health and disease. By employing these methodologies, scientists can further unravel the complexities of A3AR signaling and contribute to the development of novel therapeutic strategies targeting this important receptor.

References

An In-depth Technical Guide to the Pharmacological Study of the P2Y1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Compound Selection: Initial interest in MRS1334 for studying the P2Y1 receptor should be redirected. Extensive pharmacological data confirms that this compound is a potent and highly selective antagonist of the adenosine (B11128) A3 receptor, with a Ki value of 2.69 nM for the human A3 receptor and over 100 µM for rat A1 and A2A receptors.[1] There is no scientific literature to support its use as a tool for investigating the P2Y1 receptor.

For rigorous and reproducible studies of P2Y1 receptor pharmacology, it is imperative to use validated and selective antagonists. This guide will focus on two such compounds: MRS2500 and MRS2179 , which are well-characterized, potent, and selective antagonists of the P2Y1 receptor.[2][3] MRS2500, in particular, is highlighted due to its high potency and stability, making it a valuable tool for both in vitro and in vivo studies.[4]

Introduction to the P2Y1 Receptor

The P2Y1 receptor is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors. It is primarily activated by the endogenous nucleotide adenosine diphosphate (B83284) (ADP). The P2Y1 receptor is coupled to Gq/11 proteins, and its activation initiates a signaling cascade that plays a crucial role in various physiological and pathophysiological processes, most notably platelet aggregation and thrombosis. Consequently, the P2Y1 receptor is a significant target for the development of novel antithrombotic therapies.

Core Pharmacology of P2Y1 Receptor Antagonists

The primary tools for the pharmacological investigation of the P2Y1 receptor are competitive antagonists that prevent ADP from binding and activating the receptor. This guide focuses on MRS2500 and MRS2179, both nucleotide analogues that have been instrumental in elucidating the function of the P2Y1 receptor.

Data Presentation: Quantitative Pharmacology

The following tables summarize the key pharmacological parameters of MRS2500 and MRS2179, providing a basis for experimental design and data interpretation.

Table 1: Affinity and Potency of P2Y1 Receptor Antagonists

CompoundReceptor TargetAssay TypeSpeciesKi (nM)IC50 (nM)KB (nM)Reference
MRS2500 Human P2Y1Radioligand Binding ([125I]MRS2500)Human1.2--
Human P2Y1Radioligand BindingHuman0.78--
Human P2Y1Platelet Aggregation (ADP-induced)Human-0.95-
Human P2Y1Calcium Mobilization (2-MeSADP)Human-1.1-
MRS2179 Human P2Y1Radioligand Binding ([33P]MRS2179)Human109--
Human P2Y1Platelet Aggregation (ADP-induced)Human--100
Rat P2Y1Inhibition of IJPRat-13,100-

Table 2: Selectivity Profile of P2Y1 Receptor Antagonists

CompoundReceptor TargetAssay TypeSpeciesIC50 (µM)NotesReference
MRS2179 P2X1Functional AssayRat1.15Selective over P2X1
P2X3Functional AssayRat12.9Selective over P2X3
P2X2, P2X4, P2Y2, P2Y4, P2Y6Functional Assay->100Highly selective against other P2 receptors

Signaling Pathways and Visualization

Activation of the P2Y1 receptor by ADP initiates a well-defined intracellular signaling cascade. This pathway is central to the receptor's function in mediating cellular responses.

P2Y1 Receptor Signaling Cascade

The P2Y1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein. Upon agonist binding, Gq activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium is a hallmark of P2Y1 receptor activation and is a key event in downstream cellular processes like platelet shape change.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Activates Gq Gq Protein P2Y1R->Gq Activates MRS2500 MRS2500 MRS2500->P2Y1R Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to Ca_release Ca²⁺ Release Cellular_Response Cellular Response (e.g., Platelet Shape Change) Ca_release->Cellular_Response Leads to IP3R->Ca_release Triggers

Caption: P2Y1 receptor signaling cascade initiated by ADP and inhibited by MRS2500.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the interaction of antagonists with the P2Y1 receptor.

Intracellular Calcium Mobilization Assay

This assay is fundamental for quantifying the potency of P2Y1 receptor antagonists by measuring their ability to inhibit agonist-induced increases in intracellular calcium.

Objective: To determine the IC50 value of a P2Y1 antagonist (e.g., MRS2500) by measuring its inhibition of agonist-induced calcium release in cells expressing the P2Y1 receptor.

Materials:

  • Cells expressing the P2Y1 receptor (e.g., 1321N1 human astrocytoma cells, human platelets).

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-8 AM).

  • Pluronic F-127.

  • Probenecid (B1678239).

  • Hanks' Balanced Salt Solution (HBSS).

  • P2Y1 receptor agonist (e.g., 2-MeSADP).

  • P2Y1 receptor antagonist (e.g., MRS2500).

  • Black-walled, clear-bottom 96-well microplates.

  • Fluorescence microplate reader with dual-wavelength excitation/emission capabilities.

Protocol Workflow:

Calcium_Mobilization_Workflow A 1. Cell Seeding Seed P2Y1-expressing cells in 96-well plates. B 2. Dye Loading Incubate cells with Fura-2 AM (e.g., 5 µM for 60 min at 37°C). A->B C 3. Cell Washing Wash cells with HBSS to remove extracellular dye. B->C D 4. Antagonist Pre-incubation Add various concentrations of MRS2500 and incubate. C->D E 5. Agonist Addition & Measurement Add P2Y1 agonist (e.g., 2-MeSADP) and immediately measure fluorescence changes. D->E F 6. Data Analysis Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2) to determine [Ca²⁺]i changes and calculate IC50. E->F

Caption: Workflow for the intracellular calcium mobilization assay.

Detailed Steps:

  • Cell Culture: Seed P2Y1-expressing cells in black-walled, clear-bottom 96-well plates and grow until they reach confluence.

  • Dye Loading: Prepare a loading buffer containing 5 µM Fura-2 AM, 0.02% Pluronic F-127, and 2.5 mM probenecid in HBSS. Remove the culture medium and add 100 µL of the loading buffer to each well. Incubate for 60 minutes at 37°C in the dark.

  • Washing: After incubation, wash the cells twice with HBSS containing probenecid to remove any unloaded dye.

  • Antagonist Incubation: Add serial dilutions of the P2Y1 antagonist (e.g., MRS2500) to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Add a P2Y1 agonist (e.g., 2-MeSADP at its EC80 concentration) to all wells simultaneously using an automated injector. Record the fluorescence signal (excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2) over time.

  • Data Analysis: The ratio of the fluorescence emitted at the two excitation wavelengths is proportional to the intracellular calcium concentration. Determine the peak response for each antagonist concentration. Plot the percentage inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Platelet Aggregation Assay

This assay directly measures the functional consequence of P2Y1 receptor inhibition on its most well-known physiological function.

Objective: To assess the inhibitory effect of P2Y1 antagonists on ADP-induced platelet aggregation in human platelet-rich plasma (PRP) or washed platelets.

Materials:

  • Freshly drawn human blood anticoagulated with citrate.

  • P2Y1 receptor antagonist (e.g., MRS2500).

  • ADP.

  • Saline or appropriate buffer.

  • Aggregometer.

Protocol Workflow:

Platelet_Aggregation_Workflow A 1. Prepare Platelet-Rich Plasma (PRP) Centrifuge whole blood at low speed to separate PRP. B 2. Pre-incubation Incubate PRP with either vehicle or various concentrations of MRS2500. A->B C 3. Aggregation Measurement Place samples in aggregometer. Add ADP to induce aggregation and monitor changes in light transmittance. B->C D 4. Data Analysis Quantify the maximal aggregation response. Calculate the % inhibition for each antagonist concentration and determine the IC50. C->D

Caption: Workflow for the platelet aggregation assay.

Detailed Steps:

  • PRP Preparation: Collect venous blood into tubes containing 3.15% sodium citrate. Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • Incubation: Place an aliquot of PRP into an aggregometer cuvette with a stir bar. Add the desired concentration of the P2Y1 antagonist (e.g., MRS2500) or vehicle control and incubate for a specified time (e.g., 2-5 minutes) at 37°C.

  • Induction of Aggregation: Add a submaximal concentration of ADP (e.g., 5-10 µM) to the cuvette to induce platelet aggregation.

  • Monitoring: The aggregometer will record the change in light transmission through the PRP suspension over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve. The inhibitory effect of the antagonist is calculated relative to the vehicle control. An IC50 value can be determined by testing a range of antagonist concentrations.

Conclusion

The pharmacological study of the P2Y1 receptor is critical for understanding its role in health and disease, particularly in the context of hemostasis and thrombosis. While the initial compound of interest, this compound, is inappropriate for this target, potent and selective antagonists such as MRS2500 and MRS2179 serve as excellent pharmacological tools. By employing the quantitative data and detailed experimental protocols outlined in this guide, researchers can effectively probe the function of the P2Y1 receptor, characterize novel ligands, and contribute to the development of new therapeutic agents.

References

Methodological & Application

MRS1334: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1334 is a potent and highly selective antagonist of the human adenosine (B11128) A3 receptor (A3AR).[1] With a high affinity for the hA3R, it serves as a valuable tool for investigating the physiological and pathophysiological roles of this receptor in various in vitro systems. These application notes provide detailed protocols for utilizing this compound in common in vitro assays to characterize its interaction with the A3AR and to study the downstream signaling pathways.

Physicochemical Properties and Storage

PropertyValueReference
Molecular Weight 522.56 g/mol [1][2]
Formula C₃₁H₂₆N₂O₆[1][2]
Solubility Soluble to 100 mM in DMSO
Storage Desiccate at -20°C

Note: For preparing stock solutions, always refer to the batch-specific molecular weight provided on the product vial and Certificate of Analysis.

Quantitative Data: Binding Affinity and Potency

The following tables summarize the binding affinity (Ki) and functional potency (IC50) of this compound for adenosine receptors from in vitro studies.

Table 1: Binding Affinity (Ki) of this compound

Receptor SubtypeKi (nM)Cell Type/TissueRadioligandReference
Human A3 2.69--
Rat A1 >100,000--
Rat A2A >100,000--

Table 2: Functional Potency (IC50) of this compound

AssayIC50 (nM)Cell LineAgonist InhibitedNotes
cAMP Accumulation Data not available in search results-(e.g., Cl-IB-MECA)IC50 values are typically determined by measuring the inhibition of agonist-induced reduction of forskolin-stimulated cAMP levels.
Cytoneme Formation -Neutrophils2-Cl-IB-MECAThis compound was shown to inhibit A3AR agonist-stimulated cytoneme formation.

Signaling Pathways

The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi and Gq proteins. Activation of the A3AR by an agonist initiates downstream signaling cascades that modulate cellular function. This compound, as a selective antagonist, blocks these signaling events.

A3AR_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling This compound This compound (Antagonist) A3AR A3 Adenosine Receptor (A3AR) This compound->A3AR Blocks Adenosine Adenosine (Agonist) Adenosine->A3AR Activates Gi Gi Protein A3AR->Gi Gq Gq Protein A3AR->Gq AC Adenylyl Cyclase (AC) Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP (decreased) AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ATP ATP ATP->AC PIP2 PIP2 PIP2->PLC Ca2 Intracellular Ca²⁺ (increased) IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - hA3AR Membranes - [¹²⁵I]I-AB-MECA (Radioligand) - this compound (Competitor) - Assay Buffer start->prepare_reagents assay_setup Set up Assay Plate: - Total Binding Wells - Non-specific Binding Wells - Competition Wells (serial dilutions of this compound) prepare_reagents->assay_setup incubation Incubate at Room Temperature (e.g., 60-90 minutes) assay_setup->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Assay Buffer filtration->washing counting Scintillation Counting of Filter-Bound Radioactivity washing->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 of this compound - Calculate Ki using Cheng-Prusoff equation counting->analysis end End analysis->end

References

Application Notes and Protocols for the Use of MRS1334 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MRS1334, a potent and selective antagonist of the human adenosine (B11128) A3 receptor (A3AR), in various cell culture-based assays.

Introduction

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the adenosine A3 receptor.[1] The A3AR is a G protein-coupled receptor (GPCR) involved in diverse cellular processes, including inflammation, immune responses, and cell proliferation.[2] this compound's high affinity and selectivity for the human A3AR make it an ideal candidate for in vitro studies aimed at elucidating the receptor's function and for the initial stages of drug discovery programs targeting A3AR-mediated signaling pathways.

It is important to note that while the "MRS" designation is common for a class of purinergic receptor ligands, this compound is specifically an antagonist for the adenosine A3 receptor, not the P2Y13 receptor. The selective antagonist for the P2Y13 receptor is a different compound, MRS2211.[3]

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its activity and ensuring experimental reproducibility.

PropertyValueReference
Chemical Name 1,4-Dihydro-2-methyl-6-phenyl-4-(phenylethynyl)-3,5-pyridinedicarboxylic acid 3-ethyl-5-[(3-nitrophenyl)methyl] ester
Molecular Formula C₃₁H₂₆N₂O₆
Molecular Weight 522.56 g/mol
Purity ≥98% (HPLC)
Solubility Soluble to 100 mM in DMSO
Storage (Powder) Desiccate at -20°C[4]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month[1][4]

Mechanism of Action

This compound acts as a competitive antagonist at the human adenosine A3 receptor. It selectively binds to the A3AR, preventing the binding of the endogenous agonist adenosine and other A3AR agonists, thereby inhibiting downstream signaling pathways. The A3AR is typically coupled to Gi proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

cluster_membrane Cell Membrane A3AR Adenosine A3 Receptor (A3AR) Gi Gi Protein A3AR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Adenosine Adenosine (Agonist) Adenosine->A3AR Binds & Activates This compound This compound (Antagonist) This compound->A3AR Binds & Blocks ATP ATP ATP->AC Downstream Downstream Signaling cAMP->Downstream Activates

Figure 1: Simplified signaling pathway of the Adenosine A3 Receptor and the inhibitory action of this compound.

Quantitative Data from In Vitro Studies

This compound has demonstrated high potency and selectivity in various binding and functional assays.

ParameterSpecies/ReceptorValueReference
Ki (inhibition constant) Human A32.69 nM[1][4]
Ki (inhibition constant) Rat A1> 100 µM
Ki (inhibition constant) Rat A2A> 100 µM

A study on human neutrophils demonstrated that this compound can inhibit the effects of an A3AR agonist.

Cell TypeAgonist UsedAgonist ConcentrationThis compound EffectReference
Neutrophils2-Cl-IB-MECA1 µMInhibited agonist-stimulated formation of cytonemes (bacteria-tethering projections)[2]

Experimental Protocols

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Based on the molecular weight of 522.56 g/mol , calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 100 mM). A 10 mM stock can be prepared by dissolving 5.23 mg of this compound in 1 mL of DMSO.

  • Add the calculated volume of DMSO to the vial of this compound powder.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][4]

Note on Stability and Solubility in Culture Media: The stability and solubility of compounds in cell culture media can be influenced by various factors, including media composition, pH, and the presence of serum proteins.[5][6][7][8][9] It is recommended to prepare fresh dilutions of this compound in culture medium for each experiment from the DMSO stock. The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

This protocol provides a general workflow for assessing the antagonistic effect of this compound on A3AR activation in a cell line endogenously or recombinantly expressing the receptor.

Materials:

  • Cells expressing the human adenosine A3 receptor

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • A3AR agonist (e.g., 2-Cl-IB-MECA, IB-MECA)

  • Assay-specific reagents (e.g., cAMP assay kit, calcium indicator dye)

  • Multi-well cell culture plates

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Seed cells in multi-well plates Incubate1 Incubate (24-48h) for adherence Seed->Incubate1 Pretreat Pre-incubate with This compound or vehicle Incubate1->Pretreat Stimulate Stimulate with A3AR agonist Pretreat->Stimulate Assay Perform functional assay (e.g., cAMP measurement) Stimulate->Assay Analyze Analyze data and determine IC50 Assay->Analyze

Figure 2: General experimental workflow for an A3AR antagonism assay.

Procedure:

  • Cell Seeding: Seed the cells at an appropriate density in multi-well plates and allow them to adhere and grow for 24-48 hours.

  • Pre-incubation with this compound:

    • Prepare serial dilutions of this compound in serum-free or complete culture medium from the stock solution. A typical concentration range to test would be from 1 nM to 10 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.

    • Incubate the cells for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation:

    • Prepare the A3AR agonist at a concentration that elicits a submaximal response (e.g., EC₈₀) in the specific assay.

    • Add the agonist to the wells already containing this compound or vehicle.

    • Incubate for the appropriate time required for the specific cellular response to occur (this can range from minutes for cAMP or calcium assays to hours for gene expression studies).

  • Functional Readout:

    • Lyse the cells and perform the desired functional assay according to the manufacturer's instructions. Common assays include:

      • cAMP Assay: To measure the inhibition of adenylyl cyclase.

      • Calcium Mobilization Assay: For receptors that couple to Gq (less common for A3AR) or for cross-talk studies.

      • Reporter Gene Assay: To measure the activation of specific transcription factors downstream of A3AR signaling.

      • Phenotypic Assays: Such as cell migration, proliferation, or cytokine release assays.

  • Data Analysis:

    • Plot the agonist response as a function of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) of this compound.

This protocol is designed to investigate the role of A3AR in microglial activation, a key process in neuroinflammation.[10][11][12][13][14][15][16][17]

Materials:

  • Primary microglia or a microglial cell line (e.g., BV-2)

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound stock solution

  • A3AR agonist

  • Pro-inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

  • Reagents for measuring inflammatory mediators (e.g., ELISA kits for TNF-α, IL-1β; Griess reagent for nitric oxide)

Procedure:

  • Cell Culture: Culture microglia in appropriate flasks and passage them as needed. Seed the cells in multi-well plates for the experiment.

  • Pre-treatment: Pre-incubate the microglial cells with various concentrations of this compound (e.g., 10 nM - 10 µM) or vehicle for 30 minutes.

  • Stimulation:

    • To investigate the effect on agonist-induced responses, add an A3AR agonist and incubate for the desired period.

    • To investigate the role of A3AR in modulating inflammation, add a pro-inflammatory stimulus like LPS (e.g., 100 ng/mL) in the presence or absence of an A3AR agonist and this compound.

    • Incubate for a time sufficient to induce the production of inflammatory mediators (e.g., 6-24 hours).

  • Analysis of Inflammatory Mediators:

    • Collect the cell culture supernatant.

    • Measure the concentration of cytokines (e.g., TNF-α, IL-6) using specific ELISA kits.

    • Measure the concentration of nitric oxide (NO) by quantifying its stable metabolite, nitrite, using the Griess assay.

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT or PrestoBlue) on the cells to ensure that the observed effects are not due to cytotoxicity of the compounds.

Concluding Remarks

This compound is a powerful and selective tool for probing the function of the human adenosine A3 receptor in a wide range of in vitro cell culture models. The protocols and data presented here provide a foundation for researchers to design and execute experiments to further understand the role of A3AR in health and disease. Careful attention to experimental design, including appropriate controls and concentration ranges, will ensure the generation of reliable and reproducible data.

References

Application Notes and Protocols for MRS1334: A Potent and Selective Adenosine A3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1334 is a potent and highly selective antagonist of the human adenosine (B11128) A3 receptor (A3AR), a G protein-coupled receptor implicated in various physiological and pathophysiological processes, including inflammation, cancer, and cardiovascular function. These application notes provide detailed protocols for the preparation of this compound stock solutions, its proper storage, and its application in key in vitro assays for the characterization of its antagonist activity.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₃₁H₂₆N₂O₆
Molecular Weight 522.55 g/mol [1]
Appearance White to off-white solid[1]
Purity ≥98%[2]
CAS Number 192053-05-7[2]

Stock Solution Preparation and Storage

Proper preparation and storage of this compound stock solutions are critical for maintaining its stability and ensuring the reproducibility of experimental results.

Solubility
SolventMaximum SolubilityNotes
DMSO 52 mg/mL (99.51 mM)Ultrasonic and warming may be required for complete dissolution. It is recommended to use newly opened, anhydrous DMSO as the compound is sensitive to hygroscopic DMSO.
Stock Solution Preparation Protocol
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution for several minutes. If necessary, sonicate the vial in a water bath or gently warm it to 37°C to facilitate complete dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles.

Storage Conditions
FormStorage TemperatureShelf Life
Solid Powder -20°C3 years
Stock Solution in DMSO -80°C6 months
-20°C1 month

Note: For long-term storage, it is highly recommended to store the stock solution at -80°C. Avoid repeated freeze-thaw cycles.

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at the human adenosine A3 receptor. The A3 receptor is primarily coupled to Gi and Gq proteins. Activation of the A3 receptor by its endogenous agonist, adenosine, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which in turn leads to an increase in intracellular calcium (Ca²⁺) concentrations. This compound blocks these downstream effects by preventing adenosine from binding to the receptor.

A3AR_Signaling_Pathway cluster_membrane Cell Membrane A3AR Adenosine A3 Receptor Gi Gi A3AR->Gi activates Gq Gq A3AR->Gq activates AC Adenylyl Cyclase Gi->AC inhibits PLC Phospholipase C (PLC) Gq->PLC activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Adenosine Adenosine Adenosine->A3AR binds & activates This compound This compound This compound->A3AR binds & blocks ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream ↓ leads to PIP2 PIP2 Ca_ER Ca²⁺ (from ER) IP3->Ca_ER triggers release PKC Protein Kinase C (PKC) DAG->PKC activates Ca_ER->PKC co-activates PKC->Downstream ↑ leads to

Caption: Adenosine A3 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for characterizing the antagonist activity of this compound using common in vitro assays.

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of this compound for the human A3 adenosine receptor.

Radioligand_Binding_Workflow prep Prepare Cell Membranes (expressing hA3AR) incubation Incubate Membranes with Radioligand and this compound prep->incubation reagents Prepare Reagents: - Radioligand (e.g., [¹²⁵I]AB-MECA) - this compound dilutions - Non-specific binding control reagents->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis: - Determine IC₅₀ - Calculate Ki counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the human A3 adenosine receptor

  • Radioligand (e.g., [¹²⁵I]AB-MECA)

  • This compound

  • Non-specific binding control (e.g., a high concentration of a non-labeled A3AR agonist like NECA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 2 U/mL adenosine deaminase)

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare this compound dilutions: Perform a serial dilution of the this compound stock solution in assay buffer to obtain a range of concentrations (e.g., 0.1 nM to 1 µM).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and cell membranes.

    • Competitive Binding: Assay buffer, radioligand, a specific concentration of this compound, and cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterRecommended Value/Range
Radioligand [¹²⁵I]AB-MECA
Radioligand Concentration Near its Kd for A3AR
This compound Concentration Range 0.1 nM - 1 µM (or wider, centered around the expected Ki)
Incubation Time 60 - 90 minutes
Incubation Temperature Room Temperature
Functional Antagonist Assay (cAMP Measurement)

This protocol measures the ability of this compound to block the agonist-induced inhibition of cAMP production in cells expressing the A3 adenosine receptor.

cAMP_Assay_Workflow seed_cells Seed Cells Expressing hA3AR in a 96-well Plate pre_treat Pre-treat Cells with This compound Dilutions seed_cells->pre_treat stimulate Stimulate Cells with an A3AR Agonist (e.g., NECA) + Forskolin (B1673556) pre_treat->stimulate lyse_cells Lyse Cells and Measure Intracellular cAMP Levels stimulate->lyse_cells analysis Data Analysis: - Determine IC₅₀ of this compound lyse_cells->analysis

Caption: Workflow for a functional cAMP antagonist assay.

Materials:

  • Cells stably expressing the human A3 adenosine receptor (e.g., CHO-K1 or HEK293 cells)

  • A3 adenosine receptor agonist (e.g., NECA or Cl-IB-MECA)

  • Forskolin (to stimulate adenylyl cyclase)

  • This compound

  • Cell culture medium

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

  • Stimulation: Add a fixed concentration of the A3AR agonist (typically the EC₈₀) and forskolin to the wells. Incubate for the time recommended by the cAMP assay kit manufacturer.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value, which is the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.

ParameterRecommended Value/Range
Agonist NECA or Cl-IB-MECA
Agonist Concentration EC₈₀
This compound Concentration Range 1 nM - 10 µM
Pre-incubation Time 15 - 30 minutes
Stimulation Time As per cAMP assay kit protocol
Functional Antagonist Assay (Calcium Mobilization)

This protocol assesses the ability of this compound to block the agonist-induced increase in intracellular calcium in cells expressing the A3 adenosine receptor.

Calcium_Mobilization_Workflow seed_cells Seed Cells Expressing hA3AR in a 96-well Plate dye_loading Load Cells with a Calcium-sensitive Dye (e.g., Fluo-4 AM) seed_cells->dye_loading pre_treat Pre-treat Cells with This compound Dilutions dye_loading->pre_treat measure_fluorescence Measure Fluorescence Before and After Agonist Addition pre_treat->measure_fluorescence analysis Data Analysis: - Determine IC₅₀ of this compound measure_fluorescence->analysis

Caption: Workflow for a calcium mobilization antagonist assay.

Materials:

  • Cells stably expressing the human A3 adenosine receptor (e.g., CHO-K1 or HEK293 cells)

  • A3 adenosine receptor agonist (e.g., NECA or Cl-IB-MECA)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black-walled, clear-bottom cell culture plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Pre-treatment: Add various concentrations of this compound to the wells and incubate for 10-20 minutes.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject a fixed concentration of the A3AR agonist (typically the EC₈₀) and immediately begin recording the change in fluorescence over time.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Plot the peak fluorescence response against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the agonist-induced calcium mobilization.

ParameterRecommended Value/Range
Agonist NECA or Cl-IB-MECA
Agonist Concentration EC₈₀
This compound Concentration Range 1 nM - 10 µM
Dye Loading Time 30 - 60 minutes
Pre-incubation Time 10 - 20 minutes

Selectivity Profile

This compound exhibits high selectivity for the human A3 adenosine receptor over other adenosine receptor subtypes.

Receptor SubtypeKi (nM)
Human A3 2.69
Rat A1 >100,000
Rat A2A >100,000

Conclusion

These application notes provide a comprehensive guide for the preparation, storage, and in vitro characterization of the A3 adenosine receptor antagonist, this compound. The detailed protocols for radioligand binding, cAMP, and calcium mobilization assays will enable researchers to effectively utilize this potent and selective tool in their studies of A3AR pharmacology and its role in health and disease. It is important to note that the specific concentrations and incubation times provided in the protocols may require optimization for different cell lines and experimental conditions.

References

Optimal Working Concentration of MRS1334 in Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1334 is a potent and highly selective antagonist of the human A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac function.[1][2] With a high affinity for the human A3AR, exhibiting a Ki value of 2.69 nM, this compound is a valuable tool for investigating the role of this receptor in cellular signaling pathways.[1][2] These application notes provide a comprehensive guide to determining the optimal working concentration of this compound in various cell-based assays, along with detailed protocols for its use.

Data Presentation: Quantitative Summary

The optimal concentration of this compound is assay- and cell-type-dependent. The following table summarizes recommended concentration ranges based on published literature. It is crucial to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions.

Assay TypeCell TypeAgonist Used (Concentration)This compound Concentration RangeReference
A3AR Binding AssayCHO cells expressing hA3ARN/AKi: 2.69 nM[1]
Chemotaxis AssayHuman NeutrophilsfMLP (~1 µM)10 - 100 nM
Cytoneme FormationHuman Neutrophils2-Cl-IB-MECA (1 µM)Not explicitly stated, but used to inhibit agonist effects
Cardioprotection AssayChick Ventricular MyocytesCl-IB-MECA (10 nM)IC50: ~10 nM (using MRS1191, a similar antagonist)

Signaling Pathways and Experimental Workflows

A3 Adenosine Receptor Signaling Pathway

Activation of the A3 adenosine receptor, a Gi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, A3AR activation can modulate other signaling pathways, including the release of intracellular calcium and the activation of MAP kinases. This compound acts by competitively binding to the A3AR, thereby blocking the downstream effects of A3AR agonists.

A3AR_Signaling cluster_membrane Cell Membrane A3AR A3 Adenosine Receptor Gi Gi/o Protein A3AR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PLC Phospholipase C Ca2_release Ca²⁺ Release PLC->Ca2_release Agonist A3AR Agonist (e.g., Cl-IB-MECA) Agonist->A3AR Activates This compound This compound This compound->A3AR Inhibits Gi->AC Inhibits Gi->PLC Activates ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., Inhibition of Chemotaxis) cAMP->Cellular_Response Modulates Ca2_release->Cellular_Response Modulates

Caption: A3 Adenosine Receptor Signaling Pathway.

General Experimental Workflow for Cell-Based Assays

The following diagram outlines a general workflow for utilizing this compound in cell-based functional assays.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay and Analysis Cell_Culture 1. Culture Cells Cell_Plating 2. Plate Cells Cell_Culture->Cell_Plating MRS1334_Incubation 3. Pre-incubate with This compound (various conc.) Cell_Plating->MRS1334_Incubation Agonist_Stimulation 4. Stimulate with A3AR Agonist MRS1334_Incubation->Agonist_Stimulation Assay_Readout 5. Perform Assay (cAMP, Ca²⁺, Chemotaxis) Agonist_Stimulation->Assay_Readout Data_Analysis 6. Analyze Data (IC50 determination) Assay_Readout->Data_Analysis

Caption: General experimental workflow.

Experimental Protocols

Neutrophil Chemotaxis Assay

This protocol is adapted from studies investigating the role of A3AR in neutrophil migration.

Objective: To determine the inhibitory effect of this compound on A3AR-mediated neutrophil chemotaxis.

Materials:

  • Human neutrophils isolated from whole blood

  • This compound (stock solution in DMSO)

  • A3AR agonist (e.g., fMLP)

  • Chemotaxis chamber (e.g., Boyden chamber)

  • Assay buffer (e.g., HBSS with 0.5% BSA)

  • Fluorescent dye for cell labeling (e.g., Calcein-AM)

Protocol:

  • Neutrophil Isolation: Isolate human neutrophils from fresh venous blood using a standard density gradient centrifugation method.

  • Cell Labeling: Label the isolated neutrophils with a fluorescent dye according to the manufacturer's protocol to allow for quantification of migration.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Further dilute in assay buffer to achieve a range of final concentrations (e.g., 1 nM to 1 µM).

    • Prepare a stock solution of the A3AR agonist (e.g., fMLP) and dilute to its EC50 or a concentration that induces a robust chemotactic response (e.g., 1 µM).

  • Chemotaxis Assay:

    • Add the A3AR agonist to the lower wells of the chemotaxis chamber.

    • In the upper wells, add the fluorescently labeled neutrophils that have been pre-incubated with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

    • Incubate the chamber at 37°C in a 5% CO2 incubator for 35-60 minutes to allow for cell migration.

  • Quantification:

    • After incubation, carefully remove the non-migrated cells from the upper side of the membrane.

    • Quantify the number of migrated cells on the underside of the membrane using a fluorescence plate reader or a fluorescence microscope.

  • Data Analysis:

    • Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

    • Plot the percentage inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

cAMP Accumulation Assay

This protocol is a general guideline for measuring the effect of this compound on agonist-induced inhibition of cAMP production in cells expressing the A3AR.

Objective: To quantify the ability of this compound to antagonize A3AR agonist-mediated inhibition of adenylyl cyclase.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human A3AR

  • This compound (stock solution in DMSO)

  • A3AR agonist (e.g., Cl-IB-MECA or IB-MECA)

  • Forskolin (B1673556) (to stimulate adenylyl cyclase)

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

  • Cell culture medium and supplements

  • Assay buffer

Protocol:

  • Cell Culture: Culture the A3AR-expressing cells in appropriate medium until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into a 96- or 384-well plate at an appropriate density and allow them to attach overnight.

  • Assay Procedure:

    • The following day, aspirate the culture medium and replace it with assay buffer.

    • Pre-incubate the cells with a range of concentrations of this compound or vehicle for 20-30 minutes at 37°C.

    • Add the A3AR agonist (at its EC80 concentration) in the presence of forskolin (e.g., 1-10 µM) to all wells except the negative control.

    • Incubate for an additional 20-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a concentration-response curve by plotting the cAMP levels against the log concentration of this compound.

    • Calculate the IC50 value of this compound, which represents the concentration required to inhibit 50% of the agonist-induced effect on cAMP levels.

Intracellular Calcium Mobilization Assay

This protocol outlines a method to assess the effect of this compound on A3AR-mediated changes in intracellular calcium levels using a fluorescent plate reader (FLIPR).

Objective: To measure the antagonistic effect of this compound on agonist-induced calcium mobilization in A3AR-expressing cells.

Materials:

  • HEK293 or other suitable cells expressing the human A3AR

  • This compound (stock solution in DMSO)

  • A3AR agonist (e.g., Cl-IB-MECA)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Probenecid (B1678239) (if required for the cell line to prevent dye leakage)

  • Fluorescent Imaging Plate Reader (FLIPR) or similar instrument

Protocol:

  • Cell Plating: Seed the A3AR-expressing cells into a black-walled, clear-bottom 96- or 384-well plate and culture overnight.

  • Dye Loading:

    • The next day, remove the culture medium and load the cells with a calcium-sensitive dye by incubating them in assay buffer containing the dye for 1 hour at 37°C.

    • If necessary, include probenecid in the loading buffer.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare the A3AR agonist at a concentration that elicits a submaximal (EC80) calcium response.

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Establish a stable baseline fluorescence reading.

    • Add the various concentrations of this compound to the wells and incubate for a short period (e.g., 5-15 minutes).

    • Add the A3AR agonist to all wells and immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • Measure the peak fluorescence response for each well.

    • Calculate the percentage inhibition of the agonist-induced calcium response for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage inhibition against the log concentration of this compound.

Conclusion

This compound is a powerful and selective tool for studying the human A3 adenosine receptor. The optimal working concentration of this compound will vary depending on the specific cell type, assay conditions, and the concentration of the A3AR agonist used. It is imperative to perform thorough concentration-response experiments to determine the most appropriate concentration for your research needs. The protocols provided here serve as a starting point for developing and optimizing cell-based assays to investigate the pharmacology of the A3 adenosine receptor using this compound.

References

MRS1334 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1334 is a potent and highly selective antagonist of the human adenosine (B11128) A3 receptor (A3AR), with a Ki value of 2.69 nM.[1][2] It exhibits high selectivity for the human A3AR over other adenosine receptor subtypes, with Ki values greater than 100 µM for rat A1 and A2A receptors.[1][2] Due to its high affinity and selectivity, this compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the A3AR. This document provides detailed information on the solubility of this compound, protocols for its use in cell-based assays, and an overview of the A3AR signaling pathway.

Solubility of this compound

The solubility of this compound has been determined in various common laboratory solvents. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions. Information on the solubility of this compound in aqueous solutions and ethanol (B145695) is limited, suggesting low solubility in these solvents. For experimental purposes, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the aqueous experimental medium.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Solubility (mM)Notes
DMSO 52[3]99.51Warming and sonication may be required for complete dissolution. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility. R&D Systems reports solubility up to 100 mM.
Ethanol Data not availableData not availableExpected to be poorly soluble.
Water Data not availableData not availableExpected to be poorly soluble.
PBS (pH 7.4) Data not availableData not availableExpected to be poorly soluble.

Adenosine A3 Receptor (A3AR) Signaling Pathway

The adenosine A3 receptor is a G protein-coupled receptor (GPCR). The canonical signaling pathway for A3AR involves coupling to the Gi alpha subunit. Activation of Gi by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). In addition to this primary pathway, A3AR can also couple to other G proteins, such as Gq, and activate downstream signaling cascades including the mitogen-activated protein kinase (MAPK) pathway. As an antagonist, this compound blocks the activation of these pathways by adenosine or A3AR agonists.

A3AR_Signaling_Pathway Adenosine A3 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound A3AR A3 Receptor This compound->A3AR Antagonizes Adenosine Adenosine Adenosine->A3AR Activates Gi Gi A3AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Modulates

A3AR Signaling Pathway

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 522.55 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 0.001 L * 522.55 g/mol = 0.0052255 g = 5.23 mg

  • Weigh the compound: Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube or vial.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube (e.g., 1 mL for a 10 mM solution from 5.23 mg).

  • Dissolve the compound: Vortex the solution until the compound is fully dissolved. If necessary, briefly sonicate the solution or warm it in a water bath at 37°C to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored at -20°C, the solution is stable for at least one month, and at -80°C, it is stable for up to six months.

Cell-Based cAMP Assay Using this compound

This protocol provides a general workflow for a cell-based assay to determine the antagonistic effect of this compound on A3AR-mediated inhibition of cAMP production. This assay typically uses a cell line endogenously or recombinantly expressing the human A3AR.

Materials:

  • Cells expressing human A3AR (e.g., CHO-hA3AR or HEK293-hA3AR)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • A3AR agonist (e.g., Adenosine or a selective agonist like Cl-IB-MECA)

  • Forskolin (an adenylyl cyclase activator)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

Procedure:

  • Cell Seeding:

    • Seed the A3AR-expressing cells into a 96-well plate at a predetermined density to achieve 80-90% confluency on the day of the experiment.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 overnight.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of this compound in serum-free cell culture medium or an appropriate assay buffer. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the culture medium from the wells and wash once with PBS.

    • Add the desired concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. This pre-incubation allows the antagonist to bind to the receptors.

  • Agonist Stimulation:

    • Prepare a solution of the A3AR agonist (e.g., Adenosine) and Forskolin in assay buffer. The concentration of Forskolin should be chosen to robustly stimulate cAMP production, and the agonist concentration should be at its EC80 (the concentration that gives 80% of its maximal effect) to allow for measurable inhibition.

    • Add the agonist/Forskolin solution to the wells containing the cells and this compound.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log of the this compound concentration.

    • Calculate the IC50 value of this compound, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Experimental_Workflow Experimental Workflow for cAMP Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed A3AR-expressing cells in 96-well plate D Pre-incubate cells with this compound A->D B Prepare serial dilutions of this compound B->D C Prepare Agonist and Forskolin solutions E Stimulate cells with Agonist + Forskolin C->E D->E F Lyse cells and measure intracellular cAMP E->F G Plot cAMP concentration vs. log[this compound] F->G H Calculate IC50 value G->H

cAMP Assay Workflow

Safety Precautions

This compound is intended for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed information.

References

Application of MRS1334 in Neutrophil Chemotaxis Assays: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neutrophil chemotaxis, the directed migration of neutrophils towards a chemoattractant gradient, is a cornerstone of the innate immune response, crucial for host defense against pathogens. However, dysregulated neutrophil migration can contribute to the pathology of various inflammatory diseases. The study of compounds that modulate this process is therefore of significant interest in drug development. MRS1334 has been identified as a potent and highly selective antagonist of the human adenosine (B11128) A3 receptor (A3AR)[1][2]. The A3AR is expressed on neutrophils and is implicated in the intricate signaling pathways that govern their migration[3][4][5]. This document provides detailed application notes and protocols for the use of this compound in neutrophil chemotaxis assays.

Mechanism of Action

During inflammation, ATP is released into the extracellular environment and is subsequently hydrolyzed to adenosine. Adenosine then acts on adenosine receptors, including the A3AR, on the neutrophil surface. Activation of A3AR is involved in promoting neutrophil migration. This compound, by selectively blocking the A3AR, is expected to inhibit this pro-migratory signal, thereby reducing neutrophil chemotaxis. This makes this compound a valuable tool for investigating the role of A3AR in neutrophil-mediated inflammation and for screening potential anti-inflammatory therapeutics.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound. Researchers are encouraged to perform dose-response experiments to determine the optimal concentrations for their specific experimental conditions.

CompoundTarget ReceptorKi (human A3AR)Recommended Concentration Range for Chemotaxis Assays
This compoundAdenosine A3 Receptor (A3AR)2.69 nM10 nM - 1 µM

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Isolation of Human Neutrophils from Peripheral Blood

This protocol describes the isolation of neutrophils from whole blood using dextran (B179266) sedimentation followed by Ficoll-Paque gradient centrifugation.

Materials:

  • Human whole blood collected in EDTA or heparin tubes

  • Dextran T500 solution (3% in 0.9% NaCl)

  • Ficoll-Paque PLUS

  • Hanks' Balanced Salt Solution (HBSS), without Ca2+ and Mg2+

  • Red Blood Cell (RBC) Lysis Buffer

  • Phosphate Buffered Saline (PBS)

  • Trypan Blue solution

  • Centrifuge

  • Sterile tubes and pipettes

Procedure:

  • Mix equal volumes of whole blood and 3% dextran solution in a sterile tube.

  • Allow the erythrocytes to sediment at room temperature for 30-45 minutes.

  • Carefully collect the leukocyte-rich plasma (upper layer) and layer it onto an equal volume of Ficoll-Paque PLUS in a new conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Discard the upper plasma and monocyte/lymphocyte layers.

  • Carefully aspirate the neutrophil-granulocyte layer.

  • To lyse contaminating red blood cells, resuspend the cell pellet in 1 mL of ice-cold RBC Lysis Buffer for 30-60 seconds.

  • Stop the lysis by adding 10 mL of HBSS.

  • Centrifuge at 250 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the neutrophil pellet in PBS or the desired assay medium.

  • Determine cell count and viability using a hemocytometer and Trypan Blue exclusion. Purity should be >95%.

Protocol 2: Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol outlines the use of a Boyden chamber (or Transwell) assay to assess the effect of this compound on neutrophil chemotaxis.

Materials:

  • Isolated human neutrophils

  • Assay medium (e.g., HBSS with 0.1% BSA)

  • Chemoattractant (e.g., fMLP at 10 nM or CXCL8 at 100 ng/mL)

  • This compound stock solution (in DMSO)

  • Boyden chamber or 24-well Transwell plates (with 3-5 µm pore size polycarbonate membranes)

  • Detection reagent (e.g., Calcein-AM or CellTiter-Glo®)

  • Plate reader (fluorescence or luminescence)

Procedure:

  • Prepare the chemoattractant solution in the assay medium. Add this solution to the lower wells of the Boyden chamber. For the negative control, add assay medium without the chemoattractant.

  • Resuspend the isolated neutrophils in the assay medium at a concentration of 1 x 10^6 cells/mL.

  • Pre-incubate the neutrophil suspension with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 30 minutes at 37°C.

  • Add 100 µL of the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.

  • After incubation, carefully remove the inserts.

  • Quantify the migrated neutrophils in the lower chamber. This can be done by:

    • Cell Counting: Staining the migrated cells with a fluorescent dye like Calcein-AM and reading the fluorescence on a plate reader.

    • ATP Measurement: Using a luminescent-based assay like CellTiter-Glo® to measure the ATP of migrated cells.

  • Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

Visualizations

Signaling Pathway of Neutrophil Chemotaxis and Inhibition by this compound

G cluster_0 Extracellular Space cluster_1 Neutrophil chemoattractant Chemoattractant (e.g., fMLP, CXCL8) gpcr Chemoattractant Receptor (GPCR) chemoattractant->gpcr atp ATP ecto_nucleotidases Ecto-nucleotidases atp->ecto_nucleotidases Hydrolysis adenosine Adenosine a3ar Adenosine A3 Receptor (A3AR) adenosine->a3ar Activation signaling Downstream Signaling (PI3K/Akt, MAPK) gpcr->signaling Activation a3ar->signaling Amplification This compound This compound This compound->a3ar Inhibition chemotaxis Chemotaxis (Migration) signaling->chemotaxis Promotes atp_release ATP Release signaling->atp_release Induces atp_release->atp Releases ecto_nucleotidases->adenosine

Caption: Signaling pathway of neutrophil chemotaxis and its inhibition by this compound.

Experimental Workflow for Neutrophil Chemotaxis Assay

G cluster_0 Preparation cluster_1 Treatment cluster_2 Chemotaxis Assay (Boyden Chamber) cluster_3 Analysis blood 1. Isolate Neutrophils from Human Blood cells 2. Resuspend Neutrophils in Assay Medium blood->cells incubation 3. Pre-incubate Neutrophils with this compound or Vehicle cells->incubation upper_chamber 5. Add Treated Neutrophils to Upper Chamber incubation->upper_chamber lower_chamber 4. Add Chemoattractant to Lower Chamber migration 6. Incubate to Allow Cell Migration lower_chamber->migration upper_chamber->migration quantification 7. Quantify Migrated Neutrophils migration->quantification analysis 8. Calculate % Inhibition quantification->analysis

Caption: Experimental workflow for assessing the effect of this compound on neutrophil chemotaxis.

References

Application Notes and Protocols for the Use of MRS1334 in Cardiovascular Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1334 is a potent and highly selective antagonist of the human adenosine (B11128) A3 receptor (A3AR), with a Ki value of 2.69 nM for the human A3AR, and significantly lower affinity for rat A1 and A2A receptors (>100 nM)[1][2]. The adenosine A3 receptor is implicated in various physiological and pathophysiological processes within the cardiovascular system. Its activation has been shown to be involved in both cardioprotective and pathological signaling pathways, making its selective blockade with this compound a valuable tool for investigating cardiovascular diseases.

These application notes provide a comprehensive overview of the use of this compound in preclinical cardiovascular disease models, including protocols for in vivo and in vitro studies, and a summary of expected outcomes based on the known mechanism of action.

Mechanism of Action

The adenosine A3 receptor is a G-protein coupled receptor (GPCR). In the heart, its signaling is complex and can be context-dependent. A3AR can couple to both Gi and Gq proteins[3][4].

  • Gi Coupling: Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is often associated with cardioprotective effects, including anti-hypertrophic and anti-apoptotic signals, through modulation of downstream effectors like MAPKs (ERK1/2) and inhibition of glycogen (B147801) synthase kinase-3β (GSK-3β)[3][5].

  • Gq Coupling: Activation of the Gq pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This can increase intracellular calcium and activate Protein Kinase C (PKC), which has been implicated in both protective and pathological cardiac remodeling[3][5].

By antagonizing the A3AR, this compound is expected to block these downstream signaling events. This can be utilized to investigate the role of A3AR in various cardiovascular pathologies. For example, blocking A3AR with an antagonist has been shown to abolish the protective effects of A3AR agonists against ischemia-reperfusion injury in rabbit hearts[3].

Signaling Pathways

A3AR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A3AR Adenosine A3 Receptor Gi Gi A3AR->Gi Gq Gq A3AR->Gq PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG AC Adenylyl Cyclase (AC) cAMP ↓ cAMP AC->cAMP Gi->AC Inhibits MAPK MAPK (ERK1/2) Gi->MAPK Gq->PLC Activates Ca ↑ Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Gene Gene Expression (Hypertrophy, Fibrosis, Apoptosis) PKC->Gene MAPK->Gene Ca->Gene This compound This compound This compound->A3AR Adenosine Adenosine Adenosine->A3AR

Applications in In Vivo Cardiovascular Disease Models

While specific studies detailing the use of this compound in the following models are limited, this section provides established protocols for inducing the disease states and suggests experimental designs for testing this compound based on its mechanism of action.

Cardiac Hypertrophy and Heart Failure Model: Transverse Aortic Constriction (TAC)

The TAC model is a widely used surgical procedure to induce pressure overload, leading to cardiac hypertrophy and subsequent heart failure[6].

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used[7].

  • Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (1.5-2% for maintenance) or a combination of ketamine and xylazine[6][8].

  • Surgical Procedure:

    • Perform a partial thoracotomy to expose the aortic arch.

    • Place a 6-0 silk suture around the transverse aorta between the innominate and left carotid arteries.

    • Tie the suture around the aorta and a 27-gauge needle, then promptly remove the needle to create a standardized constriction[9].

  • This compound Administration (Proposed):

    • Route: Intraperitoneal (i.p.) injection or osmotic minipump for continuous delivery.

    • Dosage: Based on other small molecule inhibitors used in similar models, a starting dose range of 1-10 mg/kg/day could be explored.

    • Timing: Treatment can be initiated either prophylactically (before or immediately after TAC) or therapeutically (after hypertrophy is established, e.g., 2-4 weeks post-TAC).

  • Assessment of Cardiac Function:

    • Perform serial echocardiography at baseline and at specified time points (e.g., 2, 4, and 8 weeks post-TAC) to measure parameters like left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular wall thickness[10][11].

  • Histological Analysis:

    • At the end of the study, euthanize the animals and harvest the hearts.

    • Measure heart weight to body weight ratio.

    • Perform histological staining (e.g., Hematoxylin and Eosin for cell size, Picrosirius Red for fibrosis) to assess cardiomyocyte hypertrophy and collagen deposition.

Expected Outcomes and Data Presentation:

TAC_Workflow cluster_pre Pre-Surgery cluster_surg Surgery cluster_treat Treatment cluster_post Post-Surgery Analysis Baseline Baseline Echocardiography TAC Transverse Aortic Constriction (TAC) Baseline->TAC Treatment This compound or Vehicle Administration TAC->Treatment Echo Serial Echocardiography Treatment->Echo Histo Histological Analysis Echo->Histo Biochem Biochemical Analysis Histo->Biochem

ParameterSham + VehicleTAC + VehicleTAC + this compound
Echocardiography
LVEF (%)
FS (%)
LV Mass (mg)
Gravimetric Data
Heart Weight/Body Weight (mg/g)
Histology
Cardiomyocyte Cross-Sectional Area (µm²)
Collagen Volume Fraction (%)
Biomarkers
ANP mRNA (fold change)
BNP mRNA (fold change)

Table 1: Hypothetical Data Table for Quantitative Analysis in TAC Model. This table provides a template for summarizing the quantitative data obtained from a study using this compound in a TAC model of cardiac hypertrophy.

Myocardial Fibrosis Model: Isoprenaline (Isoproterenol) or Angiotensin II Infusion

Chronic administration of β-adrenergic agonists like isoprenaline or infusion of angiotensin II can induce cardiac fibrosis[12].

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Induction of Fibrosis:

    • Isoprenaline: Administer isoprenaline (e.g., 5 mg/kg/day) subcutaneously via osmotic minipump for 14-28 days.

    • Angiotensin II: Infuse angiotensin II (e.g., 1000 ng/kg/min) via osmotic minipump for 14-28 days.

  • This compound Administration (Proposed):

    • Co-administration with the fibrotic agent via a separate osmotic minipump or daily i.p. injections.

    • Dosage to be determined based on pilot studies (e.g., 1-10 mg/kg/day).

  • Assessment of Fibrosis:

    • Histology: Perform Picrosirius Red or Masson's trichrome staining on heart sections to quantify collagen deposition[13].

    • Biochemical Analysis: Measure hydroxyproline (B1673980) content in the myocardial tissue.

    • Gene Expression: Analyze the mRNA levels of fibrotic markers such as Collagen I, Collagen III, and TGF-β via RT-qPCR.

    • Protein Expression: Assess the protein levels of fibronectin and α-smooth muscle actin (α-SMA) by Western blotting.

ParameterControl + VehicleIsoprenaline + VehicleIsoprenaline + this compound
Histology
Collagen Volume Fraction (%)
Biochemical
Hydroxyproline Content (µg/mg tissue)
Gene Expression (fold change)
Collagen I mRNA
TGF-β mRNA
Protein Expression (relative units)
Fibronectin
α-SMA

Table 2: Hypothetical Data Table for Quantitative Analysis in Myocardial Fibrosis Model. This table serves as a template for organizing quantitative data from a study investigating the effects of this compound on isoprenaline-induced cardiac fibrosis.

Applications in In Vitro Cardiovascular Disease Models

Cardiomyocyte Hypertrophy

Protocol:

  • Cell Culture:

    • Isolate neonatal rat ventricular myocytes (NRVMs) or use a cardiomyocyte cell line (e.g., H9c2).

    • Culture cells in appropriate media until they are ready for treatment.

  • Induction of Hypertrophy:

    • Treat cells with a hypertrophic agonist such as Angiotensin II (1 µM) or Phenylephrine (100 µM) for 24-48 hours[14].

  • This compound Treatment (Proposed):

    • Pre-treat cells with this compound (e.g., 100 nM - 1 µM) for 1-2 hours before adding the hypertrophic agonist.

  • Assessment of Hypertrophy:

    • Cell Size Measurement: Stain cells with a fluorescent marker for the cytoskeleton (e.g., phalloidin) and measure the cell surface area using imaging software.

    • Protein Synthesis: Measure protein synthesis using a [3H]-leucine incorporation assay.

    • Gene Expression: Quantify the expression of hypertrophic markers (ANP, BNP, β-MHC) by RT-qPCR.

InVitro_Hypertrophy Start Isolate/Culture Cardiomyocytes Pretreat Pre-treat with this compound or Vehicle Start->Pretreat Induce Induce Hypertrophy (e.g., Ang II) Pretreat->Induce Incubate Incubate for 24-48h Induce->Incubate Analysis Analyze Hypertrophic Markers Incubate->Analysis

Cardiac Fibroblast Activation

Protocol:

  • Cell Culture:

    • Isolate primary adult cardiac fibroblasts from rat or mouse ventricles[15].

    • Culture fibroblasts in DMEM with 10% FBS.

  • Induction of Myofibroblast Differentiation:

    • Serum-starve the cells for 24 hours.

    • Treat with Transforming Growth Factor-beta (TGF-β1) (e.g., 10 ng/mL) for 24-48 hours to induce differentiation into myofibroblasts[16].

  • This compound Treatment (Proposed):

    • Pre-treat with this compound (e.g., 100 nM - 1 µM) for 1-2 hours before TGF-β1 stimulation.

  • Assessment of Activation:

    • Protein Expression: Perform Western blotting or immunofluorescence for α-SMA, a marker of myofibroblast differentiation[16].

    • Collagen Production: Measure soluble collagen in the culture supernatant using a Sircol assay.

    • Gene Expression: Analyze mRNA levels of Collagen I, Collagen III, and fibronectin.

ParameterControlTGF-β1TGF-β1 + this compound
Protein Expression
α-SMA (relative to control)
Collagen Production
Soluble Collagen (µg/mL)
Gene Expression (fold change)
Collagen I mRNA
Fibronectin mRNA

Table 3: Hypothetical Data Table for Quantitative Analysis of Cardiac Fibroblast Activation. This table provides a structure for presenting quantitative results from an in vitro study on the effect of this compound on TGF-β1-induced cardiac fibroblast activation.

Conclusion

This compound serves as a critical research tool for elucidating the role of the adenosine A3 receptor in the pathophysiology of cardiovascular diseases. The protocols and experimental designs outlined in these application notes provide a framework for investigating the potential therapeutic effects of A3AR antagonism in models of cardiac hypertrophy, heart failure, and fibrosis. Rigorous dose-response studies and careful selection of endpoints will be crucial for defining the precise impact of this compound in these complex disease models.

References

Application Notes and Protocols for cAMP Assay Using MRS1334

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine (B11128) monophosphate (cAMP) is a critical second messenger in cellular signaling, regulated by the activity of G protein-coupled receptors (GPCRs). The Adenosine A3 receptor (A3AR) is a member of the GPCR family that, upon activation, typically couples to inhibitory G proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[1] Consequently, measuring cAMP concentrations is a robust method for assessing the activation and inhibition of the A3AR.

MRS1334 is a potent and highly selective antagonist for the human Adenosine A3 receptor.[2][3][4][5] It is a valuable pharmacological tool for studying the physiological and pathological roles of the A3AR and for screening for novel therapeutic agents. These application notes provide a detailed protocol for utilizing this compound in a competitive immunoassay-based cAMP assay to determine its antagonist properties at the human A3AR.

Signaling Pathway

The activation of the A3AR by an agonist, such as 2-chloro-N6-(3-iodobenzyl)adenosine-5′-N-methylcarboxamide (2-Cl-IB-MECA), initiates a signaling cascade that inhibits adenylyl cyclase and reduces intracellular cAMP production. As an antagonist, this compound binds to the A3AR but does not activate it, thereby preventing the agonist from binding and eliciting its inhibitory effect on cAMP levels.

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space A3AR Adenosine A3 Receptor (A3AR) Gi Gi Protein A3AR->Gi Activates AC Adenylyl Cyclase (AC) ATP ATP Agonist Agonist (e.g., 2-Cl-IB-MECA) Agonist->A3AR Activates This compound This compound (Antagonist) This compound->A3AR Blocks Gi->AC Inhibits cAMP cAMP (decreased) ATP->cAMP Conversion AC

Caption: Signaling pathway of the Adenosine A3 receptor.

Experimental Workflow

The following workflow outlines the key steps for performing a cAMP assay to determine the potency of this compound as an A3AR antagonist. The assay is based on the principle of a competitive immunoassay, where cAMP produced by cells competes with a labeled cAMP tracer for binding to a specific antibody.

cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection cluster_analysis Data Analysis Cell_Culture 1. Culture cells expressing A3AR Compound_Prep 2. Prepare serial dilutions of this compound Agonist_Prep 3. Prepare agonist solution (e.g., 2-Cl-IB-MECA at EC80) Dispense_Antagonist 4. Dispense this compound into assay plate Add_Cells 5. Add cell suspension to the plate Dispense_Antagonist->Add_Cells Incubate_Antagonist 6. Pre-incubate cells with This compound Add_Cells->Incubate_Antagonist Add_Agonist 7. Add agonist to stimulate cAMP modulation Incubate_Antagonist->Add_Agonist Incubate_Agonist 8. Incubate to allow for cAMP production Add_Agonist->Incubate_Agonist Lysis_Detection 9. Lyse cells and add cAMP detection reagents Incubate_Agonist->Lysis_Detection Incubate_Detection 10. Incubate for signal development Lysis_Detection->Incubate_Detection Read_Plate 11. Read plate on a compatible reader Incubate_Detection->Read_Plate Data_Analysis 12. Analyze data and determine IC50 of this compound Read_Plate->Data_Analysis

Caption: Experimental workflow for the this compound cAMP antagonist assay.

Quantitative Data Summary

The following table summarizes the key pharmacological data for this compound. This data is essential for designing experiments and interpreting results.

CompoundTarget ReceptorSpeciesAssay TypeParameterValueReference
This compoundAdenosine A3 ReceptorHumanRadioligand BindingKi2.69 nM[2][3][4][5]
This compoundAdenosine A1 ReceptorRatRadioligand BindingKi>100 µM[3][4][5]
This compoundAdenosine A2A ReceptorRatRadioligand BindingKi>100 µM[3][4][5]

Experimental Protocols

This protocol describes a cell-based cAMP assay in a 384-well plate format to determine the IC50 value of this compound. The protocol is based on a competitive immunoassay format, such as HTRF® or AlphaScreen®.

Materials:

  • Cells expressing the human Adenosine A3 Receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium (e.g., DMEM/F12)

  • Phosphate-Buffered Saline (PBS)

  • Cell dissociation reagent (e.g., Trypsin-EDTA)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

  • Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX)

  • A3AR agonist (e.g., 2-Cl-IB-MECA)

  • This compound

  • cAMP assay kit (e.g., Cisbio HTRF® cAMP dynamic 2 or PerkinElmer AlphaScreen® cAMP Assay Kit)

  • 384-well white, low-volume microplates

  • Plate reader compatible with the chosen assay technology

Protocol:

  • Cell Preparation:

    • Culture cells expressing the human A3AR in appropriate media until they reach approximately 80-90% confluency.

    • On the day of the assay, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution or gentle trypsinization.

    • Resuspend the cells in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

    • Determine the cell density and adjust to the desired concentration (e.g., 2,500 cells/5 µL).

  • Compound Preparation (Antagonist):

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of this compound in assay buffer to create a concentration range that will span the expected IC50. Prepare these solutions at 4X the final desired concentration.

  • Agonist Preparation:

    • Prepare a solution of the A3AR agonist (e.g., 2-Cl-IB-MECA) in assay buffer at a concentration that elicits approximately 80% of its maximal inhibitory effect on cAMP production (EC80). This concentration should be determined in a prior agonist dose-response experiment. Prepare this solution at 4X the final desired concentration.

  • Assay Procedure:

    • Dispense 5 µL of the serially diluted this compound solutions into the wells of a 384-well plate. Include wells with assay buffer only for control purposes (agonist stimulation without antagonist).

    • Add 5 µL of the cell suspension to each well.

    • Seal the plate and incubate for 15-30 minutes at room temperature to allow the antagonist to bind to the receptors.

    • Add 5 µL of the 4X EC80 agonist solution to all wells except for the basal control wells (which should receive 5 µL of assay buffer).

    • Add 5 µL of assay buffer to the wells designated for the cAMP standard curve.

    • Seal the plate and incubate for 30 minutes at room temperature to allow for agonist-induced modulation of cAMP levels.

  • cAMP Detection:

    • Following the manufacturer's instructions for the specific cAMP assay kit, prepare the detection reagents.

    • Typically, this involves adding the labeled cAMP tracer (e.g., cAMP-d2) followed by the anti-cAMP antibody (e.g., anti-cAMP-Cryptate). For a 20 µL final volume, this might involve adding 5 µL of each detection reagent.

    • For the standard curve, add 5 µL of each of the serially diluted cAMP standards to the designated wells, followed by the detection reagents.

  • Incubation and Measurement:

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a compatible reader according to the kit's specifications (e.g., for HTRF, read at 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the ratio of the two emission wavelengths for HTRF or the raw signal for AlphaScreen.

    • Convert the signal to cAMP concentration using the standard curve.

    • Plot the percentage of inhibition of the agonist response versus the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Disclaimer: This protocol is a general guideline. Optimization of cell number, incubation times, and reagent concentrations may be necessary for specific cell lines and experimental conditions. Always refer to the manufacturer's instructions for the specific cAMP assay kit being used.

References

Application Notes: Utilizing MRS1334 in Functional Assays for Adenosine A3 Receptor Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide detailed protocols and guidance for the use of MRS1334 in a variety of cell-based functional assays. This compound is a potent and highly selective antagonist of the human adenosine (B11128) A3 receptor (A3AR).[1][2][3] It is a valuable pharmacological tool for investigating the physiological and pathological roles of the A3AR and for screening for novel A3AR modulators.

Important Note on Receptor Selectivity: While the initial inquiry concerned the use of this compound for A2B receptor assays, it is crucial to note that this compound is a well-characterized, potent, and highly selective antagonist for the human adenosine A3 receptor. Its affinity for the A3AR is in the low nanomolar range, while its affinity for A1 and A2A receptors is significantly lower (greater than 100 µM). Therefore, the following protocols are designed for the characterization of this compound's effects on the adenosine A3 receptor.

1. Adenosine A3 Receptor Signaling Pathways

The A3AR is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o and Gq proteins. Activation of the A3AR by an agonist, such as N6-(3-Iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA), initiates downstream signaling cascades that can be measured in functional assays. This compound acts by competitively binding to the A3AR, thereby blocking agonist-induced signaling.

  • Gi/o Pathway: Agonist binding to the A3AR leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Gq Pathway: A3AR activation can also stimulate phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).

The specific signaling pathway activated can be cell-type dependent.

cluster_membrane Plasma Membrane A3AR Adenosine A3 Receptor G_protein Gαi/o / Gαq A3AR->G_protein Couples Agonist Agonist (e.g., IB-MECA) Agonist->A3AR Activates This compound This compound This compound->A3AR Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Ca2 ↑ Intracellular Ca2+ PLC->Ca2

Adenosine A3 Receptor Signaling Pathways

2. Data Presentation: Pharmacological Properties of this compound

The following table summarizes the quantitative data for this compound at the human adenosine A3 receptor.

ParameterReceptorCell Line/SystemValueReference
KiHuman A3ARHEK-293 cells2.69 nM
KiRat A1ARN/A>100 µM
KiRat A2AARN/A>100 µM

3. Experimental Protocols

3.1. cAMP Accumulation Assay

This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production in cells expressing the A3AR.

start Seed A3AR-expressing cells in a 96-well plate pre_incubation Pre-incubate cells with varying concentrations of this compound start->pre_incubation stimulation Stimulate with Forskolin and A3AR agonist (e.g., IB-MECA) pre_incubation->stimulation lysis Lyse cells to release intracellular cAMP stimulation->lysis detection Quantify cAMP levels (e.g., HTRF, AlphaScreen) lysis->detection analysis Calculate IC50 value for this compound detection->analysis

cAMP Assay Workflow

Protocol:

  • Cell Seeding: Seed Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human A3AR into 96-well plates and culture overnight.

  • Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound in stimulation buffer for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add a fixed concentration of an A3AR agonist (e.g., IB-MECA at its EC80 concentration) along with a phosphodiesterase inhibitor (e.g., IBMX) and an adenylyl cyclase activator (e.g., Forskolin) to the wells. Incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with fluorescence or luminescence detection (e.g., HTRF, AlphaScreen, or cAMP-Glo™ Assay).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

3.2. Calcium Mobilization Assay

This assay measures the ability of this compound to block agonist-induced increases in intracellular calcium in cells expressing the A3AR coupled to the Gq pathway.

start Seed A3AR-expressing cells in a black-walled, clear-bottom 96-well plate dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) start->dye_loading pre_incubation Pre-incubate with varying concentrations of this compound dye_loading->pre_incubation measurement Measure baseline fluorescence in a FLIPR or plate reader pre_incubation->measurement stimulation Add A3AR agonist (e.g., IB-MECA) and measure fluorescence changes measurement->stimulation analysis Calculate IC50 value for this compound stimulation->analysis

Calcium Mobilization Assay Workflow

Protocol:

  • Cell Seeding: Plate A3AR-expressing cells (e.g., CHO-A3) in black-walled, clear-bottom 96-well plates and allow them to attach overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Antagonist Addition: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

  • Measurement: Place the plate in a fluorescence plate reader (e.g., a FlexStation or FLIPR) and measure the baseline fluorescence.

  • Agonist Addition and Detection: Inject a solution of an A3AR agonist (e.g., IB-MECA) into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the response against the logarithm of the antagonist concentration to calculate the IC50 value.

3.3. Cell Proliferation Assay

The A3AR has been implicated in both the promotion and inhibition of cell proliferation, depending on the cell type and agonist concentration. This assay can determine the effect of this compound on A3AR-mediated changes in cell proliferation.

start Seed cells of interest (e.g., A375 melanoma cells) in a 96-well plate treatment Treat cells with this compound +/- A3AR agonist (e.g., Cl-IB-MECA) start->treatment incubation Incubate for 24-72 hours treatment->incubation viability_reagent Add cell viability reagent (e.g., MTT, resazurin (B115843), or cell number counting solution) incubation->viability_reagent readout Measure absorbance or fluorescence viability_reagent->readout analysis Determine the effect on cell proliferation readout->analysis

Cell Proliferation Assay Workflow

Protocol:

  • Cell Seeding: Seed the chosen cell line (e.g., A375 human melanoma cells, which express A3AR) in a 96-well plate at a low density.

  • Treatment: After the cells have attached, replace the medium with fresh medium containing various concentrations of this compound, with or without a fixed concentration of an A3AR agonist.

  • Incubation: Incubate the plate for a period of 24 to 72 hours, depending on the cell line's doubling time.

  • Viability Assessment: Add a cell viability reagent such as MTT, resazurin (alamarBlue), or a cell-titer glo reagent to the wells and incubate according to the manufacturer's protocol.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Normalize the results to the vehicle-treated control to determine the percentage of cell proliferation. Plot the percentage of proliferation against the concentration of this compound to evaluate its effect.

3.4. Cell Migration Assay

A3AR activation has been shown to influence cell migration. A transwell or wound-healing assay can be used to assess the role of this compound in modulating A3AR-mediated cell migration.

cluster_transwell Transwell Assay cluster_wound Wound-Healing Assay start_transwell Seed cells in the upper chamber of a Transwell insert in serum-free medium with This compound +/- agonist chemoattractant Add chemoattractant (e.g., FBS) to the lower chamber start_transwell->chemoattractant incubation_transwell Incubate for 12-24 hours chemoattractant->incubation_transwell fix_stain Fix, stain, and image migrated cells on the underside of the insert incubation_transwell->fix_stain quantify Quantify the number of migrated cells fix_stain->quantify start_wound Create a confluent cell monolayer scratch Create a 'scratch' or wound in the monolayer start_wound->scratch treatment_wound Treat with this compound +/- agonist scratch->treatment_wound imaging Image the wound at time 0 and at subsequent time points (e.g., 24h) treatment_wound->imaging analysis_wound Measure the change in the wound area imaging->analysis_wound

Cell Migration Assay Workflows

Protocol (Transwell Assay):

  • Setup: Place Transwell inserts with an 8 µm pore size membrane into a 24-well plate.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

  • Cell Seeding: Resuspend cells in serum-free medium containing different concentrations of this compound, with or without an A3AR agonist. Seed the cells into the upper chamber.

  • Incubation: Incubate the plate for 12-24 hours to allow for cell migration.

  • Staining and Quantification: Remove the non-migrated cells from the upper side of the membrane. Fix and stain the migrated cells on the underside of the membrane with a stain such as crystal violet.

  • Analysis: Count the number of migrated cells in several fields of view under a microscope. Compare the number of migrated cells in the presence of this compound to the control groups.

Disclaimer: These protocols provide a general framework. Optimization of cell numbers, incubation times, and reagent concentrations may be necessary for specific cell lines and experimental conditions. Always consult the relevant literature and manufacturer's instructions for the specific reagents and equipment used.

References

Application Notes and Protocols for In Vivo Animal Studies of A2A Receptor Antagonists in Humanized Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial topic specified "MRS1334 for in vivo animal studies in humanized models". Our initial research indicated that this compound is a potent and highly selective antagonist for the human adenosine (B11128) A3 receptor, not the A2A receptor.[1][2][3] Given the significant interest in the A2A adenosine receptor (A2AR) as a target in immuno-oncology and the common use of humanized models in this field, this document will focus on a representative A2AR antagonist, SCH 58261 . This approach is intended to provide a more relevant and broadly applicable protocol for researchers working with humanized models.

Background

The A2A adenosine receptor (A2AR) is a G-protein-coupled receptor that plays a crucial role in regulating immune responses.[4] In the tumor microenvironment, high levels of extracellular adenosine, produced by stressed or dying cells, can activate A2AR on various immune cells, including T cells and natural killer (NK) cells. This activation triggers a signaling cascade that ultimately suppresses their anti-tumor activity, allowing cancer cells to evade the immune system.

Blockade of the A2AR with a selective antagonist can reverse this immunosuppression, thereby enhancing the ability of the immune system to recognize and eliminate cancer cells. Humanized mouse models, which are immunodeficient mice engrafted with a functional human immune system, provide an invaluable platform for the preclinical evaluation of A2AR antagonists.[5][6][7][8] These models allow for the in vivo assessment of a drug's efficacy and its effects on human immune cells in the context of a human tumor.

This document provides detailed protocols for an in vivo study using the A2AR antagonist SCH 58261 in a humanized mouse model of cancer.

A2A Adenosine Receptor Signaling Pathway

The A2A adenosine receptor is coupled to a Gs protein. Its activation by adenosine leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and activates the cAMP-responsive element-binding protein (CREB), which modulates the transcription of various genes, leading to an immunosuppressive effect.

A2AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR binds Gs Gs Protein A2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates/ activates Immunosuppression Immunosuppression CREB->Immunosuppression leads to

A2A Adenosine Receptor Signaling Pathway

Data Presentation

The following tables summarize key quantitative data for the A2AR antagonist SCH 58261.

Table 1: In Vitro Potency and Selectivity of SCH 58261

ParameterSpeciesValueReceptor Selectivity
Ki Human1.3 nM323-fold vs A1, 53-fold vs A2B, 100-fold vs A3
IC50 Human15 nM-

Data sourced from Tocris Bioscience and MedChemExpress.[4]

Table 2: In Vivo Efficacy of SCH 58261 in Preclinical Models

Animal ModelDosing RegimenKey Findings
NSCLC Mouse Model 2 mg/kg, i.p., daily for 20 daysDecreased tumor burden.
Haloperidol-induced Catalepsy (Rat Model) 5 mg/kg, i.p.Partially decreased catalepsy.
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model 11-28 days post-immunizationImproved neurological deficits and reduced CNS inflammation.[9]
Chronic Periodontitis Mouse Model 0.1 and 0.5 mg/kg, i.p., daily for 4 weeksAlleviated spatial memory impairment.[10]
Alzheimer's Disease Mouse Model (Aβ1-42-induced) N/AAmeliorated cognitive deficits and decreased AD biomarkers.[11]

Data compiled from various preclinical studies.[4][9][10][11]

Experimental Protocols

This section provides a comprehensive, synthesized protocol for evaluating SCH 58261 in a humanized mouse model bearing a human tumor xenograft.

Protocol 1: Generation of Humanized Mice (CD34+ HSC Engraftment)
  • Animal Model: Use immunodeficient mice such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks of age.

  • Irradiation: Sub-lethally irradiate the mice with 100-250 cGy of total body irradiation using a Cesium-137 source. This depletes the murine hematopoietic stem cells, allowing for engraftment of human cells.

  • HSC Injection: Within 24 hours of irradiation, inject 1-2 x 105 CD34+ human hematopoietic stem cells (HSCs) intravenously (i.v.) via the tail vein.

  • Engraftment Period: Allow 12-16 weeks for the human immune system to reconstitute.

  • Monitoring Humanization: At regular intervals (e.g., 8 and 12 weeks post-injection), collect peripheral blood samples and perform flow cytometry to confirm the engraftment and differentiation of human immune cell populations (e.g., human CD45+, CD3+, CD4+, CD8+, CD19+ cells). A human CD45+ chimerism of >25% is generally considered successful.[5]

Protocol 2: Tumor Implantation
  • Cell Culture: Culture a human tumor cell line of interest (e.g., A549 lung carcinoma, MDA-MB-231 breast carcinoma) under standard conditions.

  • Cell Preparation: On the day of implantation, harvest the tumor cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/mL.

  • Implantation: Anesthetize the humanized mice and subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume 2-3 times per week using calipers (Volume = 0.5 x length x width²).

Protocol 3: Administration of SCH 58261
  • Drug Preparation:

    • Prepare a stock solution of SCH 58261 in DMSO (e.g., 20.8 mg/mL).[4]

    • For intraperitoneal (i.p.) injection, dilute the stock solution in a suitable vehicle such as corn oil to the desired final concentration. For a 2 mg/kg dose in a 20 g mouse, this would be 40 µg in a final injection volume of 100-200 µL.

  • Dosing Regimen:

    • Once tumors reach the desired size, randomize the mice into treatment and vehicle control groups.

    • Administer SCH 58261 (e.g., 2 mg/kg) or vehicle control via i.p. injection daily for the duration of the study (e.g., 21 days).[4]

Protocol 4: Efficacy Evaluation and Endpoint Analysis
  • Tumor Growth Inhibition: Continue to monitor tumor volume throughout the treatment period. The primary efficacy endpoint is the inhibition of tumor growth in the SCH 58261-treated group compared to the vehicle control group.

  • Body Weight: Monitor the body weight of the mice as an indicator of toxicity.

  • Tissue Collection: At the end of the study, euthanize the mice and collect tumors, spleens, and peripheral blood.

  • Immunophenotyping:

    • Prepare single-cell suspensions from the tumors and spleens.

    • Perform multi-color flow cytometry to analyze the frequency and activation status of various human immune cell populations (e.g., CD8+ T cells, CD4+ T cells, regulatory T cells, NK cells) within the tumor microenvironment and spleen.

  • Immunohistochemistry (IHC):

    • Fix and embed a portion of the tumor tissue.

    • Perform IHC staining for markers of immune cell infiltration (e.g., CD8, FoxP3) and other relevant biomarkers.

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow for an in vivo study of an A2AR antagonist in a humanized mouse model.

Experimental_Workflow cluster_setup Model Generation cluster_treatment Treatment Phase cluster_analysis Analysis Irradiation Sub-lethal Irradiation of NSG Mice HSC_Injection IV Injection of Human CD34+ HSCs Irradiation->HSC_Injection Engraftment Immune System Reconstitution (12-16 wks) HSC_Injection->Engraftment Tumor_Implantation Subcutaneous Tumor Cell Implantation Engraftment->Tumor_Implantation Tumor_Growth Tumor Growth to ~100-150 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Daily IP Dosing with SCH 58261 or Vehicle Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint Endpoint: Tissue Collection Monitoring->Endpoint Flow_Cytometry Flow Cytometry of Tumor & Spleen Endpoint->Flow_Cytometry IHC Immunohistochemistry of Tumors Endpoint->IHC

In Vivo Experimental Workflow

References

Troubleshooting & Optimization

MRS1334 Technical Support Center: Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRS1334. This resource is designed for researchers, scientists, and drug development professionals encountering issues with the A3 adenosine (B11128) receptor (A3AR) antagonist, this compound, specifically within mouse and rat experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended target?

This compound is a potent and highly selective antagonist for the human A3 adenosine receptor (hA3AR).[1] It is a non-nucleoside compound belonging to the 1,4-dihydropyridine (B1200194) chemical class.[2] Its high affinity for the human A3AR makes it a valuable tool for studying the role of this receptor in human-derived cells and tissues.

Q2: Is this compound a suitable antagonist for A3AR studies in mouse and rat models?

This is a critical consideration. While highly potent at the human A3AR, this compound displays significantly weaker affinity and problematic binding characteristics at the corresponding rodent receptors.[2] Research indicates that this compound and a related compound, MRS1191, show incomplete inhibition of radioligand binding to both mouse and rat A3ARs, even at micromolar concentrations. This incomplete antagonism can lead to inconsistent or misleading results in rodent studies. Therefore, this compound is not recommended for confirming A3AR-related mechanisms in mouse or rat models.

Q3: What are the known binding affinities (Ki) of this compound across different species and receptor subtypes?

The selectivity of this compound is highly dependent on the species. It is potent and selective at the human A3AR but shows a dramatic drop in potency at rat A3AR and other adenosine receptor subtypes.

CompoundReceptor TargetSpeciesBinding Affinity (Ki)Citation
This compound A3Human2.69 nM
A3Rat3.85 µM (Shows incomplete inhibition)
A3MouseIncomplete inhibition at µM concentrations
A1Rat> 100 µM
A2ARat> 100 µM

Q4: What are the recommended alternative A3AR antagonists for use in mouse and rat experiments?

Given the issues with this compound in rodents, researchers should consider alternative antagonists that have been validated for cross-species activity. DPTN and MRS1523 are two such compounds that demonstrate more reliable antagonism at mouse and rat A3ARs.

CompoundReceptor TargetSpeciesBinding Affinity (Ki)Citation
DPTN A3Human1.65 nM
A3Mouse9.61 nM
A3Rat8.53 nM
MRS1523 A3Human43.9 nM
A3Mouse349 nM
A3Rat216 nM

Q5: How should I prepare and store this compound?

  • Solubility: this compound is soluble in DMSO up to 100 mM.

  • Storage of Powder: The compound should be desiccated and stored at -20°C.

  • Storage of Stock Solutions: For stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month. Always refer to the manufacturer's specific instructions.

Troubleshooting Guide

Problem: My in vivo experiment using this compound in a mouse/rat model shows no effect or an inconsistent effect.

  • Likely Cause: The primary reason for a lack of effect is the inherently low potency and incomplete antagonist activity of this compound at rodent A3 adenosine receptors. The administered dose may be insufficient to achieve the necessary receptor occupancy for a biological effect.

  • Troubleshooting Steps:

    • Verify Compound Identity and Purity: Ensure the compound is indeed this compound and meets purity standards (typically ≥98%).

    • Review the Literature: Critically evaluate published studies. Note that early reports may have focused on human receptor data, while more recent characterizations have highlighted the poor performance in rodents.

    • Switch to a Validated Alternative: The most effective solution is to switch to an A3AR antagonist with proven efficacy in rodents, such as DPTN or MRS1523. These compounds have been demonstrated to be more suitable for cross-species studies.

troubleshooting_workflow cluster_verification Verification Steps start Start: No in vivo effect of this compound in rodent model check_potency Primary Suspect: Low potency and incomplete inhibition of this compound at rodent A3AR start->check_potency verify_compound Confirm compound identity & purity check_potency->verify_compound First, verify... action_switch Action: Switch to a validated rodent-active A3AR antagonist (e.g., DPTN, MRS1523) re_experiment Re-run experiment with new compound action_switch->re_experiment review_lit Review literature on species specificity verify_compound->review_lit review_lit->action_switch Conclusion leads to... experimental_workflow start Start: Prepare Rodent Model acclimatize Acclimatize animals to a controlled environment start->acclimatize baseline Measure baseline physiological/ behavioral parameters acclimatize->baseline groups Randomize into Vehicle and this compound treatment groups baseline->groups administer Administer Vehicle or this compound (e.g., i.p., p.o.) groups->administer challenge Apply experimental challenge (e.g., hypoxia, agonist administration) administer->challenge measure Measure post-treatment endpoints challenge->measure end Endpoint: Analyze data and compare groups measure->end A3AR_Signaling cluster_membrane Cell Membrane A3AR A3 Adenosine Receptor GPCR Gi/o Protein A3AR->GPCR Activates AC Adenylyl Cyclase GPCR->AC Inhibits cAMP cAMP AC->cAMP Produces Adenosine Adenosine (Agonist) Adenosine->A3AR Activates This compound This compound (Antagonist) This compound->A3AR Blocks ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates CellResponse Downstream Cellular Response PKA->CellResponse

References

MRS1334 Technical Support Center: Troubleshooting Solubility and Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with MRS1334 solubility and precipitation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a potent and highly selective antagonist for the human adenosine (B11128) A3 receptor (A3AR).[1][2] It is a valuable tool for studying the physiological and pathological roles of the A3AR. Key properties are summarized in the table below.

Q2: What is the recommended solvent for dissolving this compound?

The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3]

Q3: My this compound is precipitating when I dilute my DMSO stock solution into my aqueous experimental buffer or cell culture medium. Why is this happening?

This is a common issue with hydrophobic compounds like this compound. Precipitation, or "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the buffer or media once the DMSO is diluted. The drastic change in solvent polarity from DMSO to the aqueous solution causes the compound to fall out of solution.

Q4: How can I prevent my this compound from precipitating?

Several strategies can be employed to prevent precipitation. These include:

  • Stepwise Dilution: Avoid adding your concentrated DMSO stock directly to the full volume of your aqueous solution. Instead, perform a serial dilution.

  • Pre-warming the Medium: Always use pre-warmed (e.g., 37°C) cell culture media or buffer for dilutions.

  • Vortexing/Mixing: Ensure thorough mixing during the dilution process. Add the this compound stock solution dropwise while gently vortexing or stirring the aqueous solution.

  • Lowering Final DMSO Concentration: Keep the final concentration of DMSO in your experiment as low as possible, ideally below 0.5%, to minimize both solvent toxicity and precipitation.[4][5]

Quantitative Data Summary

PropertyValueSource
Molecular Weight 522.56 g/mol
Formula C₃₁H₂₆N₂O₆
Solubility in DMSO Up to 100 mM
Recommended Storage (Powder) -20°C, desiccated
Recommended Storage (Stock Solution in DMSO) -20°C for short-term, -80°C for long-term[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO (newly opened bottle recommended), sterile microcentrifuge tubes, vortex mixer, sonicator (optional).

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mg of this compound (MW: 522.56), you will need 191.37 µL of DMSO to make a 10 mM stock solution.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

    • If the compound does not fully dissolve, brief sonication or gentle warming (e.g., in a 37°C water bath) may be necessary. Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Diluting this compound Stock Solution into Aqueous Buffer or Cell Culture Media

  • Objective: To prepare a final working solution of this compound while minimizing precipitation.

  • Procedure:

    • Pre-warm your aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).

    • Intermediate Dilution (Recommended): Prepare an intermediate dilution of your this compound stock solution in pre-warmed media. For example, to get a 10 µM final concentration from a 10 mM stock, you can first dilute the stock 1:100 in media to get a 100 µM intermediate solution.

    • Final Dilution: Add the required volume of the intermediate dilution to your final volume of pre-warmed media while gently vortexing or stirring.

    • Visually inspect the final working solution for any signs of precipitation before use.

Mandatory Visualizations

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_dilution Dilution Protocol weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock 10 mM Stock in DMSO dissolve->stock intermediate Prepare Intermediate Dilution stock->intermediate prewarm Pre-warm Aqueous Medium prewarm->intermediate final_dilution Prepare Final Dilution intermediate->final_dilution vortex Vortex Gently final_dilution->vortex final_solution Final Working Solution vortex->final_solution

Caption: Experimental workflow for preparing and diluting this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound A3AR Adenosine A3 Receptor (A3AR) This compound->A3AR Antagonist Gi Gi Protein A3AR->Gi Activates AC Adenylate Cyclase (AC) Gi->AC Inhibits PLC Phospholipase C (PLC) Gi->PLC Activates cAMP ↓ cAMP IP3_DAG ↑ IP3 & DAG

Caption: Antagonistic action of this compound on the Adenosine A3 Receptor signaling pathway.

References

Technical Support Center: Optimizing MRS1334 Concentration for Specific Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of MRS1334, a potent and highly selective human A3 adenosine (B11128) receptor (A3AR) antagonist, in various cell types.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and highly selective antagonist for the human A3 adenosine receptor (A3AR), with a Ki value of 2.69 nM. The A3AR is a G protein-coupled receptor that, upon activation, can inhibit adenylyl cyclase and stimulate phospholipase C. This leads to the modulation of downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and inflammation. By blocking the A3AR, this compound can prevent these downstream effects.

Q2: In which cell types is the A3 adenosine receptor (A3AR) typically expressed?

A2: The A3AR has been found to be highly expressed in various tumor cells when compared to their normal counterparts.[1][2] High expression has been noted in solid tumors such as melanoma, colon, breast, renal, ovarian, and prostate carcinomas.[1] In contrast, most normal tissues and cells generally show low levels of A3AR expression.[1] However, expression levels can vary significantly between different cell lines and even between primary tumors and metastatic tissues.[1][2]

Q3: What are the potential off-target effects of this compound?

A3: While this compound is highly selective for the human A3AR, high concentrations may lead to off-target effects. Off-target toxicity is a common concern with small molecule inhibitors and can lead to unintended cellular responses.[3][4][5] It is crucial to perform dose-response experiments to distinguish between on-target and potential off-target effects.

Q4: How should I dissolve and store this compound?

A4: this compound is typically dissolved in a solvent like DMSO to create a high-concentration stock solution. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for long-term stability. Ensure the final DMSO concentration in your cell culture medium is kept low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[6]

Troubleshooting Guides

Problem 1: No observable effect of this compound on my cells.
Possible Cause Troubleshooting Step
Low or no A3AR expression in the cell line.Verify A3AR expression in your cell line of interest using techniques like RT-PCR, Western blot, or flow cytometry. Compare expression levels to a known positive control cell line if possible.
Suboptimal concentration of this compound.Perform a dose-response experiment to determine the optimal concentration range. Start with a broad range (e.g., 1 nM to 100 µM) and narrow it down based on the initial results.[7]
Incorrect experimental conditions.Ensure optimal cell health and seeding density. Verify the incubation time is sufficient for an effect to be observed.
Degraded this compound stock solution.Prepare a fresh stock solution of this compound. Ensure proper storage conditions are maintained.
Problem 2: High levels of cell death, even at low concentrations of this compound.
Possible Cause Troubleshooting Step
High sensitivity of the cell line to A3AR antagonism.Lower the concentration range in your dose-response experiments. Determine the IC50 value to identify a more suitable working concentration.[8]
Solvent (e.g., DMSO) toxicity.Ensure the final solvent concentration in the culture medium is non-toxic (ideally ≤ 0.1%). Run a vehicle-only control to assess solvent effects.[6]
Off-target toxicity.At higher concentrations, off-target effects are more likely. Lower the concentration of this compound and consider using a structurally different A3AR antagonist as a control to see if the effect is specific.[3][4][5]
Poor compound solubility leading to precipitates.Visually inspect the culture medium for any precipitates after adding this compound. Prepare fresh dilutions for each experiment and consider using a different solvent if solubility issues persist.

Experimental Protocols

Protocol 1: Dose-Response Cell Viability Assay (MTT Assay)

This protocol is a general guideline to determine the optimal concentration of this compound for inhibiting cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle-only control (medium with the same final DMSO concentration as the highest this compound concentration).

  • Treatment: Carefully remove the old medium and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use non-linear regression to determine the IC50 value.

Protocol 2: A3 Adenosine Receptor Binding Assay (General Guideline)

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for the A3AR.

Materials:

  • Cell membranes prepared from cells expressing the A3AR

  • Radiolabeled A3AR agonist (e.g., [¹²⁵I]-I-AB-MECA)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled agonist, and varying concentrations of this compound (the competitor).

  • Incubation: Incubate the reaction mixtures at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters under vacuum. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Use non-linear regression to determine the Ki value of this compound.

Data Presentation

Table 1: Reported Ki Values for this compound

ReceptorSpeciesKi (nM)Reference
A3 Adenosine ReceptorHuman2.69
A1 Adenosine ReceptorRat>100,000
A2A Adenosine ReceptorRat>100,000

Table 2: Example Concentration Range for A3AR Antagonists in Cancer Cell Lines

Cell LineCompound TypeConcentration Range (µM)Observed EffectReference
PC3 (Prostate Cancer)A3AR Antagonists1, 10, 25, 50, 100Reduced cell growth, cytostatic activity[7]

Visualizations

A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound A3AR A3 Adenosine Receptor This compound->A3AR Antagonizes G_Protein G Protein (Gi/Gq) A3AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits PLC Phospholipase C G_Protein->PLC Activates cAMP cAMP AC->cAMP Decreases IP3_DAG IP3 / DAG PLC->IP3_DAG Increases Downstream_Signaling Downstream Signaling (MAPK, PI3K/Akt) cAMP->Downstream_Signaling IP3_DAG->Downstream_Signaling Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response

Caption: A3 Adenosine Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization Cell_Culture 1. Culture Cell Line of Interest Verify_A3AR 2. Verify A3AR Expression (Optional but Recommended) Cell_Culture->Verify_A3AR Prepare_this compound 3. Prepare this compound Stock Solution Verify_A3AR->Prepare_this compound Dose_Response 4. Perform Dose-Response Cell Viability Assay (e.g., MTT) Prepare_this compound->Dose_Response Determine_IC50 5. Determine IC50 Dose_Response->Determine_IC50 Analyze_Results 7. Analyze Data Determine_IC50->Analyze_Results Binding_Assay 6. Perform Receptor Binding Assay (Optional) Binding_Assay->Analyze_Results Optimize_Concentration 8. Select Optimal Concentration for Further Experiments Analyze_Results->Optimize_Concentration

Caption: Workflow for optimizing this compound concentration in a specific cell type.

Troubleshooting_Flowchart decision decision result result issue issue start Start Troubleshooting decision1 Is there no observable effect? start->decision1 Observe Unexpected Experimental Outcome decision2 Is A3AR expression confirmed? decision1->decision2 Yes decision3 Is there excessive cell death? decision1->decision3 No issue1 Low/No A3AR Expression decision2->issue1 No decision4 Is this compound concentration optimized? decision2->decision4 Yes decision5 Is vehicle control non-toxic? decision3->decision5 Yes result2 result2 decision3->result2 Other Issue issue2 Suboptimal Concentration decision4->issue2 No result1 Check Experimental Conditions/Reagents decision4->result1 Yes issue3 Solvent Toxicity decision5->issue3 No decision6 Are you using a high concentration? decision5->decision6 Yes issue4 Potential Off-Target Effects decision6->issue4 Yes result3 Cell Line is Highly Sensitive decision6->result3 No

Caption: A logical flowchart for troubleshooting common issues with this compound.

References

Technical Support Center: Overcoming MRS1334 Low Potency in Rodent Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing the A3 adenosine (B11128) receptor (A3AR) antagonist, MRS1334. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of its low potency in rodent cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low potency in my rat or mouse cell line?

A1: The low potency of this compound in rodent cells is a well-documented issue stemming from significant species-specific differences in the A3 adenosine receptor (A3AR). This compound was developed as a potent and highly selective antagonist for the human A3AR. The amino acid sequence of the rodent A3AR differs from the human homolog, leading to a reduced binding affinity and, consequently, lower antagonist activity of this compound in rodent systems.[1][2]

Q2: How significant is the difference in this compound potency between human and rodent A3ARs?

A2: The difference is substantial. While this compound has a high affinity for the human A3AR with Ki values in the low nanomolar range, its affinity for rat and mouse A3ARs is in the micromolar range, indicating a potency that is several orders of magnitude lower.[3] This often results in incomplete antagonism even at high concentrations in rodent cell assays.[3]

Q3: Are there differences in the A3AR signaling pathways between humans and rodents that could affect my experiments?

A3: Yes, there are reported differences in G-protein coupling and downstream signaling pathways. For instance, in rodent mast cells, the A3AR couples to Gi2, Gi3, and Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent calcium mobilization, which is linked to degranulation.[4] In contrast, the human A3AR in mast cells primarily couples to Gi3, leading to the activation of the ERK1/2 pathway and gene up-regulation, with a less pronounced role in degranulation.[4][5] These differences in signaling cascades can impact the functional readout of your assay.

Q4: Can I just increase the concentration of this compound in my rodent cell experiments to compensate for its low potency?

A4: While increasing the concentration is a common initial thought, it comes with significant risks. At the high micromolar concentrations required to see an effect in rodent cells, this compound may exhibit off-target effects, leading to misleading data. Furthermore, due to its physicochemical properties, this compound might show incomplete inhibition at higher concentrations, possibly due to issues like hydrophobicity or aggregation in solution.[3] Therefore, simply increasing the concentration is not a recommended solution.

Q5: Are there alternative A3AR antagonists that are more suitable for use in rodent cell lines?

A5: Yes, several alternative antagonists have been identified that exhibit better potency and selectivity for rodent A3ARs. The most commonly recommended alternatives are DPTN and MRS1523 . These compounds have been validated for use in both rat and mouse systems.[3]

Quantitative Data Summary

The following table summarizes the binding affinities (Ki values) of this compound and its recommended alternatives for the human, rat, and mouse A3 adenosine receptors. This data clearly illustrates the species selectivity of these compounds.

CompoundHuman A3AR Ki (nM)Rat A3AR Ki (nM)Mouse A3AR Ki (nM)
This compound 1.653,850>10,000 (incomplete inhibition)
DPTN 1.658.539.61
MRS1523 43.9216349

Data compiled from multiple sources.[3]

Troubleshooting Guide

Issue: No significant antagonist effect of this compound is observed in my rodent cell line, even at micromolar concentrations.

This is the most common issue reported by researchers. The following troubleshooting workflow can help you address this problem.

rodent_a3ar_pathway cluster_rodent Rodent A3AR Signaling in Mast Cells Adenosine Adenosine A3AR Rodent A3AR Adenosine->A3AR Gi2_Gi3_Gq Gi2 / Gi3 / Gq A3AR->Gi2_Gi3_Gq PLC Phospholipase C (PLC) Gi2_Gi3_Gq->PLC PI3K PI3Kγ Gi2_Gi3_Gq->PI3K Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization ERK ERK1/2 Activation PI3K->ERK Migration Cell Migration PI3K->Migration PKC Protein Kinase C (PKC) Ca_mobilization->PKC Degranulation Degranulation PKC->Degranulation ERK->Migration human_a3ar_pathway cluster_human Human A3AR Signaling in Mast Cells Adenosine Adenosine A3AR Human A3AR Adenosine->A3AR Gi3 Gi3 A3AR->Gi3 ERK ERK1/2 Activation Gi3->ERK Gene_upregulation Gene Up-regulation (e.g., IL-8, VEGF) ERK->Gene_upregulation

References

MRS1334 off-target effects and how to control for them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of MRS1334, a potent and selective antagonist of the human A3 adenosine (B11128) receptor (A3AR). This guide addresses common issues, particularly concerning off-target effects and experimental controls.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and highly selective antagonist for the human A3 adenosine receptor (hA3AR), a G protein-coupled receptor.[1][2] It belongs to the 1,4-dihydropyridine (B1200194) class of compounds. Its high affinity for the hA3AR makes it a valuable tool for studying the receptor's role in various physiological and pathological processes.

Q2: What is the known selectivity profile of this compound?

A2: this compound displays high selectivity for the human A3AR over other human adenosine receptor subtypes. For instance, its affinity for the human A3AR is in the low nanomolar range, while its affinity for rat A1 and A2A receptors is significantly lower (in the micromolar range), indicating a high degree of selectivity for the A3 subtype.[1]

Q3: Does this compound have known off-target effects on other human receptors?

Q4: Can I use this compound in animal models like mice and rats?

A4: The use of this compound in rodent models is strongly discouraged. There is significant species-dependent variation in the pharmacology of A3AR antagonists. Studies have shown that this compound is potent at the human A3AR but exhibits weak and incomplete inhibition at mouse and rat A3ARs. This is a critical consideration for translational research, as results from rodent studies using this compound may not be representative of its effects in humans.

Troubleshooting Guide

Issue 1: I am not observing the expected antagonist effect of this compound in my cell-based assay.

  • Possible Cause 1: Species of cells. Are you using human cells or cell lines expressing the human A3AR? this compound has significantly lower potency at rodent A3ARs. If you are using mouse or rat cells, you will likely not see a potent antagonist effect.

    • Solution: Use a human cell line endogenously expressing A3AR or a recombinant cell line overexpressing the human A3AR.

  • Possible Cause 2: Compound solubility. this compound is a 1,4-dihydropyridine, a class of compounds known for being hydrophobic and having poor aqueous solubility. The compound may be precipitating out of your assay medium, leading to a lower effective concentration.

    • Solution:

      • Prepare stock solutions in an appropriate organic solvent like DMSO.

      • When diluting into aqueous assay buffers, ensure the final concentration of the organic solvent is low (typically <0.1%) and consistent across all conditions.

      • Consider the use of solubilizing agents such as bovine serum albumin (BSA) in your assay buffer to maintain the compound's solubility.

      • Visually inspect your assay plates for any signs of precipitation.

Issue 2: I am planning a preclinical study in rodents. How can I control for the species-selectivity of this compound?

  • Solution 1: Use an appropriate alternative antagonist. For studies in mice and rats, consider using A3AR antagonists that have been validated for these species, such as DPTN or MRS1523. Always check the literature for the most current and appropriate tools for your specific model system.

  • Solution 2: Use a genetically modified animal model. If the use of a human-selective antagonist is central to your research question, consider using:

    • A3AR knockout mice: These animals lack the A3AR and can be used as a negative control to confirm that the observed effects of a compound are indeed mediated by the A3AR.

    • "Functionally humanized" A3AR mice: These mice express a chimeric human/mouse A3AR that allows for the evaluation of human-selective antagonists in an in vivo setting.

Data Presentation

Table 1: Binding Affinity (Ki) of this compound at Adenosine Receptors

Receptor TargetSpeciesKi ValueReference
A3 Adenosine ReceptorHuman2.69 nM
A1 Adenosine ReceptorRat>100 µM
A2A Adenosine ReceptorRat>100 µM
A3 Adenosine ReceptorMouse/RatIncomplete Inhibition

Experimental Protocols

Protocol 1: General Method for Assessing A3AR Antagonism in a cAMP Assay

This protocol provides a general framework for evaluating the antagonist activity of this compound at the human A3AR using a functional assay that measures the inhibition of cyclic AMP (cAMP) accumulation.

  • Cell Culture: Culture a human cell line endogenously expressing the A3AR (e.g., HEK-293 cells transfected with the human A3AR) under standard conditions.

  • Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of this compound in assay buffer to create a range of concentrations.

    • Prepare solutions of a known A3AR agonist (e.g., Cl-IB-MECA) and a cAMP-stimulating agent (e.g., forskolin).

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes).

    • Stimulate the cells with an EC80 concentration of the A3AR agonist in the presence of forskolin. The agonist will inhibit the forskolin-induced cAMP production.

    • Incubate for a defined period (e.g., 15-30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis:

    • Plot the cAMP levels against the concentration of this compound.

    • Calculate the IC50 value for this compound, which represents the concentration at which it inhibits 50% of the agonist-induced effect.

    • The Schild analysis can be used to determine the pA2 value, which provides a measure of the antagonist's potency.

Visualizations

A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular A3AR A3AR G_protein Gi/o A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC PLC G_protein->PLC Activates (context-dependent) cAMP cAMP AC->cAMP produces IP3_DAG IP3 / DAG PLC->IP3_DAG produces PKA PKA cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Ca_PKC->Downstream Adenosine Adenosine (Agonist) Adenosine->A3AR Activates This compound This compound (Antagonist) This compound->A3AR Blocks Experimental_Workflow cluster_planning Experimental Planning cluster_human Human System Protocol cluster_rodent Rodent System Protocol Start Start: Investigate A3AR function Question Is the experiment in a human or rodent system? Start->Question Usethis compound Use this compound Question->Usethis compound Human Nothis compound Do NOT use this compound Question->Nothis compound Rodent Solubility Control for solubility (e.g., low DMSO, use of BSA) Usethis compound->Solubility OffTargetControl Consider off-target control (e.g., broad panel screen) Solubility->OffTargetControl End End: Interpretable Data OffTargetControl->End Alternative Select rodent-active antagonist (e.g., DPTN, MRS1523) Nothis compound->Alternative GeneticModel Or use genetic models: - A3AR Knockout - Humanized A3AR mice Nothis compound->GeneticModel Alternative->End GeneticModel->End

References

Technical Support Center: Working with MRS1334 in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for handling the hydrophobic A3 adenosine (B11128) receptor antagonist, MRS1334, in aqueous experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous buffers?

This compound is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like phosphate-buffered saline (PBS) and cell culture media. Its chemical structure favors interaction with non-polar environments over polar environments like water. This inherent hydrophobicity can lead to precipitation when diluting stock solutions into aqueous buffers, affecting the accuracy and reproducibility of experiments.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). This compound is readily soluble in DMSO.

Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?

The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant adverse effects.[1] Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line.[2][3][4] A concentration of 0.1% DMSO is generally considered safe for most cells.

Q4: My this compound precipitates when I dilute my DMSO stock into my aqueous buffer. What can I do?

Precipitation upon dilution is a common issue with hydrophobic compounds. Please refer to the detailed Troubleshooting Guide: Precipitation Issues and the Experimental Protocol: Preparation of this compound Working Solutions sections below for guidance on how to mitigate this problem.

Q5: How can I minimize non-specific binding of this compound in my experiments?

Non-specific binding to plasticware and other surfaces can be an issue for hydrophobic molecules. To minimize this, consider using low-binding microplates and pipette tips. Including a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01-0.05%) or a carrier protein like bovine serum albumin (BSA) (e.g., 0.1%) in your assay buffer can also help reduce non-specific binding.

Quantitative Data

Table 1: this compound Stock Solution Information

ParameterValueReference
Recommended SolventDimethyl Sulfoxide (DMSO)
Maximum Solubility in DMSO52 mg/mL (99.51 mM)
Storage of Stock Solution-20°C for up to 1 month, -80°C for up to 6 months

Table 2: Estimated Solubility of this compound in Aqueous Buffers with DMSO Co-solvent

Final DMSO Concentration (%)Estimated Maximum Working Concentration of this compoundNotes
1%~100 µMMay be suitable for some cell lines, but vehicle controls are essential.
0.5%~50 µMGenerally well-tolerated by most cell lines.
0.1%~10 µMConsidered safe for nearly all cell lines, including sensitive primary cells.

Disclaimer: The concentrations in Table 2 are estimates based on the high solubility of this compound in 100% DMSO and general principles of hydrophobic compound behavior. It is highly recommended to perform a solubility test for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous or high-purity DMSO

  • Sterile, low-binding microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (MW: 522.55 g/mol ), weigh out 5.23 mg of this compound.

  • Add the appropriate volume of 100% DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO to 5.23 mg of this compound.

  • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming (e.g., 37°C) and brief sonication can aid in dissolution.

  • Visually inspect the solution to ensure there are no visible particulates.

  • Aliquot the stock solution into smaller volumes in low-binding tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile polypropylene (B1209903) tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in 100% DMSO if lower concentration stocks are needed.

  • To prepare the final working solution, add the this compound stock solution to the pre-warmed aqueous buffer while vortexing to ensure rapid mixing. Crucially, add the stock solution to the buffer, not the other way around.

  • For example, to prepare a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed aqueous buffer.

  • Use the freshly prepared working solution immediately in your experiment to minimize the risk of precipitation. Do not store dilute aqueous solutions of this compound.

Troubleshooting Guides

Guide 1: Precipitation Issues

Q: I see a precipitate immediately after adding my this compound stock to the aqueous buffer. What should I do?

A: This is likely due to the rapid change in solvent polarity. Try the following:

  • Ensure rapid mixing: Add the DMSO stock to the aqueous buffer while the buffer is being vortexed. This helps to disperse the hydrophobic compound quickly.

  • Pre-warm the aqueous buffer: Warming your cell culture medium or PBS to 37°C can increase the solubility of this compound.

  • Lower the final concentration: Your desired concentration may be above the solubility limit in the final DMSO percentage. Try a lower final concentration of this compound.

  • Increase the final DMSO concentration (with caution): If your cell line can tolerate it, increasing the final DMSO concentration to 0.5% or 1% will improve solubility. Always run a vehicle control to check for solvent toxicity.

Q: The solution is clear initially, but I see a precipitate after some time in the incubator. Why?

A: This could be due to a few factors:

  • Temperature changes: Although pre-warming helps, extended incubation can still lead to precipitation of compounds that are at the edge of their solubility.

  • Interaction with media components: Components in the cell culture medium, such as salts and proteins, can interact with the compound over time, leading to precipitation.

  • pH shifts: The CO2 environment in an incubator can slightly alter the pH of the medium, which may affect the solubility of your compound.

Solutions:

  • Prepare fresh working solutions immediately before use.

  • Consider using a solubilizing agent like cyclodextrin (B1172386) (see advanced protocols section).

Guide 2: Non-Specific Binding

Q: I am getting inconsistent results or lower than expected activity. Could non-specific binding be the cause?

A: Yes, hydrophobic compounds like this compound can adsorb to plastic surfaces, reducing the effective concentration in your assay.

Solutions:

  • Use low-binding labware: Utilize commercially available low-protein-binding microplates, tubes, and pipette tips.

  • Include blocking agents: Add a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) or a carrier protein (e.g., 0.1% BSA) to your assay buffer to saturate non-specific binding sites on plastic surfaces. Be sure to test the effect of these additives on your assay.

Visualizations

Signaling Pathway

A3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound A3R A3 Adenosine Receptor (A3R) This compound->A3R Inhibits Adenosine Adenosine Adenosine->A3R Activates Gi Gi Protein A3R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Downstream Cellular Response PKA->CellularResponse Phosphorylates

Caption: A3 Adenosine Receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay PrepStock Prepare 10 mM This compound Stock in DMSO PrepWorking Prepare Working Solution in Pre-warmed Buffer PrepStock->PrepWorking TreatCells Treat Cells with This compound Working Solution PrepWorking->TreatCells SeedCells Seed Cells in Microplate Incubate Incubate Cells (e.g., 24h) SeedCells->Incubate Incubate->TreatCells IncubateTreatment Incubate for Treatment Period TreatCells->IncubateTreatment AssayReadout Perform Assay Readout IncubateTreatment->AssayReadout Troubleshooting_Precipitation cluster_immediate_solutions Solutions for Immediate Precipitation cluster_delayed_solutions Solutions for Delayed Precipitation Start Precipitate Observed Upon Dilution? Immediate Immediate Precipitation Start->Immediate Yes Delayed Precipitation Over Time Start->Delayed No Vortex Vortex Buffer During Addition Immediate->Vortex Fresh Use Freshly Prepared Solutions Delayed->Fresh Prewarm Pre-warm Buffer to 37°C Vortex->Prewarm LowerConc Lower Final Concentration Prewarm->LowerConc IncreaseDMSO Increase Final DMSO% (with vehicle control) LowerConc->IncreaseDMSO Cyclodextrin Consider Solubilizing Agents (e.g., Cyclodextrin) Fresh->Cyclodextrin

References

incomplete inhibition by MRS1334 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRS1334. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound, a selective antagonist of the A3 adenosine (B11128) receptor (A3AR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective antagonist for the human A3 adenosine receptor (A3AR). It acts as a competitive antagonist, binding to the receptor to block the effects of agonists.

Q2: I am observing incomplete inhibition of agonist binding in my experiments with this compound, especially at high concentrations. Is this expected?

A2: This is a known phenomenon, particularly when working with rodent (mouse or rat) A3ARs.[1] At high concentrations, this compound can exhibit incomplete inhibition of radioligand binding to mouse and rat A3ARs.[1] This is in contrast to its potent and complete antagonism at the human A3AR.

Q3: What are the potential reasons for the incomplete inhibition observed with this compound in rodent models?

A3: The incomplete inhibition is thought to be related to the high hydrophobicity of this compound.[1] This can lead to the aggregation of the compound in aqueous solutions at higher concentrations, reducing its effective concentration and ability to fully occupy the receptors.

Q4: Are there species-specific differences in the binding affinity of this compound?

A4: Yes, there are significant species-specific differences in the binding affinity of this compound. It is highly potent at the human A3AR, but its affinity for rat and mouse A3ARs is considerably weaker.

Data Presentation

Table 1: Species-Specific Binding Affinity (Ki) of this compound for the A3 Adenosine Receptor
SpeciesReceptorKi (nM)Reference
HumanA3AR2.69
RatA3AR>100,000
MouseA3ARWeak or inactive

Troubleshooting Guide

This guide addresses the common issue of incomplete inhibition by this compound at high concentrations.

Issue: Incomplete Inhibition in Radioligand Binding Assays

Symptoms:

  • In a competition binding assay, increasing concentrations of this compound fail to completely displace the radioligand, resulting in a plateau of inhibition significantly above the non-specific binding level.

  • The inhibition curve does not reach 100% displacement even at very high concentrations of this compound.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Compound Aggregation due to Hydrophobicity Optimize Stock Solution Preparation: - Dissolve this compound in 100% DMSO to create a high-concentration stock solution. - When preparing working solutions, perform serial dilutions in a buffer containing a low percentage of a non-ionic detergent (e.g., 0.1% BSA or 0.01% Tween-20) to help maintain solubility. - Before use, vortex the stock solution and working dilutions thoroughly. Gentle warming (to 37°C) and sonication can also help to dissolve any precipitates.Verify Compound Solubility: - Visually inspect your highest concentration dilutions for any signs of precipitation before adding them to the assay.
Species-Specific Differences Confirm the Species of Your Receptor: - The incomplete inhibition is primarily observed with rodent A3ARs. Ensure you are aware of the species you are working with.Consider Alternative Antagonists for Rodent Studies: - If complete inhibition is crucial for your study in mouse or rat models, consider using alternative A3AR antagonists that have been validated for these species, such as DPTN or MRS1523.
Assay Conditions Optimize Incubation Time: - Ensure that the incubation time is sufficient to allow the antagonist to reach equilibrium with the receptor. A pre-incubation of 15-30 minutes with this compound before adding the radioligand is recommended. Include Proper Controls: - Run a parallel experiment with a known potent and soluble A3AR antagonist for your system to confirm that the assay itself is performing correctly.

Visualizing the Problem:

A typical competitive inhibition curve should show a complete displacement of the radioligand, reaching the level of non-specific binding. In contrast, incomplete inhibition will result in a curve that plateaus at a higher level.

G cluster_0 Radioligand Binding Inhibition Curves start end_y 100% Specific Binding start->end_y end_x Log [Antagonist] start->end_x zero_y 0% Specific Binding (Non-Specific Binding) complete Complete Inhibition incomplete Incomplete Inhibition curve_complete curve_complete->end_curve_c curve_incomplete curve_incomplete->end_curve_i start_curve_c->curve_complete start_curve_i->curve_incomplete

Comparison of complete vs. incomplete inhibition curves.

Experimental Protocols

Key Experiment 1: Radioligand Competition Binding Assay

Objective: To determine the inhibitory constant (Ki) of this compound at the A3AR.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the A3AR (e.g., HEK-293 or CHO cells).

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).

    • Resuspend the membrane pellet in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the following in order:

      • Assay buffer (50 mM Tris-HCl, 1 mM MgCl2, 0.1% BSA, pH 7.4).

      • A range of concentrations of this compound (or vehicle for total binding).

      • A fixed concentration of a suitable A3AR radioligand (e.g., [¹²⁵I]I-AB-MECA) at a concentration close to its Kd.

      • Membrane preparation.

    • To determine non-specific binding, add a high concentration of a known A3AR agonist or antagonist (e.g., 10 µM NECA).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Radioligand Competition Binding Assay Workflow prep Membrane Preparation assay_setup Assay Setup (Buffer, this compound, Radioligand, Membranes) prep->assay_setup incubation Incubation (e.g., 60-90 min at RT) assay_setup->incubation filtration Rapid Filtration and Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 and Ki determination) counting->analysis

Workflow for a radioligand competition binding assay.
Key Experiment 2: cAMP Functional Assay

Objective: To assess the functional antagonism of this compound by measuring its ability to block agonist-induced inhibition of cAMP production.

Methodology:

  • Cell Preparation:

    • Culture cells expressing the A3AR (which couples to Gi, leading to inhibition of adenylyl cyclase).

    • Harvest and resuspend the cells in stimulation buffer (e.g., PBS containing 0.1% BSA and a phosphodiesterase inhibitor like 25 µM rolipram).

    • Seed the cells into a 384-well plate.

  • Assay Procedure:

    • Pre-incubate the cells with a range of concentrations of this compound for 15-30 minutes.

    • Stimulate the cells with an A3AR agonist (e.g., NECA or IB-MECA) at a concentration that gives a submaximal response (e.g., EC80), in the presence of forskolin (B1673556) (to stimulate adenylyl cyclase and generate a measurable cAMP level).

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of this compound.

    • Determine the IC50 value, which is the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.

    • This functional IC50 can be used to further characterize the antagonist potency of this compound.

G cluster_1 cAMP Functional Assay Workflow cell_prep Cell Preparation and Seeding pre_incubation Pre-incubation with this compound cell_prep->pre_incubation stimulation Stimulation with Agonist and Forskolin pre_incubation->stimulation incubation_cAMP Incubation (e.g., 30 min at 37°C) stimulation->incubation_cAMP lysis Cell Lysis incubation_cAMP->lysis cAMP_measurement cAMP Measurement lysis->cAMP_measurement analysis_cAMP Data Analysis (IC50 determination) cAMP_measurement->analysis_cAMP

Workflow for a cAMP functional assay.

A3 Adenosine Receptor Signaling Pathway

The A3 adenosine receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi and Gq proteins. Activation of the A3AR by an agonist initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. It can also stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

G cluster_pathway A3 Adenosine Receptor Signaling Agonist Agonist A3AR A3AR Agonist->A3AR Gi Gi A3AR->Gi Gq Gq A3AR->Gq This compound This compound (Antagonist) This compound->A3AR AC Adenylyl Cyclase (AC) Gi->AC PLC Phospholipase C (PLC) Gq->PLC cAMP cAMP AC->cAMP Downstream Downstream Cellular Effects cAMP->Downstream IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 [Ca2+]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->Downstream PKC->Downstream

References

Technical Support Center: MRS1334 Species Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding species cross-reactivity issues encountered with MRS1334, a potent and selective A3 adenosine (B11128) receptor (A3AR) antagonist.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound across different species.

Observed Issue Potential Cause Recommended Action
This compound shows high potency in human cell lines but little to no activity in rodent (mouse, rat) models or cell lines. Significant Species Variation in A3AR: The A3 adenosine receptor exhibits substantial pharmacological differences between species. The amino acid sequence identity between human and rodent A3ARs is relatively low (around 73%), leading to differences in the ligand-binding pocket.It is crucial to use this compound in species where its activity has been validated or to select an alternative antagonist known to be potent at the rodent A3AR. For rodent studies, consider antagonists like DPTN or MRS1523, which have demonstrated cross-species activity.
Inconsistent or non-reproducible results in binding assays. Experimental Protocol Variability: Radioligand binding assays are sensitive to variations in protocol, such as incubation time, temperature, and buffer composition.Adhere strictly to a validated experimental protocol. Ensure complete removal of endogenous adenosine by including adenosine deaminase (ADA) in the assay buffer. For detailed guidance, refer to the "Experimental Protocols" section below.
Low Receptor Expression: The density of A3AR can vary significantly between different tissues and cell lines, potentially leading to a low signal-to-noise ratio.Confirm A3AR expression levels in your experimental system using techniques like qPCR or Western blotting. Consider using a cell line with confirmed high expression of the target species' A3AR.
High non-specific binding in radioligand binding assays. Hydrophobicity of the Ligand: Highly lipophilic compounds like this compound can exhibit high non-specific binding to filters and lipids.Optimize the assay by using a lower concentration of the radioligand, including bovine serum albumin (BSA) in the assay buffer, and ensuring rapid and efficient washing of the filters with ice-cold buffer.
This compound does not effectively antagonize A3AR agonist effects in functional assays (e.g., cAMP accumulation). Insufficient Concentration: Due to its lower potency in non-human species, the concentrations of this compound used may be too low to elicit an antagonistic effect.Perform a dose-response curve to determine the appropriate concentration range for this compound in your specific experimental system.
Cellular Assay Complexity: Functional assays are more complex than binding assays and can be influenced by factors such as G-protein coupling efficiency and downstream signaling pathway components, which can also vary between species.Validate the functional response to a known A3AR agonist in your cell line or tissue preparation before conducting antagonist studies.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a potent antagonist for the human A3 adenosine receptor but not for the rodent A3 receptor?

A1: The significant difference in potency of this compound between human and rodent A3 adenosine receptors (A3AR) is primarily due to substantial variations in the amino acid sequence of the receptor across these species.[1][2] The human and mouse A3ARs share only about 73% amino acid identity, which results in structural differences in the ligand-binding pocket.[1] These differences can dramatically alter the binding affinity and efficacy of selective ligands like this compound.[2][3]

Q2: What is the binding affinity of this compound for the human A3AR compared to other species?

A2: this compound is a highly potent and selective antagonist of the human A3AR, with a Ki value of approximately 2.69 nM.[4][5][6] However, its affinity for rodent A3ARs is significantly lower, with Ki values in the micromolar range.[7] This highlights the critical importance of selecting the appropriate species for preclinical studies involving this compound.

Q3: Can I use this compound in my mouse model of inflammation?

A3: Using this compound in a mouse model is not recommended due to its poor potency at the mouse A3AR.[2][7] The high concentrations required to potentially achieve antagonism in mice would likely lead to off-target effects and make the interpretation of results difficult. It is advisable to use an A3AR antagonist with proven potency in mice.

Q4: Are there any A3AR antagonists that show good cross-reactivity between human and rodent species?

A4: Yes, some A3AR antagonists have been developed to have better cross-species activity. For instance, DPTN has been reported as a potent A3AR antagonist in human, mouse, and rat.[2] MRS1523 is another antagonist that is suitable for cross-species studies, though it is weaker at mouse and rat A3ARs compared to the human receptor.[7]

Q5: How does the A3 adenosine receptor signaling pathway differ between species?

A5: The fundamental A3AR signaling pathway is generally conserved across species. A3ARs are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins.[1] Activation of the A3AR inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] However, the efficiency of G-protein coupling and the regulation of the receptor can differ between species, which may contribute to the observed pharmacological differences.[1][2]

Quantitative Data Summary

The following table summarizes the binding affinity (Ki) of this compound for the A3 adenosine receptor in different species.

Species Receptor Ki (nM) Reference
HumanA32.69[4][5][6]
RatA3> 1000[7]
MouseA3Inactive/Weakly Active[2][7]
RatA1> 100,000[4][5][6]
RatA2A> 100,000[4][5][6]

Experimental Protocols

Radioligand Binding Assay for A3AR

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for the A3AR.

Materials:

  • Cell membranes prepared from cells expressing the A3AR of the desired species.

  • Radioligand (e.g., [¹²⁵I]I-AB-MECA).

  • This compound or other competing ligands.

  • Assay Buffer: 50 mM Tris-HCl, 1 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Adenosine Deaminase (ADA): 2 U/mL.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and counter.

Procedure:

  • Thaw the cell membrane preparation on ice and resuspend in assay buffer.

  • Pre-incubate the membranes with ADA for 30 minutes at room temperature to degrade any endogenous adenosine.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • A range of concentrations of this compound or the unlabeled competitor.

    • A fixed concentration of the radioligand (typically at or below its Kd).

    • The cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the assay by rapid vacuum filtration through the glass fiber filters.

  • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This protocol outlines a general method to assess the antagonist activity of this compound by measuring its ability to block agonist-induced inhibition of cAMP production.

Materials:

  • Whole cells expressing the A3AR of the desired species.

  • This compound.

  • A3AR agonist (e.g., IB-MECA).

  • Forskolin (B1673556).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Pre-treat the cells with varying concentrations of this compound for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of an A3AR agonist (typically the EC₈₀) in the presence of forskolin for 15-30 minutes. Forskolin is used to stimulate adenylyl cyclase and produce a measurable level of cAMP.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Generate dose-response curves for this compound's ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation and calculate the IC₅₀.

Visualizations

A3AR_Signaling_Pathway cluster_membrane Cell Membrane A3AR A3 Adenosine Receptor Gi Gi Protein A3AR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist Adenosine (Agonist) Agonist->A3AR Activates This compound This compound (Antagonist) This compound->A3AR Blocks Gi->AC Inhibits Response Cellular Response cAMP->Response Leads to ATP ATP ATP->AC

Caption: A3 Adenosine Receptor Signaling Pathway.

Cross_Reactivity_Workflow start Start: Assess this compound Cross-Reactivity binding_assay Perform Radioligand Binding Assay (Human vs. Rodent A3AR) start->binding_assay functional_assay Perform cAMP Functional Assay (Human vs. Rodent A3AR) start->functional_assay evaluate_potency Evaluate Potency (Ki / IC50) binding_assay->evaluate_potency functional_assay->evaluate_potency potent Potent in Rodent? evaluate_potency->potent proceed Proceed with In Vivo Rodent Studies potent->proceed Yes stop STOP: Do Not Use this compound in Rodent Models potent->stop No alternative Select Alternative Cross-Reactive Antagonist stop->alternative

Caption: Experimental Workflow for Assessing Species Cross-Reactivity.

Logical_Relationship premise1 Premise 1: This compound is potent at human A3AR. conclusion Conclusion: This compound has poor potency at rodent A3AR. premise1->conclusion premise2 Premise 2: Human and rodent A3ARs have significant sequence differences. premise2->conclusion implication Implication for Research: In vivo rodent data with this compound is unreliable for predicting human efficacy. conclusion->implication

References

Validation & Comparative

A Comparative Guide to A3 Adenosine Receptor Antagonists: MRS1334 vs. MRS1523

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals targeting the A3 adenosine (B11128) receptor (A3AR), the selection of an appropriate antagonist is a critical decision. This guide provides a detailed, data-driven comparison of two commonly used A3AR antagonists, MRS1334 and MRS1523, to aid in the selection process for preclinical research.

At a Glance: Key Differences

FeatureThis compoundMRS1523
Primary Strength High potency and selectivity for human A3ARBroader cross-species utility (human, rat, mouse)
Chemical Class 1,4-DihydropyridinePyridine (B92270)
Human A3AR Affinity (Ki) ~2.69 nM[1]~18.9 - 43.9 nM[2][3][4]
Rodent A3AR Affinity (Ki) Weak/incomplete inhibition[2]Moderate potency (rat: ~113-216 nM, mouse: ~349 nM)[2][3]

Data Presentation: A Head-to-Head Comparison

The following tables summarize the binding affinities (Ki) of this compound and MRS1523 for the human, rat, and mouse A3 adenosine receptors, as well as their selectivity against other adenosine receptor subtypes.

Table 1: Binding Affinity (Ki) at A3 Adenosine Receptors (in nM)

CompoundHuman A3ARRat A3ARMouse A3AR
This compound 2.69[1]3,850 (incomplete inhibition)[2]Incomplete inhibition[2]
MRS1523 18.9 - 43.9[2][3][4]113 - 216[2][3]349[2]

Table 2: Selectivity Profile - Binding Affinity (Ki) at Other Adenosine Receptors (in nM)

CompoundSpeciesA1 ReceptorA2A ReceptorA2B Receptor
This compound Rat>100,000[1]>100,000[1]Data not available
MRS1523 Human>10,000>10,000>10,000
Rat15,600[3]2,050[3]>10,000
Mouse>10,000>10,000>10,000

Note: Data for MRS1523 selectivity in human and mouse is from a study where Ki values were all >10,000 nM, indicating low affinity for these subtypes.

In Vitro and In Vivo Performance

This compound is a potent and highly selective antagonist for the human A3AR, with a Ki value of approximately 2.69 nM[1]. Its high selectivity is demonstrated by Ki values greater than 100 µM for rat A1 and A2A receptors[1]. However, its utility in rodent models is limited due to significantly weaker binding and incomplete inhibition at rat and mouse A3ARs[2].

MRS1523 , a pyridine derivative, exhibits good potency for the human A3AR with Ki values reported in the range of 18.9 to 43.9 nM[2][3][4]. A key advantage of MRS1523 is its utility as a cross-species antagonist, demonstrating moderate affinity for both rat (Ki ≈ 113-216 nM) and mouse (Ki ≈ 349 nM) A3ARs[2][3]. In rats, it shows 140-fold and 18-fold selectivity for the A3AR over A1 and A2A receptors, respectively[3][4]. This broader species profile has led to its common use in in vivo studies to probe A3AR function in rodent models of pain and inflammation[5].

Experimental Protocols

Radioligand Binding Assay

This protocol is representative for determining the binding affinity (Ki) of unlabeled antagonists by their ability to displace a radiolabeled ligand from the A3AR.

1. Membrane Preparation:

  • Culture Chinese Hamster Ovary (CHO) cells stably transfected with the cDNA for the human, rat, or mouse A3 adenosine receptor.

  • Harvest the cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 8.0) containing 10 mM MgCl2 and 1 mM EDTA.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Resuspend the membrane pellet in the same buffer and store at -80°C until use.

2. Binding Reaction:

  • In a 96-well plate, combine the cell membrane preparation with increasing concentrations of the antagonist (e.g., this compound or MRS1523).

  • Add a constant concentration of the radioligand, typically [125I]N6-(4-amino-3-iodobenzyl)adenosine-5′-N-methyluronamide ([125I]I-AB-MECA), at a final concentration of approximately 0.5 nM[6].

  • To determine non-specific binding, a separate set of reactions is performed in the presence of a high concentration (e.g., 10 µM) of a known potent A3AR agonist like Cl-IB-MECA[6].

  • Incubate the reaction mixtures at 25°C for 60 minutes[6].

3. Detection and Analysis:

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a hallmark of A3AR activation which is coupled to Gi proteins.

1. Cell Culture and Plating:

  • Use a cell line stably expressing the A3AR of interest (e.g., CHO cells).

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

2. Antagonist and Agonist Treatment:

  • Pre-incubate the cells with increasing concentrations of the antagonist (this compound or MRS1523) for a defined period.

  • Stimulate the cells with a fixed concentration of an A3AR agonist (e.g., NECA or Cl-IB-MECA) in the presence of forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production.

3. cAMP Measurement:

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., based on HTRF, AlphaScreen, or ELISA).

4. Data Analysis:

  • Plot the cAMP concentration against the antagonist concentration.

  • Determine the IC50 value of the antagonist, which is the concentration that reverses 50% of the agonist-induced inhibition of cAMP production.

  • The antagonist's potency can be expressed as a pA2 value, calculated using a Schild plot[7].

Mandatory Visualizations

A3AR_Signaling_Pathway cluster_membrane Cell Membrane A3AR A3 Adenosine Receptor G_protein Gi/o Protein A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Agonist Adenosine (Agonist) Agonist->A3AR Activates Antagonist This compound / MRS1523 (Antagonist) Antagonist->A3AR Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., inflammation, cell survival) CREB->Gene_Expression Regulates PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates MAPK MAPK Pathway PKC->MAPK

A3AR Signaling Pathway

Experimental_Workflow cluster_primary_screen Primary Screening cluster_secondary_screen Secondary Screening & Selectivity cluster_invivo In Vivo Validation Primary_Binding Radioligand Binding Assay (Displacement of [¹²⁵I]I-AB-MECA) Determine_Ki Determine Ki at A3AR Primary_Binding->Determine_Ki Functional_Assay cAMP Functional Assay (Inhibition of agonist response) Determine_Ki->Functional_Assay Potent Hits Selectivity_Panel Binding Assays at A1, A2A, A2B Receptors Determine_Ki->Selectivity_Panel Determine_IC50 Determine IC50/pA2 Functional_Assay->Determine_IC50 Animal_Model Disease Model (e.g., inflammation, pain) Determine_IC50->Animal_Model Potent & Selective Hits Determine_Selectivity Determine Selectivity Profile Selectivity_Panel->Determine_Selectivity Determine_Selectivity->Animal_Model Efficacy_Testing Test for Efficacy Animal_Model->Efficacy_Testing Start Test Compounds (this compound, MRS1523) Start->Primary_Binding

Workflow for A3AR Antagonist Comparison

Conclusion and Recommendations

The choice between this compound and MRS1523 for A3AR antagonism hinges on the specific research question and experimental model.

  • For studies focused on the human A3AR, particularly in vitro assays, this compound is the superior choice due to its high potency and selectivity. Its well-defined profile at the human receptor makes it an excellent tool for target validation and mechanistic studies in human cell systems.

  • For preclinical studies requiring rodent models, MRS1523 is the more suitable antagonist. While less potent than this compound at the human receptor, its confirmed activity at rat and mouse A3ARs makes it a valuable tool for in vivo efficacy and proof-of-concept studies. Researchers should, however, be mindful of its moderate potency and potential for off-target effects at higher concentrations.

References

A Comparative Guide to MRS1334 and DPTN for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is paramount for the success of in vivo studies. This guide provides a detailed comparison of two prominent A3 adenosine (B11128) receptor (A3AR) antagonists, MRS1334 and DPTN, to aid in the selection of the most suitable compound for preclinical research.

This comparison guide synthesizes available data on the biochemical properties, in vivo applicability, and potential signaling pathways of this compound and DPTN. While both are potent A3AR antagonists, key differences in their cross-species activity are critical considerations for in vivo experimental design.

Executive Summary

FeatureThis compoundDPTN
Primary Target A3 Adenosine Receptor (A3AR) AntagonistA3 Adenosine Receptor (A3AR) Antagonist
Potency (Human A3AR) High (Ki = 2.69 nM)[1][2][3]High (Ki = 1.65 nM)
Rodent A3AR Activity Weak and shows incomplete inhibition, particularly in mice.Potent antagonist in human, mouse, and rat.
Suitability for Rodent In Vivo Studies Less suitable due to poor activity at rodent A3ARs.More suitable as a cross-species antagonist.
Potential Therapeutic Areas Cancer, Inflammation, Neuropathic PainGlaucoma, Asthma, Neuroinflammation

Biochemical and Pharmacological Properties

Both this compound and DPTN are selective antagonists of the A3 adenosine receptor, a G protein-coupled receptor implicated in a variety of physiological and pathological processes.

This compound is a highly potent and selective antagonist for the human A3AR, with a Ki value of 2.69 nM.[1][2][3] However, its affinity for rodent A3ARs is significantly lower, and studies have indicated that it exhibits incomplete inhibition at higher concentrations in mouse and rat models. This makes it a less reliable tool for in vivo studies in these species when aiming to specifically target the A3AR.

DPTN , on the other hand, has been identified as a potent A3AR antagonist across multiple species, including humans, mice, and rats. This cross-species activity makes DPTN a more suitable candidate for preclinical in vivo studies where translation of findings from animal models to humans is a key objective.

Table 1: Comparative Binding Affinities (Ki in nM) of this compound and DPTN for Adenosine Receptors

CompoundHuman A3ARRat A1ARRat A2AAR
This compound 2.69[1][2][3]>100,000>100,000
DPTN 1.65--

In Vivo Study Considerations

The choice between this compound and DPTN for in vivo research hinges significantly on the animal model being used.

  • For studies in mice and rats, DPTN is the recommended choice due to its demonstrated efficacy as an antagonist at the rodent A3AR.

  • This compound may be considered for in vivo studies in species where its activity at the A3AR has been validated , or for in vitro studies using human cells and tissues.

Due to a lack of publicly available in vivo efficacy, pharmacokinetic, and toxicology data for both compounds, researchers should consider conducting preliminary dose-ranging and safety studies in their specific animal models.

Experimental Protocols

Detailed in vivo experimental protocols for either this compound or DPTN are not extensively published. However, based on general practices for in vivo compound evaluation, a typical workflow would involve:

  • Compound Formulation: Preparation of the compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

  • Animal Model: Utilization of a relevant disease model (e.g., chemically-induced inflammation, nerve-ligation model for neuropathic pain, etc.).

  • Dosing Regimen: Administration of a range of doses to determine a dose-response relationship.

  • Efficacy Assessment: Measurement of relevant endpoints to assess the compound's effect on the disease phenotype.

  • Pharmacokinetic Analysis: Collection of blood samples at various time points to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Toxicology Assessment: Observation for any adverse effects and collection of tissues for histopathological analysis.

Signaling Pathways

Both this compound and DPTN, as A3AR antagonists, are expected to modulate the downstream signaling pathways of this receptor. The A3AR is primarily coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[4] By blocking this interaction, this compound and DPTN can prevent these downstream effects.

The A3AR can also signal through other pathways, including the activation of phospholipase C (PLC) and mitogen-activated protein kinases (MAPKs), which can influence processes like cell proliferation and inflammation.[4][5] The precise signaling cascade affected by A3AR antagonists can be cell-type and context-dependent.

Diagram 1: Simplified A3 Adenosine Receptor Signaling Pathway

A3AR_Signaling cluster_membrane Cell Membrane A3AR A3AR PLC Phospholipase C A3AR->PLC Activates Gi Gi Protein A3AR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP IP3_DAG IP3 + DAG PLC->IP3_DAG Adenosine Adenosine Adenosine->A3AR Activates Antagonist This compound / DPTN Antagonist->A3AR Blocks Gi->AC Inhibits ATP ATP ATP->cAMP Converts to AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates Ca_PKC Ca2+ / PKC Activation IP3_DAG->Ca_PKC Ca_PKC->Downstream Modulates

Caption: A3AR signaling cascade and point of intervention for antagonists.

Comparative Experimental Workflow

The following diagram outlines a logical workflow for a head-to-head in vivo comparison of this compound and DPTN.

Diagram 2: In Vivo Comparative Workflow for A3AR Antagonists

Comparative_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Data Analysis cluster_conclusion Phase 4: Conclusion select_model Select Animal Model (e.g., Neuropathic Pain) formulation Compound Formulation (this compound & DPTN) select_model->formulation dose_selection Dose Range Selection formulation->dose_selection animal_groups Randomize Animal Groups (Vehicle, this compound, DPTN) dose_selection->animal_groups dosing Compound Administration animal_groups->dosing behavioral Behavioral/Efficacy Testing dosing->behavioral pk_sampling Pharmacokinetic Sampling dosing->pk_sampling tox_analysis Toxicology Assessment (Histopathology) dosing->tox_analysis efficacy_analysis Efficacy Data Analysis (e.g., Paw Withdrawal Threshold) behavioral->efficacy_analysis pk_analysis Pharmacokinetic Analysis (LC-MS/MS) pk_sampling->pk_analysis comparison Comparative Analysis of Efficacy, PK, and Safety efficacy_analysis->comparison pk_analysis->comparison tox_analysis->comparison conclusion Conclusion on Suitability for Further In Vivo Studies comparison->conclusion

Caption: A structured workflow for comparing this compound and DPTN in vivo.

Conclusion

Based on the currently available data, DPTN appears to be the more promising candidate for in vivo studies in rodent models due to its favorable cross-species activity profile. The incomplete inhibition of rodent A3AR by this compound raises concerns about its specificity and utility in these widely used preclinical models.

Researchers planning to use either of these compounds are strongly encouraged to perform their own validation experiments to confirm activity and establish appropriate dosing regimens and safety profiles within their specific experimental context. The lack of comprehensive, publicly available in vivo data for both compounds underscores the importance of rigorous preclinical characterization.

References

Alternatives to MRS1334 for P2Y13 Receptor Antagonism in Rodent Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the role of the P2Y13 receptor in rodent models, the selection of a specific and potent antagonist is critical. While MRS1334 has been utilized, a range of alternative compounds are available, each with distinct pharmacological profiles. This guide provides an objective comparison of this compound alternatives, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.

Comparative Analysis of P2Y13 Receptor Antagonists

The primary alternative to this compound is MRS2211 , a competitive antagonist with notable selectivity for the P2Y13 receptor. Other compounds, such as the P2Y12 antagonists Cangrelor and Ticagrelor (B1683153) , have also been investigated for their off-target effects on P2Y13. The following table summarizes the available quantitative data for these compounds.

CompoundTarget Receptor(s)Potency (pIC50/IC50)SelectivityModel SystemReference
MRS2211 P2Y13pIC50 = 5.97>20-fold selective over P2Y1 and P2Y12 receptors.[1]Human P2Y13 receptor expressed in 1321N1 astrocytoma cells.[1][Kim et al., 2005]
Cangrelor P2Y12, P2Y13Not specified for P2Y13Primarily a potent P2Y12 antagonist; also inhibits P2Y13.[2]P2Y13-transfected HEK293 T-REx cells.[2][Nylander et al., 2016]
Ticagrelor P2Y12, P2Y13Not specified for P2Y13A potent P2Y12 antagonist with inhibitory activity at P2Y13.P2Y13-transfected HEK293 T-REx cells.[Nylander et al., 2016]

Note: Direct comparative studies of this compound and the alternatives in the same experimental rodent model are limited in publicly available literature. The data presented is compiled from various sources.

Signaling Pathways and Experimental Workflow

Understanding the downstream effects of P2Y13 receptor antagonism is crucial for experimental design and data interpretation. The following diagrams illustrate the canonical P2Y13 signaling pathway and a general experimental workflow for evaluating a P2Y13 antagonist in a rodent model.

P2Y13_Signaling_Pathway cluster_membrane Cell Membrane P2Y13 P2Y13 Receptor G_protein Gi/o Protein P2Y13->G_protein Activates MAPK MAPK Pathway P2Y13->MAPK Activates PI3K_Akt PI3K/Akt Pathway P2Y13->PI3K_Akt Activates AC Adenylyl Cyclase ATP ATP AC->ATP Converts G_protein->AC Inhibits ADP ADP (Agonist) ADP->P2Y13 Binds cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response

P2Y13 Receptor Signaling Pathway.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Animal_Acclimation Rodent Acclimation Baseline Baseline Measurements Animal_Acclimation->Baseline Antagonist_Prep Prepare P2Y13 Antagonist (e.g., MRS2211 in vehicle) Administration Administer Antagonist or Vehicle (e.g., i.p. injection) Antagonist_Prep->Administration Baseline->Administration Challenge Administer P2Y13 Agonist or Induce Disease Model Administration->Challenge Data_Collection Collect Data (e.g., physiological, behavioral, biochemical) Challenge->Data_Collection Tissue_Harvest Harvest Tissues for Ex Vivo Analysis Challenge->Tissue_Harvest Analysis Data Analysis and Statistical Comparison Data_Collection->Analysis Tissue_Harvest->Analysis

General In Vivo Experimental Workflow.

Experimental Protocols

The following provides a generalized protocol for evaluating the in vivo efficacy of a P2Y13 antagonist in a rodent model. This protocol is based on methodologies reported in studies utilizing P2Y receptor antagonists in mice and should be adapted to the specific research question.

Objective: To assess the in vivo effect of a P2Y13 antagonist (e.g., MRS2211) on a specific physiological or pathological process in a rodent model.

Materials:

  • P2Y13 antagonist (e.g., MRS2211)

  • Vehicle (e.g., sterile saline, DMSO/saline mixture)

  • Rodents (e.g., C57BL/6 mice, 8-12 weeks old)

  • P2Y13 agonist (optional, for challenge studies)

  • Anesthetic (if required for procedures)

  • Equipment for administration (e.g., syringes, needles)

  • Equipment for endpoint analysis (e.g., behavioral apparatus, surgical tools, sample collection tubes)

Procedure:

  • Animal Acclimation:

    • House rodents in a controlled environment (12:12 light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.

    • Handle animals daily for several days before the experiment to minimize stress.

  • Antagonist Preparation:

    • Dissolve the P2Y13 antagonist in a suitable vehicle to the desired concentration. The final concentration should be determined based on dose-response pilot studies.

    • Prepare a vehicle-only solution to serve as a control.

  • Administration:

    • Divide animals into experimental groups (e.g., vehicle control, antagonist-treated).

    • Administer the antagonist or vehicle via the desired route (e.g., intraperitoneal, intravenous, oral gavage). The timing of administration relative to the experimental challenge or endpoint measurement is critical and should be based on the pharmacokinetic properties of the compound, if known, or determined empirically.

  • Experimental Model/Challenge:

    • Following the appropriate pre-treatment time, induce the experimental condition (e.g., administration of a P2Y13 agonist, induction of an inflammatory response, surgical procedure).

  • Data and Sample Collection:

    • At predetermined time points, collect data relevant to the research question. This may include:

      • Physiological measurements: blood pressure, heart rate, etc.

      • Behavioral assessments: locomotor activity, pain response, etc.

      • Biochemical analysis: collect blood or tissue samples for measurement of biomarkers, cytokine levels, etc.

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods to compare the effects of the antagonist treatment to the vehicle control.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and receive approval from the relevant Institutional Animal Care and Use Committee (IACUC).

Conclusion

MRS2211 stands out as a primary alternative to this compound for in vivo studies in rodent models due to its documented selectivity for the P2Y13 receptor. While Cangrelor and Ticagrelor exhibit some activity at P2Y13, their potent P2Y12 antagonism complicates the interpretation of their effects in studies focused on P2Y13. The selection of an appropriate antagonist should be guided by the specific experimental context, including the desired level of selectivity and the route of administration. The provided protocols and diagrams offer a framework for designing and executing rigorous in vivo studies to elucidate the role of the P2Y13 receptor.

References

Validating MRS1334 as a Selective A3 Adenosine Receptor Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MRS1334, a potent and selective antagonist for the human A3 adenosine (B11128) receptor (A3AR), with other commonly used A3AR antagonists. Experimental data, detailed protocols for validation assays, and visual representations of key biological and experimental processes are presented to facilitate informed decisions in research and drug development.

Executive Summary

This compound emerges as a highly potent and selective antagonist for the human A3 adenosine receptor, demonstrating a low nanomolar affinity.[1] However, its efficacy shows significant species-dependent variations, with reduced activity at rodent A3ARs. This guide offers a comparative analysis of this compound against other notable A3AR antagonists, including MRS1220 and DPTN, highlighting their respective potencies and species selectivities. Detailed protocols for essential validation assays, namely radioligand binding and cAMP functional assays, are provided to ensure methodological rigor in antagonist characterization.

Comparative Analysis of A3 Receptor Antagonists

The selection of an appropriate A3AR antagonist is critical and often depends on the specific research application, particularly the species being studied. The following table summarizes the binding affinities (Ki) of this compound and other selected antagonists across human, mouse, and rat A3ARs.

CompoundHuman A3AR Ki (nM)Mouse A3AR Ki (nM)Rat A3AR Ki (nM)Reference(s)
This compound 2.69Incomplete inhibition3850[2][3]
MRS12200.65>10000>10000[3][4]
DPTN1.659.618.53
MRS152343.9349216
MRE3008F20->10000>10000
PSB-10->10000>10000
VUF5574->10000>10000

Key Observations:

  • This compound is a highly potent antagonist at the human A3AR but exhibits significantly lower affinity for the rat A3AR and incomplete inhibition at the mouse receptor.

  • MRS1220 is exceptionally potent at the human A3AR but is largely inactive at rodent A3ARs.

  • DPTN stands out as a potent A3AR antagonist across all three species, making it a suitable tool for translational studies.

  • Several other human A3AR antagonists, such as MRE3008F20, PSB-10, and VUF5574, are also largely inactive at rodent A3ARs.

A3 Adenosine Receptor Signaling Pathway

The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, A3AR activation can stimulate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

A3_Signaling_Pathway ATP is converted to cAMP by AC cluster_membrane Plasma Membrane A3R A3 Receptor G_protein Gi/o Protein A3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Agonist Agonist Agonist->A3R Binds ATP ATP PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

A3 Adenosine Receptor Signaling Pathway.

Experimental Validation Workflow

The validation of a novel A3AR antagonist like this compound typically follows a structured workflow to characterize its binding affinity, functional activity, and selectivity.

Antagonist_Validation_Workflow cluster_workflow Antagonist Validation Workflow start Start: Novel Compound binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay cAMP Functional Assay (Determine IC50/pA2) binding_assay->functional_assay selectivity_panel Selectivity Screening (Other Adenosine Receptors) functional_assay->selectivity_panel in_vivo In Vivo Studies (Animal Models) selectivity_panel->in_vivo end Validated Antagonist in_vivo->end

A typical workflow for A3AR antagonist validation.

Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the A3AR.

a. Membrane Preparation:

  • Culture cells stably expressing the human, mouse, or rat A3 adenosine receptor (e.g., HEK-293 or CHO cells).

  • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

  • Resuspend the final pellet in a suitable buffer, determine the protein concentration, and store at -80°C.

b. Binding Assay:

  • In a 96-well plate, add the cell membrane preparation (3-20 µg protein for cells).

  • Add increasing concentrations of the unlabeled antagonist (e.g., this compound).

  • Add a fixed concentration of a suitable A3AR radioligand (e.g., [¹²⁵I]I-AB-MECA).

  • To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a non-selective agonist (e.g., 100 µM NECA).

  • Incubate the plate at a specified temperature and time to reach equilibrium (e.g., 60 minutes at 30°C).

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

c. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the antagonist concentration.

  • Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the functional antagonism by quantifying the ability of the antagonist to block agonist-induced inhibition of cAMP production.

a. Cell Preparation:

  • Seed cells expressing the A3AR (e.g., CHO-K1 or Flp-In CHO cells) into a 96-well plate and allow them to adhere.

b. Assay Protocol:

  • Pre-treat the cells with various concentrations of the antagonist (e.g., this compound) for a defined period.

  • Stimulate the cells with a fixed concentration of an A3AR agonist (e.g., IB-MECA) in the presence of forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., LANCE cAMP kit, AlphaScreen, or a cAMP enzyme immunoassay).

c. Data Analysis:

  • Plot the cAMP levels as a function of the antagonist concentration in the presence of the agonist.

  • Determine the IC50 value of the antagonist.

  • To determine the nature of the antagonism (competitive vs. non-competitive), a Schild analysis can be performed by generating agonist dose-response curves in the presence of increasing concentrations of the antagonist. A Schild plot with a slope of 1 indicates competitive antagonism.

Conclusion

This compound is a valuable pharmacological tool for studying the human A3 adenosine receptor due to its high potency and selectivity. However, researchers should exercise caution when using it in rodent models due to its significantly lower affinity. For studies requiring cross-species validation, antagonists like DPTN, which exhibit high potency at human, mouse, and rat A3ARs, represent a more suitable alternative. The experimental protocols and validation workflow detailed in this guide provide a robust framework for the comprehensive characterization of A3AR antagonists, enabling researchers to select the most appropriate compound for their specific experimental needs.

References

A Comparative Analysis of Adenosine A3 Receptor (A3R) Antagonist Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity of various antagonists for the adenosine (B11128) A3 receptor (A3R) over other adenosine receptor subtypes. The information is compiled from recent experimental data to aid in the selection of appropriate pharmacological tools for research and drug development.

Data Presentation: A3R Antagonist Selectivity

The following table summarizes the binding affinities (Ki in nM) of several A3R antagonists for the human adenosine receptor subtypes (A1, A2A, A2B, and A3). Lower Ki values indicate higher binding affinity. The selectivity for the A3R is presented as a ratio of the Ki for the other subtypes to the Ki for the A3R.

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)Selectivity (A1/A3)Selectivity (A2A/A3)Selectivity (A2B/A3)Reference
DPTN1621212301.6598.273.3139.4[1]
MRS1523>10000>10000>1000043.9>227>227>227[1]
Phenylalanine derivative 5>173>860-0.306>565>2810-[2]
2-Chloro-N6-phenethylAdo (15)---0.024-27,500 (vs A2A)-[3]
2-phenethylamino-N6-phenethylAdo (5)---0.33>1000s>1000s-[3]
MRS1220---0.6---
MRE3008F20---Inactive---
PSB-10---Inactive---
VUF5574---Inactive---

Experimental Protocols

The data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional assays.

Radioligand Binding Assays

These assays directly measure the affinity of a compound for a receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of an antagonist for the A3R and other adenosine receptor subtypes.

  • General Procedure:

    • Membrane Preparation: Membranes are prepared from cells stably expressing the specific human adenosine receptor subtype (A1, A2A, A2B, or A3).

    • Radioligand: A radiolabeled ligand with high affinity and selectivity for the target receptor is used. For the A3R, common radioligands include [¹²⁵I]I-AB-MECA or [³H]HEMADO. For other receptors, specific radioligands like [³H]DPCPX for A1 and [³H]ZM241385 for A2A are used.

    • Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist being tested.

    • Separation and Detection: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

    • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation Assay)

These assays measure the ability of an antagonist to block the downstream signaling effects of an agonist.

  • Objective: To determine the functional potency of an antagonist in inhibiting the A3R-mediated response.

  • General Procedure:

    • Cell Culture: Cells stably expressing the human A3R are cultured. These cells are often engineered to also express a reporter system, such as a modified luciferase that responds to changes in cAMP levels (e.g., GloSensor cAMP assay).

    • Agonist Stimulation: The cells are first incubated with varying concentrations of the antagonist. Subsequently, a known A3R agonist (e.g., NECA or Cl-IB-MECA) is added at a fixed concentration to stimulate the receptor. Forskolin is often used to stimulate adenylyl cyclase and increase basal cAMP levels.

    • cAMP Measurement: The intracellular cAMP levels are measured. In the case of the GloSensor assay, a substrate is added, and the resulting luminescence, which is proportional to the cAMP concentration, is quantified.

    • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced effect (IC50) is determined. This provides a measure of the antagonist's potency. Schild analysis can also be performed to determine the antagonist's affinity (pA2 value) and confirm competitive antagonism.

Mandatory Visualizations

A3R Signaling Pathway

The A3 adenosine receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi and Gq proteins. Activation of these pathways leads to the modulation of various downstream effectors, influencing a wide range of cellular processes.

A3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular A3R A3R Gi Gi A3R->Gi Activates Gq Gq A3R->Gq Activates Adenosine Adenosine Adenosine->A3R Agonist AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK Pathway Gi->MAPK PI3K_Akt PI3K/Akt Pathway Gi->PI3K_Akt PLC PLC Gq->PLC Activates cAMP cAMP AC->cAMP Produces Cellular_Response Cellular Response (e.g., anti-inflammatory, cell proliferation) cAMP->Cellular_Response IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC PKC DAG->PKC PKC->Cellular_Response MAPK->Cellular_Response PI3K_Akt->Cellular_Response

Caption: A3R Signaling Pathway.

Experimental Workflow for Determining Antagonist Selectivity

The following diagram illustrates a typical workflow for assessing the selectivity of a novel A3R antagonist.

Antagonist_Selectivity_Workflow cluster_synthesis cluster_assays cluster_analysis arrow arrow Compound Synthesize Novel A3R Antagonist Binding_Assay Radioligand Binding Assay (A1, A2A, A2B, A3R) Compound->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP accumulation) Compound->Functional_Assay Ki_Calculation Calculate Ki values Binding_Assay->Ki_Calculation IC50_Calculation Calculate IC50 values Functional_Assay->IC50_Calculation Selectivity_Determination Determine Selectivity Profile (Ki ratios) Ki_Calculation->Selectivity_Determination

Caption: A3R Antagonist Selectivity Workflow.

References

MRS1334 vs VUF5574 in functional assays

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of MRS1334 and VUF5574 in Functional Assays

For researchers investigating the A3 adenosine (B11128) receptor (A3AR), the selection of an appropriate antagonist is critical for elucidating its role in complex biological systems. This compound and VUF5574 are two widely recognized antagonists of the human A3AR. This guide provides an objective comparison of their performance in functional assays, supported by experimental data and detailed methodologies to aid in experimental design and compound selection.

Compound Overview

This compound is a potent and highly selective antagonist for the human A3 adenosine receptor (hA3AR).[1][2] It belongs to the 1,4-dihydropyridine (B1200194) class of compounds and is frequently used as a tool compound for in vitro studies involving human A3AR.

VUF5574 is also a selective and potent antagonist of the human A3 adenosine receptor.[3][4][5] It is a quinazoline (B50416) urea (B33335) analogue and serves as another key pharmacological tool for characterizing hA3AR function.

A crucial point of differentiation between these two compounds is their species selectivity. Both this compound and VUF5574 exhibit high affinity for the human A3AR but are significantly less potent or largely inactive at rodent (rat and mouse) A3ARs.[6][7][8][9] This characteristic is vital for researchers to consider when translating findings from human cell lines to rodent models.

Data Presentation: Quantitative Comparison

The following table summarizes the binding affinity (Ki) of this compound and VUF5574 for the human A3 adenosine receptor.

ParameterThis compoundVUF5574Reference(s)
Target Human Adenosine A3 Receptor (hA3AR)Human Adenosine A3 Receptor (hA3AR)[3]
Action AntagonistAntagonist[3]
Ki for hA3AR 2.69 nM4.03 nM[1][2][3][4][5][10][11]
Selectivity >100 nM for rat A1 and A2A receptorsN/A (High selectivity for hA3AR implied)[2][10][11][12]
Rodent A3AR Activity Incomplete inhibition / low potencyLargely inactive[6][7]

A3 Adenosine Receptor Signaling Pathway

Both this compound and VUF5574 exert their effects by blocking the signaling cascade initiated by the activation of the A3 adenosine receptor. A3AR is a G protein-coupled receptor (GPCR) that primarily couples to Gi and Gq proteins.[13][14][15]

  • Via Gi protein: Activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[13]

  • Via Gq protein: Activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, increasing cytosolic calcium concentrations.[13]

The diagram below illustrates these primary signaling pathways.

A3AR_Signaling cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular A3AR A3 Adenosine Receptor Gi Gi Protein A3AR->Gi Activates Gq Gq Protein A3AR->Gq Activates AC Adenylyl Cyclase (AC) cAMP ↓ cAMP AC->cAMP PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates Adenosine Adenosine (Agonist) Adenosine->A3AR Activates Antagonist This compound / VUF5574 (Antagonist) Antagonist->A3AR Blocks Gi->AC Inhibits Gq->PLC Activates ATP ATP ATP->AC ER Endoplasmic Reticulum (ER) IP3->ER Stimulates release Ca ↑ Ca²⁺ ER->Ca Ca²⁺

Caption: A3 Adenosine Receptor (A3AR) signaling pathways.

Experimental Protocols for Functional Assays

The inhibitory effects of this compound and VUF5574 are quantified using functional assays that measure the downstream consequences of A3AR activation. The two most common assays are the cAMP inhibition assay and the intracellular calcium mobilization assay.

cAMP Inhibition Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

Detailed Methodology:

  • Cell Culture: Cells stably expressing the human A3AR (e.g., CHO or HEK293 cells) are cultured and seeded into 96-well plates and grown overnight.[7]

  • Assay Preparation: The culture medium is removed, and cells are incubated for approximately 30 minutes in an assay buffer containing adenosine deaminase (to degrade endogenous adenosine) and a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) or rolipram.[7][16] This inhibitor prevents the breakdown of cAMP, amplifying the signal.

  • Antagonist Incubation: Various concentrations of the antagonist (this compound or VUF5574) are added to the wells, followed by a pre-incubation period.

  • Agonist Stimulation: An A3AR agonist (e.g., Cl-IB-MECA) is added to the wells, followed by the adenylyl cyclase activator, forskolin. Forskolin stimulates a basal level of cAMP production, which is then inhibited by the A3AR agonist.[7][17] The mixture is incubated for an additional 15-30 minutes.

  • Cell Lysis and Detection: The reaction is terminated, and cells are lysed (e.g., with 0.1 N HCl).[16] The intracellular cAMP concentration is then quantified using a competitive immunoassay (EIA) kit or a reporter-based system (e.g., GloSensor cAMP assay).[9][16]

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is measured, and an IC50 value can be determined.

cAMP_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_readout Readout seed 1. Seed hA3AR-expressing cells in 96-well plate incubate_pde 2. Add buffer with PDE inhibitor (e.g., IBMX) seed->incubate_pde add_antagonist 3. Add Antagonist (this compound or VUF5574) incubate_pde->add_antagonist add_agonist 4. Add Agonist + Forskolin to stimulate and inhibit cAMP add_antagonist->add_agonist incubate_final 5. Incubate (15-30 min) add_agonist->incubate_final lyse 6. Lyse cells incubate_final->lyse measure 7. Measure cAMP levels (e.g., EIA, HTRF) lyse->measure

Caption: General workflow for a cAMP inhibition assay.

Intracellular Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the transient increase in intracellular calcium triggered by an A3AR agonist.

Detailed Methodology:

  • Cell Culture: Cells expressing the A3AR are seeded into 96- or 384-well black-wall, clear-bottom plates and cultured to confluence.[18][19]

  • Dye Loading: The culture medium is aspirated, and cells are incubated in the dark with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6).[18][20] The buffer often includes probenecid, an anion-exchange transport inhibitor that reduces dye leakage from the cells.[18][19]

  • Antagonist Incubation: Following dye loading, cells are treated with varying concentrations of the antagonist (this compound or VUF5574).

  • Measurement: The plate is placed into a fluorescence plate reader, such as a Fluorometric Imaging Plate Reader (FLIPR).[20] A baseline fluorescence reading is established.

  • Agonist Injection and Detection: An A3AR agonist is injected into the wells by the instrument, and the fluorescence intensity is monitored in real-time. Agonist binding to A3AR triggers calcium release from intracellular stores, causing an increase in fluorescence as the dye binds to Ca2+.[20][21]

  • Data Analysis: The peak fluorescence response is measured. The antagonist's potency is determined by its ability to inhibit the agonist-induced fluorescence signal, from which an IC50 value can be calculated.

Calcium_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_readout Readout seed 1. Seed hA3AR-expressing cells in black-wall, clear-bottom plate load_dye 2. Load cells with Ca²⁺ sensitive dye (e.g., Fluo-4) seed->load_dye add_antagonist 3. Add Antagonist (this compound or VUF5574) load_dye->add_antagonist place_reader 4. Place plate in fluorescence reader (FLIPR) add_antagonist->place_reader read_baseline 5. Read baseline fluorescence place_reader->read_baseline inject_agonist 6. Inject Agonist and measure fluorescence change read_baseline->inject_agonist

Caption: General workflow for a calcium mobilization assay.

References

Unveiling Species-Specific Efficacy of A3 Adenosine Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-species performance of investigational compounds is paramount for preclinical study design and translational success. This guide provides an objective comparison of the A3 adenosine (B11128) receptor (A3AR) antagonist, MRS1334, with alternative compounds, supported by experimental data, detailed protocols, and pathway visualizations.

The A3 adenosine receptor, a G protein-coupled receptor, is a promising therapeutic target for a range of conditions, including inflammatory diseases, cancer, and ischemia. However, significant species-dependent differences in the pharmacology of A3AR ligands present a challenge for preclinical to clinical translation. This guide focuses on the efficacy of this compound, a potent human A3AR antagonist, and compares its performance with other antagonists, DPTN and MRS1523, which exhibit more consistent efficacy across different species.

Quantitative Efficacy Comparison

The following table summarizes the binding affinities (Ki values) of this compound, DPTN, and MRS1523 for the A3 adenosine receptor in human, mouse, and rat. Lower Ki values indicate higher binding affinity.

CompoundHuman A3AR Ki (nM)Mouse A3AR Ki (nM)Rat A3AR Ki (nM)
This compound 2.69[1][2][3]Incomplete inhibition at µM concentrations[4]>100,000[1]
DPTN 1.659.618.53
MRS1523 18.9 - 43.9349113 - 216

Experimental Protocols

The data presented in this guide were primarily generated using two key in vitro assays: radioligand binding assays and functional cAMP accumulation assays.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor.

Objective: To determine the binding affinity (Ki) of this compound, DPTN, and MRS1523 for the A3 adenosine receptor in membranes from cells expressing the human, mouse, or rat receptor orthologs.

Methodology:

  • Membrane Preparation:

    • HEK-293 or CHO cells stably transfected with the respective A3 adenosine receptor (human, mouse, or rat) are cultured and harvested.

    • Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors. The resulting membrane pellet is resuspended in a suitable buffer and stored at -80°C.

  • Binding Reaction:

    • In a 96-well plate, membrane preparations are incubated with a specific radioligand for the A3AR (e.g., [¹²⁵I]I-AB-MECA) and varying concentrations of the unlabeled antagonist (this compound, DPTN, or MRS1523).

    • The reaction is carried out in a binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 8.0) and incubated to allow the binding to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a non-radioactive A3AR ligand.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of the antagonist that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.

    • The IC50 values are then converted to Ki values using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the functional consequence of receptor activation or inhibition. Since the A3AR is typically coupled to Gi proteins, its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block this agonist-induced decrease.

Objective: To determine the functional potency of the antagonists in blocking agonist-induced inhibition of cAMP production.

Methodology:

  • Cell Culture and Plating:

    • HEK-293 or CHO cells expressing the A3AR are plated in 96-well plates and grown to a suitable confluency.

  • Assay Procedure:

    • Cells are pre-incubated with varying concentrations of the antagonist (this compound, DPTN, or MRS1523) for a defined period.

    • The cells are then stimulated with a known A3AR agonist (e.g., NECA or IB-MECA) in the presence of forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production.

    • The incubation is stopped, and the cells are lysed to release intracellular cAMP.

  • cAMP Detection:

    • The levels of cAMP in the cell lysates are measured using a competitive immunoassay kit, often based on fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA) principles.

  • Data Analysis:

    • The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified.

    • The concentration of the antagonist that produces 50% of its maximal effect (IC50 or KB) is determined from the dose-response curves.

Visualizing the A3 Adenosine Receptor Signaling Pathway

Activation of the A3 adenosine receptor initiates a cascade of intracellular signaling events. The following diagram illustrates the key pathways involved.

A3AR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A3AR A3 Adenosine Receptor G_protein Gi/Gq Protein A3AR->G_protein Agonist Binding AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C (PLC) G_protein->PLC Activation PI3K PI3K G_protein->PI3K Activation cAMP cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., anti-inflammatory effects, cell survival/apoptosis) PKA->Cellular_Response IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activation MAPK MAPK/ERK Pathway PKC->MAPK Akt Akt PI3K->Akt Activation Akt->Cellular_Response MAPK->Cellular_Response

Caption: A3 Adenosine Receptor Signaling Cascade.

Experimental Workflow Visualization

The general workflow for determining the efficacy of an A3AR antagonist is depicted below.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_data Data Analysis & Comparison cluster_conclusion Conclusion start Select Antagonist (e.g., this compound) binding_assay Radioligand Binding Assay start->binding_assay functional_assay cAMP Functional Assay start->functional_assay ki_determination Determine Ki Value binding_assay->ki_determination ic50_determination Determine Functional IC50 functional_assay->ic50_determination data_table Compile Data in Comparison Table ki_determination->data_table ic50_determination->data_table species_comparison Cross-Species Efficacy Comparison data_table->species_comparison conclusion Select Suitable Antagonist for In Vivo Studies species_comparison->conclusion

Caption: Workflow for A3AR Antagonist Efficacy Assessment.

Conclusion

The data clearly demonstrate that while this compound is a highly potent antagonist of the human A3 adenosine receptor, its efficacy is dramatically reduced in rodents. This significant species-dependent variation highlights the importance of careful compound selection for preclinical studies. For research requiring consistent A3AR antagonism across human, mouse, and rat models, antagonists such as DPTN and, to a lesser extent, MRS1523, represent more suitable alternatives. This comparative guide underscores the necessity of thorough cross-species pharmacological profiling to ensure the translational relevance of preclinical research findings in the development of novel A3AR-targeting therapeutics.

References

A Comparative Guide to A3 Adenosine Receptor Antagonists for Rat Studies: MRS1334 vs. MRS1523

Author: BenchChem Technical Support Team. Date: December 2025

For researchers selecting an A3 adenosine (B11128) receptor (A3AR) antagonist for in vivo or in vitro studies in rats, the choice between MRS1334 and MRS1523 is critical. This guide provides a comprehensive comparison of these two compounds, drawing on available experimental data to inform the selection process. The evidence strongly indicates that MRS1523 is the more effective and reliable choice for rat-based research due to its validated activity and selectivity in this species, whereas this compound is largely inactive.

Executive Summary

The fundamental difference between this compound and MRS1523 lies in their species selectivity. This compound is a potent and highly selective antagonist for the human A3AR but demonstrates negligible affinity for the rat A3AR. In contrast, MRS1523 is a confirmed antagonist of the rat A3AR with moderate potency and good selectivity against other adenosine receptor subtypes. Therefore, for any study involving rat tissues or whole animal models, MRS1523 is the superior and recommended A3AR antagonist.

Data Presentation: Quantitative Comparison

The following tables summarize the binding affinity (Ki) and selectivity of this compound and MRS1523 at rat and human adenosine receptors.

Table 1: A3 Adenosine Receptor Antagonist Binding Affinity (Ki) in Rats

CompoundRat A3AR Ki (nM)Rat A1AR KiRat A2AAR KiData Source
MRS1523 113 nM[1][2] or 216 nM[3]> 15,820 nM> 2,034 nM[1][3]
This compound Incomplete Inhibition> 100 µM> 100 µM

Lower Ki values indicate higher binding affinity. "Incomplete Inhibition" for this compound indicates that even at high concentrations, the compound did not fully displace the radioligand from the rat A3 receptor, suggesting very weak or no significant binding.

Table 2: Interspecies Comparison of A3AR Binding Affinity (Ki)

CompoundHuman A3AR Ki (nM)Rat A3AR Ki (nM)Species Potency Ratio (Rat/Human)
MRS1523 18.9113~6
This compound 2.69InactiveNot Applicable

This stark difference in potency between human and rat receptors for this compound underscores its unsuitability for rodent studies. Many A3AR antagonists have been developed with high affinity for the human receptor, but this potency often does not translate to rodent species.

In Vivo Study Synopsis

MRS1523 has been successfully utilized in several in vivo rat models. For instance, it has been shown to block the effects of A3AR agonists in models of chronic neuropathic pain in rats. In these studies, MRS1523 was administered systemically and effectively antagonized the A3AR in the central nervous system, demonstrating sufficient bioavailability and brain penetration for in vivo efficacy.

Conversely, there is a lack of published in vivo studies using This compound in rats to modulate A3AR activity, which is consistent with its poor in vitro profile in this species.

Signaling Pathways and Experimental Workflows

To provide a deeper context for A3AR research, the following diagrams illustrate the receptor's primary signaling pathways and a typical experimental workflow for antagonist characterization.

A3 Adenosine Receptor Signaling Pathway

The A3 adenosine receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi and Gq proteins. Gi activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Gq activation stimulates phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

A3AR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol A3AR A3 Adenosine Receptor Gi Gi A3AR->Gi Activates Gq Gq A3AR->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Reduces IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Akt Akt PI3K->Akt MAPK MAPK Akt->MAPK Ca2 Ca²⁺ (intracellular) IP3->Ca2 Increases PKC PKC DAG->PKC Activates Adenosine Adenosine (Agonist) Adenosine->A3AR Activates Antagonist MRS1523 (Antagonist) Antagonist->A3AR Blocks

Caption: A3 Adenosine Receptor Signaling Pathways.

Experimental Workflow: Antagonist Characterization

The following diagram outlines a typical workflow for characterizing a novel A3AR antagonist.

Experimental_Workflow start Start: Hypothesized A3AR Antagonist binding_assay Radioligand Binding Assay (e.g., using rat brain membranes) start->binding_assay determine_ki Determine Ki at A3AR and other AR subtypes binding_assay->determine_ki selectivity Assess Selectivity Profile (A1, A2A, A2B vs A3) determine_ki->selectivity functional_assay Functional Assay (e.g., cAMP accumulation assay) selectivity->functional_assay If selective confirm_antagonism Confirm Antagonism (Schild Analysis) functional_assay->confirm_antagonism in_vivo In Vivo Rat Model (e.g., pain, ischemia) confirm_antagonism->in_vivo If potent antagonist evaluate_efficacy Evaluate In Vivo Efficacy and Target Engagement in_vivo->evaluate_efficacy end Conclusion: Characterized A3AR Antagonist evaluate_efficacy->end

Caption: Workflow for A3AR Antagonist Characterization.

Experimental Protocols

Radioligand Binding Assay for Rat A3AR

This protocol is a generalized method for determining the binding affinity of a compound for the rat A3 adenosine receptor.

  • Objective: To determine the inhibition constant (Ki) of test compounds (this compound, MRS1523) for the rat A3AR.

  • Materials:

    • Rat brain tissue (e.g., striatum or cortex) or cells stably transfected with the rat A3AR.

    • Radioligand: [¹²⁵I]I-AB-MECA (a high-affinity A3AR agonist).

    • Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Adenosine deaminase (to remove endogenous adenosine).

    • Test compounds (this compound, MRS1523) at various concentrations.

    • Non-specific binding control: A high concentration of a known A3AR agonist (e.g., 10 µM IB-MECA).

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Method:

    • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in binding buffer.

    • Assay Setup: In test tubes, combine the membrane preparation, adenosine deaminase, and varying concentrations of the test compound or control vehicle.

    • Incubation: Add the radioligand ([¹²⁵I]I-AB-MECA) to initiate the binding reaction. Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Termination: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to determine the IC50 value, which can then be converted to the Ki value.

cAMP Functional Assay

This protocol assesses the functional antagonism of the A3AR, which is Gi-coupled and thus inhibits cAMP production.

  • Objective: To determine if a test compound can antagonize the agonist-induced inhibition of cAMP accumulation.

  • Materials:

    • CHO or HEK293 cells stably expressing the rat A3AR.

    • Adenylyl cyclase stimulator: Forskolin (B1673556).

    • A3AR agonist: IB-MECA or Cl-IB-MECA.

    • Test compounds (this compound, MRS1523).

    • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Method:

    • Cell Culture: Plate the A3AR-expressing cells in 96-well plates and allow them to adhere.

    • Pre-incubation: Pre-incubate the cells with the phosphodiesterase inhibitor and varying concentrations of the test antagonist (e.g., MRS1523) for 15-30 minutes.

    • Stimulation: Add the A3AR agonist (at a concentration that gives submaximal inhibition, e.g., EC80) along with forskolin to stimulate adenylyl cyclase.

    • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit according to the manufacturer's instructions.

    • Data Analysis: The antagonist's potency is determined by its ability to reverse the agonist-induced decrease in forskolin-stimulated cAMP levels. Data are plotted as a concentration-response curve, and the IC50 or KB value is calculated to quantify the antagonist's potency.

Conclusion

Based on the available binding and functional data, MRS1523 is unequivocally the better A3 antagonist for rat studies. It displays a moderate but clear affinity for the rat A3 receptor and has proven efficacy in in vivo models. In contrast, This compound should be avoided for studies in rats due to its lack of significant affinity for the rat A3 receptor, despite its high potency at the human ortholog. This highlights the critical importance of considering species-specific pharmacology when selecting research tools for preclinical studies. Researchers aiming to investigate the role of the A3AR in rat models can confidently select MRS1523 as a reliable pharmacological tool.

References

Comparison Guide: Validating A3 Adenosine Receptor Blockade with MRS1334

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of MRS1334 with other A3 adenosine (B11128) receptor (A3R) antagonists and details the experimental frameworks required to validate receptor blockade. It is intended for researchers, scientists, and drug development professionals working on A3R-targeted therapies.

The A3 adenosine receptor, a G protein-coupled receptor (GPCR), is a significant target in various pathological conditions, including inflammation, cancer, and cardiovascular diseases.[1][2][3][4] Its activation primarily triggers Gαi/o and Gαq protein signaling pathways. The Gαi/o pathway inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP), while the Gαq pathway activates phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilizes intracellular calcium (Ca2+).[2] Validating the blockade of this receptor is crucial for the pharmacological characterization of new antagonists.

A3 Adenosine Receptor Signaling Pathway

Activation of the A3R by an agonist like adenosine initiates two primary signaling cascades. The engagement of Gαi inhibits adenylyl cyclase, reducing cAMP levels. Concurrently, Gαq activation stimulates phospholipase C, leading to an increase in intracellular calcium.

A3R_Signaling cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular A3R A3 Receptor Gi Gαi/o A3R->Gi Activates Gq Gαq A3R->Gq Activates Agonist Adenosine (Agonist) Agonist->A3R Binds AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Stimulates cAMP ↓ cAMP AC->cAMP Produces Ca ↑ Intracellular Ca²⁺ PLC->Ca Mobilizes

Caption: A3R Gαi and Gαq Signaling Pathways.

Comparative Analysis of A3R Antagonists

This compound is a potent and highly selective antagonist for the human A3 adenosine receptor. However, a critical consideration in preclinical research is the species specificity of A3R antagonists. Many compounds that are potent at the human receptor show significantly lower affinity for their rodent counterparts. This compound, for instance, has been reported to show incomplete inhibition at mouse and rat A3ARs. This highlights the importance of selecting an antagonist validated for the specific species being studied.

The table below summarizes the binding affinities (Ki, in nM) of this compound and other selected A3R antagonists across different species.

CompoundHuman A3R Ki (nM)Mouse A3R Ki (nM)Rat A3R Ki (nM)Key Characteristics
This compound 2.69, 6.49Incomplete InhibitionIncomplete InhibitionHighly potent and selective for human A3R. Limited utility in rodent models.
MRS1220 3.24> 10,000> 10,000Potent human A3R antagonist; largely inactive in rodents.
MRS1523 43.9349216Validated for use in human, mouse, and rat models.
DPTN 1.659.618.53Potent A3R antagonist across human, mouse, and rat species.
PSB-11 3.516,360> 10,000Suitable for primate A3R studies; weak affinity for rodent receptors.

Data compiled from multiple sources. Ki values can vary based on experimental conditions.

Experimental Protocols for Validating A3R Blockade

To validate that this compound or an alternative compound is effectively blocking the A3 receptor, at least one of the following experimental approaches should be employed. The core principle is to demonstrate that the antagonist can inhibit or reverse the functional effect of a known A3R agonist (e.g., IB-MECA, 2-Cl-IB-MECA, NECA).

Radioligand Binding Assay

This assay directly measures the ability of an antagonist to compete with a radiolabeled ligand for binding to the A3 receptor. It is used to determine the binding affinity (Ki) of the antagonist.

Binding_Assay_Workflow start Start: Cell Membrane Preparation incubation Incubation (Membranes + Radioligand + Unlabeled Antagonist) start->incubation separation Separation of Bound/ Free Ligand (Rapid Filtration) incubation->separation counting Quantification (Scintillation Counting) separation->counting analysis Data Analysis (Calculate Ki value) counting->analysis end End: Affinity Determined analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Culture cells stably expressing the target A3 receptor (e.g., CHO or HEK-293 cells). Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation with a fixed concentration of a suitable A3R radioligand (e.g., [¹²⁵I]I-AB-MECA or [³H]PSB-11).

  • Competition: Add varying concentrations of the unlabeled antagonist (e.g., this compound) to the wells.

  • Incubation: Incubate the plate for a defined period (e.g., 240 minutes at 10°C) to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the functional consequence of A3R activation on its primary Gαi signaling pathway. A3R activation inhibits adenylyl cyclase, thus decreasing cAMP levels. An antagonist will block this agonist-induced decrease.

cAMP_Assay_Workflow start Start: Seed & Transfect Cells with A3R preincubation Pre-incubation with Antagonist (e.g., this compound) start->preincubation stimulation Stimulation (A3R Agonist + Forskolin) preincubation->stimulation detection Cell Lysis & cAMP Detection (e.g., Luminescence) stimulation->detection analysis Data Analysis (Calculate IC50/Potency) detection->analysis end End: Blockade Validated analysis->end

Caption: Workflow for a functional cAMP inhibition assay.

Detailed Protocol:

  • Cell Culture: Seed cells expressing the A3R (e.g., HEK-293T) in a suitable plate format. For transient expression, transfect cells with a plasmid for the A3R and a cAMP biosensor (e.g., pGloSensor-22F).

  • Pre-incubation: Wash the cells and replace the medium with a stimulation buffer. Add varying concentrations of the antagonist (this compound) and incubate for a short period (e.g., 10-20 minutes).

  • Stimulation: Add a fixed concentration of an A3R agonist (e.g., IB-MECA) to the wells. Often, adenylyl cyclase is co-stimulated with forskolin (B1673556) to produce a robust basal cAMP signal that can then be inhibited by the A3R agonist.

  • Incubation: Incubate for a defined period (e.g., 20 minutes at 37°C) to allow for changes in intracellular cAMP levels.

  • Detection: Lyse the cells and measure cAMP levels using a suitable detection kit, such as a luminescence-based assay (e.g., GloSensor) or an HTRF assay.

  • Data Analysis: Normalize the data to controls (basal and agonist-only). Plot the response against the antagonist concentration to determine the IC50, which quantifies the antagonist's potency in blocking the functional response.

Intracellular Calcium Flux Assay

This assay measures the functional consequence of A3R activation on its Gαq signaling pathway. A3R activation stimulates PLC, leading to a transient increase in intracellular Ca2+. An antagonist will block this agonist-induced calcium release.

Calcium_Assay_Workflow start Start: Seed Cells Expressing A3R loading Load Cells with Ca²⁺-sensitive Dye (e.g., Fluo-8) start->loading preincubation Pre-incubation with Antagonist (e.g., this compound) loading->preincubation reading Measure Baseline Fluorescence preincubation->reading injection Inject A3R Agonist & Read Kinetic Response reading->injection analysis Data Analysis (Calculate IC50) injection->analysis end End: Blockade Validated analysis->end

Caption: Workflow for an intracellular calcium flux assay.

Detailed Protocol:

  • Cell Preparation: Seed A3R-expressing cells onto black-walled, clear-bottom microplates.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM) according to the manufacturer's protocol. This allows the dye to enter the cells.

  • Antagonist Addition: Wash the cells and add buffer containing various concentrations of the antagonist (this compound).

  • Measurement: Place the plate into a fluorescence microplate reader (e.g., a FlexStation) equipped with automated liquid handling.

  • Agonist Injection and Reading: Measure the baseline fluorescence for a few seconds. The instrument then automatically injects a fixed concentration of an A3R agonist into each well while continuing to read the fluorescence intensity over time (typically 1-2 minutes).

  • Data Analysis: The agonist-induced calcium flux is measured as the peak fluorescence intensity minus the baseline. Plot this response against the antagonist concentration to calculate the IC50 for the blockade of the calcium signal.

Logical Framework for Validation

Logical_Framework hypothesis Hypothesis: This compound is a functional antagonist of A3R. experiment Experimental Design: Select a functional assay (e.g., cAMP or Ca²⁺ flux). hypothesis->experiment control Controls: 1. Agonist alone (shows A3R activation) 2. Antagonist alone (shows no effect) experiment->control test Test Condition: Pre-treat with this compound, then stimulate with agonist. experiment->test observation Observation: The agonist-induced response (↓cAMP or ↑Ca²⁺) is reduced or abolished. control->observation test->observation conclusion Conclusion: Hypothesis supported. This compound demonstrates functional A3R blockade. observation->conclusion

Caption: Logical framework for validating A3R antagonism.

References

A Comparative Guide to Selective Adenosine A3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

The A3 adenosine (B11128) receptor (A3R), a G protein-coupled receptor, is a key player in a multitude of physiological and pathological processes. Its involvement in inflammation, cancer, cardiac function, and fibrosis has positioned it as a significant therapeutic target.[1] For researchers and drug development professionals, selective antagonists are invaluable tools for elucidating the receptor's function and represent promising candidates for therapeutic intervention in conditions like glaucoma, asthma, and certain inflammatory diseases.[2][3]

This guide provides a comparative analysis of prominent selective A3R antagonists, supported by quantitative binding data and detailed experimental protocols.

Adenosine A3 Receptor Signaling Pathways

The A3R primarily couples to inhibitory G proteins (Gi) and, in certain conditions, to Gq proteins, initiating distinct downstream signaling cascades.[1]

  • Gi-Coupled Pathway: Upon activation, the Gi protein inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[4][5]

  • Gq-Coupled Pathway: A3R can also stimulate the phospholipase C (PLC) pathway, which results in the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and an elevation of intracellular calcium levels.[5]

These primary pathways can further engage other signaling networks, including mitogen-activated protein kinase (MAPK) pathways, to modulate cellular responses.

A3R_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space A3R Adenosine A3 Receptor Gi Gi Protein A3R->Gi Couples Gq Gq Protein A3R->Gq Couples AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to Response_Inhibition Inhibitory Cellular Response cAMP->Response_Inhibition IP3_Ca IP3 / Ca²⁺ PLC->IP3_Ca Generates Response_Stimulation Stimulatory Cellular Response IP3_Ca->Response_Stimulation Adenosine Adenosine (Agonist) Adenosine->A3R Activates Antagonist A3R Antagonist Antagonist->A3R Blocks

Fig. 1: Simplified A3R signaling pathways.

Comparative Analysis of Selective A3R Antagonists

A significant challenge in the development of A3R antagonists is the notable pharmacological differences observed between species, particularly between human and rodent receptors.[2] Many compounds that are potent at the human A3R are significantly weaker or inactive in mice and rats, a critical consideration for preclinical research.[2] The following table summarizes the binding affinities (Ki) of several well-characterized A3R antagonists. Lower Ki values indicate higher binding affinity.

CompoundhA3R Ki (nM)hA1R Ki (nM)hA2AR Ki (nM)hA2BR Ki (nM)rA3R Ki (nM)Notes and References
MRS1220 0.65>1000>1000-InactivePotent and highly selective for human A3R.[6][7] Inactive at rat A3R.[2]
MRE3008F20 0.2937548716>10,000Potent human A3R antagonist with high selectivity.[7][8][9] Inactive at rat A3R.[2][8][9]
VUF5574 4.03----Selective human A3R antagonist.[10][11] Largely inactive at rodent A3Rs.[2]
MRS1523 18.9>10,000>10,000-113Potent human A3R antagonist.[7][12][13] Retains some activity in rats, making it useful for cross-species studies.[2][12][13]
DPTN 1.651621212308.53A potent antagonist for human, mouse (Ki=9.61 nM), and rat A3Rs, making it a valuable tool for preclinical models.[2]

Experimental Protocols

Characterization of novel A3R antagonists relies on standardized in vitro assays to determine their affinity and functional activity.

Radioligand Binding Assay (for Affinity Determination)

This assay quantifies the affinity of a test compound (antagonist) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibition constant (Ki) of an unlabeled antagonist at the A3R.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human A3R (e.g., HEK-293 or CHO cells).[14]

  • Radioligand: A high-affinity A3R agonist or antagonist radioligand, such as [125I]I-AB-MECA or [3H]MRE 3008F20.[8][15]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[16]

  • Test Compounds: Unlabeled antagonists at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 100 µM NECA) to determine non-specific binding.[14][17]

  • Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.[16]

  • Scintillation Counter: For measuring radioactivity.

Methodology:

  • Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend them in ice-cold assay buffer to a desired protein concentration (e.g., 50-120 µg protein per well).[16]

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of the test compound.[16] For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the high concentration of the non-labeled ligand.

  • Equilibration: Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 25-30 °C) with gentle agitation to allow the binding to reach equilibrium.[16]

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[16]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[16]

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC₅₀ (concentration of antagonist that inhibits 50% of specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

cAMP Functional Assay (for Antagonist Activity)

This assay measures the ability of an antagonist to reverse the inhibition of cAMP production caused by an A3R agonist, confirming its functional opposition to receptor activation.

Objective: To determine the functional potency of an A3R antagonist.

Materials:

  • Cell Line: A cell line expressing the human A3R (e.g., CHO or HEK-293 cells).[19]

  • Adenylyl Cyclase Stimulator: Forskolin (B1673556), to raise basal cAMP levels.[20]

  • A3R Agonist: A selective agonist like IB-MECA or Cl-IB-MECA.[21]

  • Test Compounds: A3R antagonists at various concentrations.

  • cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or GloSensor).[22]

Methodology:

  • Cell Plating: Seed the A3R-expressing cells into a 96-well plate and allow them to attach overnight.

  • Pre-incubation with Antagonist: Remove the culture medium and add the test antagonists at various concentrations to the cells. Incubate for a short period (e.g., 15-30 minutes) at room temperature.[20]

  • Agonist and Forskolin Stimulation: Add a fixed concentration of the A3R agonist (typically a concentration that produces ~80% of its maximal effect, or IC₈₀) along with forskolin to all wells.[19]

  • Incubation: Incubate the plate for a defined period (e.g., 30 minutes) to allow for cAMP modulation.[19]

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Plot the measured cAMP levels against the log concentration of the antagonist. The data will show a dose-dependent reversal of the agonist's inhibitory effect. The potency of the antagonist can be expressed as an IC₅₀ or used in a Schild analysis to determine its equilibrium constant (KB).[15]

Workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_selectivity Selectivity Profiling s1 Compound Library s2 High-Throughput Radioligand Binding Assay (Single Concentration) s1->s2 s3 Identify Primary Hits (% Inhibition > 50%) s2->s3 c1 Dose-Response Binding Assay (Determine IC₅₀ and Kᵢ) s3->c1 Hits c2 Functional cAMP Assay (Confirm Antagonism) c1->c2 c3 Determine Potency (Kₑ) c2->c3 p1 Binding Assays against A1, A2A, A2B Receptors c3->p1 Potent Antagonists p2 Calculate Selectivity Ratios (Kᵢ A1/A3, etc.) p1->p2 final Lead Candidate p2->final Selective Leads

Fig. 2: Workflow for A3R antagonist discovery.

References

Safety Operating Guide

Proper Disposal of MRS1334: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a cornerstone of laboratory best practices and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for MRS1334, an adenosine (B11128) A3 receptor antagonist. Adherence to these protocols is essential for ensuring personnel safety and minimizing environmental impact.

Key Data for this compound

A summary of the essential quantitative data for this compound is presented below for easy reference.

PropertyValueSource(s)
Molecular Weight 522.56 g/mol [1][2]
Molecular Formula C₃₁H₂₆N₂O₆[2]
Purity ≥98%[2]
Solubility Soluble to 100 mM in DMSO
CAS Number 192053-05-7[2]
Storage Desiccate at -20°C[2]

Step-by-Step Disposal Protocol

The following procedures provide a step-by-step guide for the safe disposal of this compound in various forms.

Disposal of Unused or Waste this compound (Solid)

Unused, expired, or contaminated solid this compound should be disposed of as solid chemical waste.

  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Containerization:

    • Place the solid this compound waste in a clearly labeled, sealed, and chemically compatible container.

    • The container should be labeled as "Hazardous Waste" or "Chemical Waste" in accordance with your institution's guidelines.

    • The label must include the full chemical name: "this compound" and the approximate quantity.

  • Storage: Store the waste container in a designated, secure area for chemical waste collection, away from incompatible materials.

  • Collection: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not dispose of solid chemical waste in regular trash.[3][4]

Disposal of this compound Solutions (in DMSO)

Given that this compound is soluble in Dimethyl Sulfoxide (DMSO), solutions of this compound should be treated as flammable liquid waste.[5][6][7]

  • PPE: Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (butyl rubber gloves are recommended for handling DMSO).[5]

  • Waste Collection:

    • Collect all this compound/DMSO solutions in a designated, leak-proof, and properly sealed waste container.

    • The container must be compatible with flammable organic solvents.

    • Do not mix with other waste streams unless permitted by your institution's EHS guidelines.[5]

  • Labeling:

    • Clearly label the waste container as "Flammable Waste" and "Hazardous Waste."

    • The label should list all constituents, including "this compound" and "Dimethyl Sulfoxide (DMSO)," with their estimated concentrations or volumes.

  • Storage: Store the container in a designated flammable liquid storage cabinet or a well-ventilated area, away from sources of ignition.[5][8]

  • Disposal: Arrange for collection by your institution's EHS or a licensed hazardous waste disposal service. Do not pour DMSO solutions down the drain. [8]

Disposal of Contaminated Labware

Disposable labware (e.g., pipette tips, centrifuge tubes, gloves) that has come into contact with this compound should be disposed of as solid chemical waste.

  • Segregation: Collect all contaminated items in a designated, puncture-resistant container lined with a chemically resistant bag.

  • Labeling: Label the container as "Solid Chemical Waste" and list the contaminant "this compound."

  • Disposal: Once the container is full, seal it and arrange for pickup by your institution's EHS or hazardous waste contractor.

Experimental Protocols Referenced

This guidance is based on standard laboratory chemical waste disposal protocols. No specific experimental protocols for the disposal of this compound were found in the searched literature. The procedures outlined are derived from general chemical safety and waste management principles.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

MRS1334_Disposal_Workflow start Start: Identify this compound Waste waste_form Determine Waste Form start->waste_form solid_waste Solid this compound (Unused, Expired, Contaminated) waste_form->solid_waste Solid liquid_waste This compound Solution (e.g., in DMSO) waste_form->liquid_waste Liquid contaminated_labware Contaminated Labware (Gloves, Tips, etc.) waste_form->contaminated_labware Contaminated Labware ppe_solid Wear appropriate PPE solid_waste->ppe_solid ppe_liquid Wear appropriate PPE (incl. butyl gloves for DMSO) liquid_waste->ppe_liquid ppe_labware Wear appropriate PPE contaminated_labware->ppe_labware containerize_solid Place in a labeled, sealed container for solid chemical waste. ppe_solid->containerize_solid store_solid Store in designated chemical waste area. containerize_solid->store_solid collect_solid Arrange for EHS/ contractor pickup. store_solid->collect_solid end End: Compliant Disposal collect_solid->end containerize_liquid Collect in a labeled, sealed container for flammable liquid waste. ppe_liquid->containerize_liquid store_liquid Store in a flammable liquid storage cabinet. containerize_liquid->store_liquid collect_liquid Arrange for EHS/ contractor pickup. store_liquid->collect_liquid collect_liquid->end containerize_labware Collect in a designated, labeled solid chemical waste container. ppe_labware->containerize_labware store_labware Store with other solid chemical waste. containerize_labware->store_labware collect_labware Arrange for EHS/ contractor pickup. store_labware->collect_labware collect_labware->end

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance in the research environment. Always consult your institution's specific waste management policies for any additional requirements.

References

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